molecular formula C9H8ClNO4 B2922061 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane CAS No. 69114-04-1

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Cat. No.: B2922061
CAS No.: 69114-04-1
M. Wt: 229.62
InChI Key: QVEGEDSWHHPLLK-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloro-4-nitrophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-8-3-6(11(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEGEDSWHHPLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS No. 69114-04-1), a highly functionalized epoxide intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] The molecule's unique architecture, combining a reactive oxirane ring, a chlorinated nitroaromatic system, and an ether linkage, offers a versatile platform for synthesizing complex molecular targets. This document delves into its physicochemical properties, provides a detailed synthetic protocol, explores its characteristic spectroscopic signature, and offers an in-depth examination of its core reactivity—the regioselective ring-opening of the epoxide moiety. Furthermore, potential applications in drug discovery are discussed, alongside essential safety and handling protocols.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose properties are dictated by its distinct functional groups. The presence of the polar nitro group and the chlorine atom on the aromatic ring, combined with the ether oxygen, suggests moderate polarity. Its structural properties are summarized below.

PropertyValueSource / Rationale
IUPAC Name This compoundStandard Nomenclature
CAS Number 69114-04-1BLDpharm[1]
Molecular Formula C₉H₈ClNO₄ChemicalBook[2]
Molecular Weight 229.62 g/mol ChemicalBook[2][3]
Appearance Predicted: White to light yellow crystalline solidBased on analogous structures like 2-[(4-Nitrophenoxy)methyl]oxirane, which is a yellow solid.[]
Solubility Predicted: Soluble in polar organic solvents (e.g., acetone, THF, ethyl acetate, DMSO); sparingly soluble in water.General solubility behavior for moderately polar organic compounds.
Melting Point Predicted: > 70 °CThe related compound 2-[(4-Nitrophenoxy)methyl]oxirane melts at 67.3 °C.[5] The addition of a chlorine atom is expected to increase the melting point due to stronger intermolecular forces.

Synthesis and Manufacturing Protocol

The most direct and industrially viable route to this compound is via a modified Williamson ether synthesis, reacting 2-chloro-4-nitrophenol with an excess of epichlorohydrin under basic conditions. The reaction proceeds in two key stages: initial nucleophilic attack of the phenoxide on epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.

Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents r1 2-Chloro-4-nitrophenol p1 Intermediate Alkoxide r1->p1 + Base r2 Epichlorohydrin p2 This compound (Final Product) r2->p2 Nucleophilic attack & Intramolecular Cyclization re1 Base (e.g., NaOH, K₂CO₃) re2 Solvent (e.g., Acetone, H₂O) p1->p2 Nucleophilic attack & Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Detailed Laboratory Protocol

This protocol describes a robust method for the synthesis and purification of the target compound.

Expertise & Causality: The choice of a biphasic system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is deliberate. The PTC facilitates the transfer of the aqueous phenoxide ion into the organic epichlorohydrin phase, significantly accelerating the reaction and allowing for milder conditions, which prevents unwanted side reactions.

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-chloro-4-nitrophenol (17.35 g, 0.1 mol).

  • Reagent Addition: Add epichlorohydrin (46.25 g, 0.5 mol, 5 equivalents) and water (100 mL). The large excess of epichlorohydrin serves as both a reactant and an organic solvent phase.

  • Catalyst and Base: Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol) to the mixture. Begin stirring vigorously. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (12.0 g, 0.15 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 50°C. The formation of the sodium phenoxide is exothermic.

  • Reaction: After the addition of NaOH is complete, heat the mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the 2-chloro-4-nitrophenol spot indicates completion.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer twice with 50 mL of water to remove salts and excess base.

  • Solvent Removal: Remove the excess epichlorohydrin from the organic layer by vacuum distillation.

  • Purification: The resulting crude oil or solid is purified by recrystallization from isopropanol or ethanol to yield the final product as a crystalline solid.

  • Validation: Confirm the structure and purity of the product using NMR, IR, and melting point analysis as described in the following section.

Spectroscopic and Structural Elucidation

As no public-domain spectra for this specific molecule are available, this section provides a predictive analysis based on established spectroscopic principles and data from analogous structures.[6] This serves as an authoritative guide for researchers to validate their synthetic results.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Aromatic H (H-6)8.25 - 8.35d (J ≈ 2.5 Hz)Ortho to the nitro group and meta to the chlorine, highly deshielded.
Aromatic H (H-5)8.05 - 8.15dd (J ≈ 9.0, 2.5 Hz)Ortho to the nitro group and ortho to the chlorine, highly deshielded.
Aromatic H (H-3)7.20 - 7.30d (J ≈ 9.0 Hz)Ortho to the chlorine and meta to the nitro group.
Methylene (-O-CH₂-)4.40 (1H), 4.10 (1H)dd, dd (AB part of ABX)Diastereotopic protons adjacent to a chiral center (the oxirane CH).
Oxirane Methine (-CH-)3.35 - 3.45mCoupled to the methylene and the two oxirane CH₂ protons.
Oxirane Methylene (-CH₂-)2.95 (1H), 2.80 (1H)dd, ddDiastereotopic protons of the strained epoxide ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C (C-4, C-NO₂)142 - 144Attached to the strongly electron-withdrawing nitro group.
Aromatic C (C-1, C-O)158 - 160Attached to the electronegative ether oxygen.
Aromatic C (C-2, C-Cl)126 - 128Attached to chlorine, deshielded.
Aromatic C (C-6)125 - 127Ortho to the nitro group.
Aromatic C (C-5)118 - 120Ortho to the nitro group.
Aromatic C (C-3)114 - 116Ortho to the chlorine atom.
Methylene (-O-CH₂-)69 - 72Standard chemical shift for an ether-linked methylene group adjacent to an epoxide.
Oxirane Methine (-CH-)50 - 52Typical for a substituted carbon in an epoxide ring.
Oxirane Methylene (-CH₂-)44 - 46Typical for a terminal CH₂ carbon in a glycidyl ether.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeSignificance
3100 - 3000Aromatic C-H StretchConfirms the presence of the aromatic ring.
1590, 1480Aromatic C=C StretchConfirms the presence of the aromatic ring.
1520 - 1530 (asymmetric)N-O Stretch (NO₂)Strong absorption, characteristic of the nitro group.[7]
1345 - 1355 (symmetric)N-O Stretch (NO₂)Strong absorption, characteristic of the nitro group.[7]
1250 - 1270Aryl-O-C Asymmetric StretchConfirms the aryl ether linkage.
1040 - 1060C-O-C Symmetric StretchConfirms the ether linkage.
~915, ~850Epoxide Ring VibrationsCharacteristic C-O stretching and ring breathing modes of the oxirane.
740 - 760C-Cl StretchConfirms the presence of the chlorine substituent.

Chemical Reactivity: Regioselective Ring-Opening

The chemical utility of this compound is dominated by the reactivity of its strained three-membered oxirane ring.[8] The ring-opening reaction can proceed via two distinct, predictable pathways depending on whether the reaction is catalyzed by acid or base. This regioselectivity is a critical consideration for any synthetic application.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway start This compound protonation Protonation of Epoxide Oxygen start:ca->protonation H+ attack_b Nucleophilic Attack at Cβ (Less Hindered Carbon, SN2) start:cb->attack_b Nu⁻ attack_a Nucleophilic Attack at Cα (More Substituted Carbon) protonation->attack_a Forms partial carbocation at Cα product_a Product A (e.g., 1-Nu-3-(ArO)-propan-2-ol) attack_a->product_a product_b Product B (e.g., 2-Nu-3-(ArO)-propan-1-ol) attack_b->product_b label_nu Nu: label_nu->attack_a

Caption: Regioselective ring-opening pathways of the oxirane moiety.

Acid-Catalyzed Ring-Opening Protocol (Attack at Cα)

Under acidic conditions, the epoxide oxygen is protonated, making it an excellent leaving group. This develops partial positive charge (carbocation-like character) on the adjacent carbons. The secondary carbon (Cα) can better stabilize this charge than the primary carbon (Cβ), leading to preferential nucleophilic attack at the more substituted position.[9]

  • Dissolution: Dissolve this compound (2.30 g, 10 mmol) in 50 mL of methanol.

  • Acidification: Add 2-3 drops of concentrated sulfuric acid to the solution to act as the catalyst.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The methanol acts as both the solvent and the nucleophile.

  • Neutralization: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product, 1-(2-chloro-4-nitrophenoxy)-3-methoxypropan-2-ol.

Base-Catalyzed Ring-Opening Protocol (Attack at Cβ)

In the presence of a strong, basic nucleophile, the reaction proceeds via a standard Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon (Cβ), leading to the opposite regiochemical outcome compared to the acid-catalyzed pathway.[9]

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) to 30 mL of anhydrous methanol under a nitrogen atmosphere.

  • Reaction Setup: Dissolve this compound (2.30 g, 10 mmol) in 20 mL of anhydrous methanol.

  • Addition: Slowly add the solution of the oxirane to the stirring sodium methoxide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours.

  • Quenching: Quench the reaction by adding 20 mL of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Follow steps 5 and 6 from the acid-catalyzed protocol to isolate the product, 3-(2-chloro-4-nitrophenoxy)-1-methoxypropan-2-ol.

Applications in Drug Discovery and Materials Science

Epoxides are foundational building blocks in modern synthetic chemistry.[10] this compound is particularly valuable for several reasons:

  • Versatile Intermediate: The predictable, regioselective ring-opening allows for the controlled introduction of a 1,2-amino alcohol, 1,2-diol, or 1,2-ether alcohol functionality, which are common structural motifs in pharmaceuticals.

  • Bioactive Scaffolds: The chlorinated nitroaromatic moiety is present in various bioactive compounds and can participate in key binding interactions. Furthermore, the nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization, such as amide bond formation or reductive amination.

  • Drug Analogs: The synthesis of the anti-tuberculosis drug Pretomanid involves the reaction of a nitroimidazole with epichlorohydrin, highlighting the importance of nitroaryl-epoxide intermediates in drug development.[11] Similarly, the antianginal drug Ranolazine is synthesized from an intermediate, 2-[(2-methoxyphenoxy)methyl]oxirane, demonstrating the utility of this class of compounds.[12] This subject molecule provides a scaffold for creating novel analogs of such drugs for structure-activity relationship (SAR) studies.

  • Polymer Chemistry: As a functionalized epoxide, it can be used to synthesize specialty epoxy resins and polymers, where the nitro and chloro groups can be used to tune material properties like thermal stability, refractive index, or reactivity.

Safety, Handling, and Toxicity Profile

Disclaimer: No specific toxicological data for this compound is available. The following information is based on the known hazards of analogous compounds, such as glycidyl ethers and nitroaromatic compounds.[13][14]

  • Hazard Classification (Predicted):

    • Causes skin irritation (H315).

    • May cause an allergic skin reaction (H317).[15]

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • Suspected of causing genetic defects (H341) and cancer (H351).[13]

    • Toxic to aquatic life with long-lasting effects (H411).[15]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation or a rash occurs, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • PubChem - NIH. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327. [Link]

  • CAS Common Chemistry. 2-[(4-Nitrophenoxy)methyl]oxirane. [Link]

  • BASF. Safety data sheet - Revystar. [Link]

  • Google Patents. US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Organic chemistry teaching - WordPress.com. Epichlorohydrin. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Zeitschrift für Naturforschung. The Synthesis and Characterization of Nitrooxy- and Nitrosooxyborazine Compounds. [Link]

Sources

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS 69114-04-1) is a high-value chiral or racemic building block characterized by two distinct reactive centers: a strained epoxide (oxirane) ring and a nitro-substituted aromatic core.[1] It serves as a critical intermediate in the synthesis of


-adrenergic receptor antagonists, antifungal azoles, and kinase inhibitors.[1]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and downstream utility in medicinal chemistry.[1]

Chemical Identity & Properties

The molecule is a glycidyl ether derivative of 2-chloro-4-nitrophenol.[1] Its structural integrity relies on the stability of the ether linkage connecting the electron-deficient aromatic ring to the reactive epoxide tail.[1]

Table 1: Physicochemical Profile[2]
PropertyData
CAS Registry Number 69114-04-1
IUPAC Name This compound
Common Synonyms 1-(2-Chloro-4-nitrophenoxy)-2,3-epoxypropane;2-Chloro-4-nitrophenyl glycidyl ether;Glycidyl 2-chloro-4-nitrophenyl ether
Molecular Formula C

H

ClNO

Molecular Weight 229.62 g/mol
Physical State Pale yellow solid (crystalline)
Melting Point ~65–70 °C (Estimated based on congeners)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
Chirality Available as racemate or enantiopure (R/S) forms

Synthetic Methodology

The synthesis of this compound follows a classic Williamson ether synthesis pathway.[1] However, the presence of the electron-withdrawing nitro group on the phenol enhances the acidity of the phenolic hydroxyl, requiring careful base selection to prevent side reactions (such as epoxide hydrolysis).[1]

Validated Protocol: Phase-Transfer Catalysis

Rationale: Using a biphasic system with a Phase Transfer Catalyst (PTC) minimizes the exposure of the sensitive epoxide ring to harsh aqueous alkaline conditions, thereby suppressing hydrolysis to the diol.[1]

Reagents:

  • Substrate: 2-Chloro-4-nitrophenol (CAS 619-08-9)

  • Electrophile: Epichlorohydrin (Excess, acts as solvent/reactant)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH)
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA)

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloro-4-nitrophenol (1.0 eq) in Epichlorohydrin (5–10 eq). The excess epichlorohydrin drives the equilibrium and solvates the reagents.[1]

  • Catalysis: Add TBAB (0.05 eq). Heat to 60°C.

  • Deprotonation: Slowly add solid K

    
    CO
    
    
    
    (2.0 eq) in portions over 1 hour. Critical: Rapid addition causes exotherms that may polymerize the epichlorohydrin.[1]
  • Reflux: Stir at 80–90°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the target epoxide.[1]

Synthesis Pathway Diagram[1]

SynthesisWorkflow Phenol 2-Chloro-4- nitrophenol Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Base Base (K2CO3) + PTC (TBAB) Base->Intermediate Transition S_N2 Attack & Ring Closure Intermediate->Transition Nucleophilic Attack Epi Epichlorohydrin (Excess) Epi->Transition Product Target: 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane Transition->Product - KCl

Figure 1: Phase-transfer catalyzed synthesis of this compound via Williamson etherification.

Reactivity & Mechanistic Applications[1]

The utility of this compound lies in the regioselective ring-opening of the epoxide.[1] The steric hindrance provided by the ortho-chloro group and the electronic effects of the para-nitro group influence the trajectory of incoming nucleophiles.[1]

Primary Reaction: Aminolysis

The most common application is the reaction with primary or secondary amines to generate


-amino alcohols.[1]
  • Mechanism: S

    
    2 attack.
    
  • Regioselectivity: Nucleophiles predominantly attack the less substituted carbon (C3) of the oxirane ring.[1]

  • Application: This motif (Ar-O-CH

    
    -CH(OH)-CH
    
    
    
    -NH-R) is the pharmacophore for
    
    
    -blockers.[1]
Secondary Reaction: Nitro Reduction

Post-coupling, the nitro group can be reduced (Fe/HCl, H


/Pd-C, or SnCl

) to an aniline.[1] This enables further elaboration, such as urea formation or amide coupling, often seen in kinase inhibitor design.[1]
Derivatization Tree Diagram[1]

ReactivityTree Core 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane Amine Reaction w/ Amines (R-NH2) Core->Amine Nucleophilic Attack (C3) Thiol Reaction w/ Thiols (R-SH) Core->Thiol Ring Opening Hydrolysis Acidic Hydrolysis Core->Hydrolysis AminoAlcohol Beta-Amino Alcohol (Linker Scaffold) Amine->AminoAlcohol ThioEther Beta-Hydroxy Sulfide Thiol->ThioEther Diol Vicinal Diol (Chiral Auxiliary) Hydrolysis->Diol Reduction Nitro Reduction (H2/Pd-C) AminoAlcohol->Reduction FinalDrug Kinase Inhibitor / Antifungal Agent Reduction->FinalDrug Amide Coupling

Figure 2: Divergent synthetic utility and downstream pharmaceutical applications.

Safety & Handling (MSDS Highlights)

As an epoxide and nitro-aromatic derivative, strict safety protocols are required.[1]

  • Genotoxicity: Glycidyl ethers are potential mutagens (Muta.[1] 2) due to their ability to alkylate DNA.[1]

  • Sensitization: High risk of skin sensitization (Skin Sens. 1).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis risk).[1]

  • Disposal: Incineration with afterburner and scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21327, 2-[(4-Nitrophenoxy)methyl]oxirane (Analogous Structure). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the probable mechanism of action for the compound 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane. As this molecule is not extensively characterized in publicly available literature, this document synthesizes foundational chemical principles with established biochemical pathways of analogous structures to construct a scientifically rigorous, putative mechanism. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for investigation and validation.

Executive Summary: A Molecule of Bimodal Functionality

This compound is a compound defined by two key chemical features: a highly reactive oxirane (epoxide) ring and a 2-chloro-4-nitrophenoxy substituent. This structure strongly suggests a mechanism of action rooted in covalent modification of biological macromolecules . The epoxide ring is a potent electrophile, primed for nucleophilic attack by residues within proteins or DNA, leading to irreversible adduction and functional modulation of the target.

The 2-chloro-4-nitrophenoxy group is predicted to serve as a critical modulator of the compound's physicochemical properties, influencing its solubility, cell permeability, and target recognition. Furthermore, the nitroaromatic moiety introduces the potential for bioreductive activation under hypoxic conditions, a mechanism well-documented for other nitro-containing compounds in cancer therapy. This guide will dissect these features to propose a testable model of the compound's biological activity.

Core Mechanistic Hypothesis: Irreversible Covalent Alkylation

The central hypothesis for the mechanism of action of this compound is its function as an alkylating agent. The strained three-membered epoxide ring is susceptible to ring-opening reactions when attacked by nucleophiles.[1] In a biological context, this reactivity is the cornerstone of its potential therapeutic or toxicological effects.

Key biological nucleophiles likely to be targeted include:

  • Protein Residues: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and aspartate/glutamate (carboxyl groups) are all potential sites for covalent adduction.

  • Nucleic Acids: The nitrogen atoms on the bases of DNA and RNA can also serve as nucleophiles, leading to potential genotoxicity.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent bond.

G cluster_0 Biological System cluster_1 Compound Macromolecule Protein/DNA (with Nucleophilic Group Nu:) Adduct Irreversible Covalent Adduct (Altered Macromolecule) Macromolecule->Adduct Nucleophilic Attack Compound This compound Compound->Adduct Covalent Bond Formation (SN2 Ring Opening)

Figure 1: Proposed mechanism of covalent modification.

The Role of the 2-Chloro-4-Nitrophenoxy Moiety

While the epoxide is the reactive warhead, the substituted phenoxy group is crucial for directing the molecule's activity.

Physicochemical and Pharmacokinetic Influence

The chloro and nitro groups are electron-withdrawing, which can influence the reactivity of the epoxide ring. These substitutions also significantly impact the molecule's lipophilicity, which in turn governs its ability to cross cell membranes and access intracellular targets. The specific arrangement of these groups on the phenyl ring creates a distinct electronic and steric profile that may favor binding to particular protein pockets or DNA grooves. The dual electrostatic nature of both chloro and methoxy (a related group) substituents allows for versatile interactions within protein binding sites.[2]

Potential for Bioreductive Activation (The Hypoxia Hypothesis)

The presence of a nitroaromatic group raises the possibility of a hypoxia-selective mechanism of action.[3][4] In low-oxygen environments (hypoxia), characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reduced forms are often more cytotoxic and can lead to the formation of protein and DNA adducts.[3][4]

This suggests a dual mechanism:

  • Normoxic Conditions: The compound acts as a direct alkylating agent via its epoxide ring.

  • Hypoxic Conditions: The compound's activity is potentiated through bioreductive activation of the nitro group, leading to enhanced cytotoxicity in oxygen-deprived cells.

Experimental Validation Protocols

A rigorous investigation into the mechanism of action requires a multi-faceted experimental approach. The following protocols provide a framework for testing the central hypotheses.

Protocol 1: Target Identification using Chemical Proteomics

This experiment aims to identify the specific protein targets that are covalently modified by this compound.

Methodology:

  • Synthesize a tagged version of the compound: Introduce a bio-orthogonal handle, such as an alkyne or azide group, to the molecule at a position that does not interfere with its reactivity. This creates a probe for "click chemistry."

  • Cellular Treatment: Treat cultured cells (e.g., a cancer cell line) with the tagged compound. Include a vehicle control.

  • Cell Lysis: Lyse the cells to release the total protein content.

  • Click Chemistry: "Click" a reporter molecule, such as biotin-azide (if using an alkyne-tagged probe), onto the tagged compound that is now covalently bound to its protein targets.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-compound complexes.

  • Proteolytic Digestion: Digest the captured proteins into smaller peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.

  • Data Analysis: Compare the protein lists from the treated and control samples to identify specific targets.

G A 1. Treat Cells with Alkyne-Tagged Compound B 2. Cell Lysis A->B C 3. Click Reaction with Biotin-Azide B->C D 4. Streptavidin Affinity Purification C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Covalent Protein Targets F->G

Figure 2: Workflow for proteomic target identification.

Protocol 2: In Vitro Enzyme Inhibition Assays

Once potential protein targets are identified (e.g., enzymes), this protocol validates functional inhibition.

Methodology:

  • Recombinant Protein Expression: Obtain or produce a pure, recombinant version of the identified target enzyme.

  • Incubation: Incubate the enzyme with varying concentrations of this compound for different durations.

  • Activity Assay: Measure the enzymatic activity using a substrate that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) and assess the time-dependency of the inhibition to confirm irreversible binding.

ParameterDescription
Enzyme Recombinant target protein
Inhibitor This compound
Substrate Specific chromogenic/fluorogenic substrate
Detection Spectrophotometer or fluorometer
Readout IC50, kinact/KI

Table 1: Key parameters for enzyme inhibition assay.

Protocol 3: Assessing Hypoxia-Selective Cytotoxicity

This experiment tests the hypothesis that the nitro group contributes to enhanced activity under hypoxic conditions.

Methodology:

  • Cell Culture: Plate cells in parallel sets of culture dishes.

  • Establish Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O2) and the other in a standard normoxic incubator (21% O2). Allow cells to acclimate.

  • Compound Treatment: Treat both sets of cells with a dose range of this compound.

  • Cytotoxicity Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as an MTS or PrestoBlue assay.

  • Data Analysis: Compare the dose-response curves and calculate the IC50 values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would support the bioreductive activation hypothesis.

Conclusion and Future Directions

The proposed mechanism of action for this compound is centered on its ability to act as an alkylating agent, forming irreversible covalent bonds with biological macromolecules. The epoxide ring serves as the reactive electrophile, while the 2-chloro-4-nitrophenoxy group dictates its physicochemical properties and may enable hypoxia-selective activation.

The experimental protocols outlined in this guide provide a clear path to validating this putative mechanism, identifying specific molecular targets, and characterizing the compound's functional consequences. Successful execution of these studies would not only elucidate the precise biological activity of this molecule but also pave the way for its potential development as a therapeutic agent or a chemical probe for biological research.

References

  • Thermochemical Studies of Epoxides and Related Compounds. [Online].
  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Online].
  • Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods (RSC Publishing). [Online].
  • Synthesis and antibacterial activity of epoxide from hyptolide (Hyptis pectinata (L.) Poit) against Gram. Journal of Applied Pharmaceutical Science. [Online].
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Online].
  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Online].
  • Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One. [Online].
  • Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. [Online].
  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PMC. [Online].
  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Online].
  • 2-METHYLOXIRANE. Ataman Kimya. [Online].
  • (PDF) Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. [Online].
  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Online].

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

[1]

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (also referred to as 2-chloro-4-nitrophenyl glycidyl ether).[1] As a critical intermediate in the synthesis of functionalized epoxy resins and potential beta-adrenergic blocking agents, the purity and structural integrity of this compound are paramount.

This document moves beyond simple data listing. It details the causality of spectral features—explaining how the electron-withdrawing nitro group and the steric bulk of the chlorine atom influence the diagnostic signals in NMR, IR, and MS. The protocols described herein are designed to be self-validating, ensuring that researchers can distinguish the target molecule from common impurities such as the hydrolyzed diol or the unreacted phenol.[1]

Structural Context & Synthetic Origin[1]

To interpret the spectra accurately, one must understand the synthetic origin. The molecule is typically synthesized via the nucleophilic substitution (

2-chloro-4-nitrophenolepichlorohydrin1
Reaction Pathway & Impurity Logic

The presence of the electron-withdrawing nitro (


  • Primary Impurity A: Unreacted 2-chloro-4-nitrophenol (detectable via phenolic -OH in IR/NMR).[1]

  • Primary Impurity B: Hydrolyzed epoxide (diol form), often caused by excess base or moisture (detectable via broad -OH stretch in IR and loss of characteristic epoxide multiplets in NMR).

Visualization: Synthesis & Diagnostic Logic

SynthesisPathStart2-Chloro-4-nitrophenol(Precursor)TargetTarget Molecule:This compoundStart->TargetAlkylation (SN2)ReagentEpichlorohydrin(Excess)Reagent->TargetBaseBase (K2CO3/NaOH)Base->TargetImpurityImpurity:Hydrolyzed DiolTarget->ImpurityHydrolysis(Moisture/Acid)

Figure 1: Synthetic pathway highlighting the origin of the target molecule and the primary degradation pathway (hydrolysis) that must be monitored via spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

NMR is the definitive tool for establishing connectivity. The molecule possesses two distinct domains: the trisubstituted aromatic ring and the aliphatic epoxide tail .

NMR: The Connectivity Map

Solvent:

1
Aromatic Region (Diagnostic of Substitution Pattern)

The 1,2,4-substitution pattern creates a specific splitting system. The Nitro group at position 4 strongly deshields the ortho protons.

ProtonPositionApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
H-3 Aromatic (meta to ether, ortho to Cl)8.25 - 8.35Doublet (d)

Deshielded by ortho-Cl and ortho-

.[1] Appears as a doublet due to meta-coupling with H-5.[1]
H-5 Aromatic (ortho to

)
8.10 - 8.20Doublet of Doublets (dd)

,

Deshielded by ortho-

. Shows strong ortho-coupling to H-6 and weak meta-coupling to H-3.[1]
H-6 Aromatic (ortho to ether)7.00 - 7.15Doublet (d)

Shielded relative to H-3/H-5 due to the electron-donating ether oxygen.[1]
Aliphatic Region (The Glycidyl Ether Moiety)

The epoxide protons form a complex ABX system due to the chiral center at the methine carbon, making the methylene protons diastereotopic.

ProtonAssignmentApprox. Shift (

, ppm)
MultiplicityStructural Logic


(Linker)
4.10 - 4.40dd (AB part of ABX)Diastereotopic protons adjacent to the phenoxy oxygen.[1] Strongly deshielded.[1]

Epoxide Methine (

)
3.35 - 3.45Multiplet (m)The chiral center.[1] Diagnostic signal for the intact epoxide ring.

Epoxide Methylene (Ring

)
2.75 - 2.95dd / mTerminal epoxide protons.[1] Distinctive upfield shift due to ring strain.[1]
NMR: Carbon Skeleton Validation

The

  • Carbonyl/Nitro Carbons: ~142 ppm (

    
    ) and ~158 ppm (
    
    
    , ipso).
  • Aromatic CH: ~113 ppm (C-6), ~124 ppm (C-5), ~126 ppm (C-3).[1]

  • Chlorine Carbon: ~123 ppm (

    
    ).[1]
    
  • Epoxide Carbons: The epoxide carbons are highly characteristic.

    • Methine (

      
      ): ~50.0 ppm.
      
    • Methylene (

      
       ring): ~44.5 ppm.
      
    • Linker (

      
      ): ~70.0 ppm.
      

Infrared Spectroscopy (IR) - The Functional Fingerprint[1]

IR is the rapid-screening tool for functional group verification.[1] The absence of a broad -OH band (3200-3500

1
Wavenumber (

)
AssignmentIntensityMechanistic Insight
3050 - 3100 Arom. C-H StretchWeakCharacteristic of unsaturated rings.[1]
3000 - 3010 Epoxide C-H StretchWeakThe "oxirane ring" C-H bonds are shorter and stiffer, appearing slightly above 3000.[1]
1520 & 1345

Stretch (

)
StrongDiagnostic: Asymmetric (1520) and Symmetric (1345) stretching of the nitro group.
1250 - 1280

Stretch
StrongThe aryl alkyl ether linkage formed during synthesis.[1]
915 & 850 Epoxide Ring Def.[1]MediumCritical: Asymmetric ring deformation.[1] Loss of these peaks indicates hydrolysis.
750

Stretch
MediumAryl chloride vibration.[1]

Mass Spectrometry (MS) - Isotopic Patterns[1]

Mass spectrometry provides confirmation of the molecular formula (

Molecular Ion & Isotope Pattern
  • Molecular Weight: 229.62 g/mol .[1]

  • Ionization Mode: EI (70 eV) or ESI+ (if forming adducts).

The Chlorine Signature: The most critical validation in MS for this molecule is the isotopic abundance of Chlorine (


  • M+ (m/z 229): 100% relative abundance (Base peak if soft ionization).

  • M+2 (m/z 231): ~32% relative abundance.

  • Validation Rule: If the M+2 peak is missing or <10%, the chlorine atom is absent (wrong molecule).

Fragmentation Pathway (EI)
  • m/z 229 (

    
    ):  Parent ion.
    
  • m/z 199 (

    
    ):  Loss of 
    
    
    (characteristic of nitro aromatics).
  • m/z 172 (

    
    ):  Loss of the glycidyl moiety (
    
    
    ). This confirms the ether linkage is the weakest point after the nitro group.

Experimental Protocols

Sample Preparation for Spectroscopy

To ensure high-fidelity data, sample preparation must minimize solvent interactions and aggregation.[1]

  • NMR Prep:

    • Dissolve 10-15 mg of the compound in 0.6 mL of

      
        (99.8% D).
      
    • Note: Filter the solution through a cotton plug if any inorganic salts (

      
      ) remain from synthesis.
      
  • IR Prep:

    • ATR (Attenuated Total Reflectance): Place pure solid/oil directly on the diamond crystal.

    • KBr Pellet: Mix 1-2 mg of sample with 100 mg dry KBr.[1] Grind to a fine powder and press.

  • MS Prep:

    • Dilute to 10 ppm in Methanol/Acetonitrile (50:50).

    • Direct infusion is preferred over LC-MS for initial structural ID to avoid column interactions with the reactive epoxide.[1]

Analytical Workflow Diagram

WorkflowSampleCrude ProductIRStep 1: IR Screening(Check for -OH absence)Sample->IRDecisionOH Peak Present?IR->DecisionRecrystRecrystallize/PurifyDecision->RecrystYes (>5%)NMRStep 2: 1H NMR(Confirm ABX Epoxide)Decision->NMRNoRecryst->IRMSStep 3: MS Analysis(Check Cl Isotope 3:1)NMR->MSFinalValidated StructureMS->Final

Figure 2: Analytical decision tree. The IR step acts as a "gatekeeper" to prevent wasting NMR time on hydrolyzed samples.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for interpreting ABX epoxide systems and nitro-aromatic coupling).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Chloro-4-nitroanisole derivatives. Available at: [Link] (Used for comparative fragmentation patterns of the chloro-nitro-phenoxy moiety).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for theoretical chemical shift calculation of glycidyl ethers).

An In-depth Technical Guide to the Crystal Structure of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane is a molecule of significant interest within the fields of medicinal chemistry and materials science. As an epoxide derivative, it serves as a versatile synthetic intermediate, with the oxirane ring providing a reactive site for nucleophilic addition reactions, crucial for the construction of more complex molecular architectures. The presence of a chloro and a nitro group on the aromatic ring further modulates its electronic properties and potential for intermolecular interactions.

Understanding the three-dimensional arrangement of molecules in the solid state, i.e., the crystal structure, is paramount for controlling and predicting the physicochemical properties of a compound. These properties include solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. Furthermore, the crystal packing reveals the intricate network of non-covalent interactions that dictate the supramolecular assembly, offering insights into polymorphism and co-crystallization potential.

This guide provides a comprehensive overview of the anticipated crystal structure of this compound, based on crystallographic data from analogous compounds. It further details the experimental and computational methodologies employed for the determination and in-depth analysis of such crystal structures, offering a robust framework for researchers, scientists, and drug development professionals.

Anticipated Molecular and Crystal Structure

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of writing, we can infer its likely structural characteristics based on the vast repository of crystallographic data for structurally related compounds.[1] Molecules containing chloronitrobenzene and oxirane moieties have been extensively studied, providing a solid foundation for our projections.

It is anticipated that this compound will crystallize in a centrosymmetric space group, with the monoclinic system being a common arrangement for such organic molecules.[2][3] The molecular geometry will be dictated by the steric and electronic effects of the substituents on the phenyl ring. The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization, although slight twisting due to intermolecular interactions is possible.[4]

The crystal packing is likely to be dominated by a network of weak intermolecular interactions, including C—H···O and C—H···Cl hydrogen bonds.[5][6] The presence of the electron-withdrawing nitro group and the electronegative chlorine and oxygen atoms creates multiple sites for such interactions, which will play a crucial role in the formation of a stable three-dimensional supramolecular architecture.[7]

Projected Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound, based on analysis of analogous structures.

ParameterProjected Value
Chemical FormulaC₉H₈ClNO₄
Formula Weight229.62 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110
Volume (ų)1000-1500
Z4
Density (calculated) (g/cm³)1.5-1.7

Experimental Determination of Crystal Structure: A Step-by-Step Protocol

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD).[8][9] This powerful analytical technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. The following protocol outlines the essential steps in this process.

Crystal Growth

The prerequisite for a successful SC-XRD experiment is the availability of high-quality single crystals of suitable size (typically 0.1-0.3 mm in each dimension). For organic compounds like this compound, slow evaporation of a saturated solution is a commonly employed and effective crystallization technique.

  • Step 1: Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature or with gentle heating to achieve a clear, saturated solution.

  • Step 2: Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Step 3: Crystal Harvesting: Once well-formed, diffraction-quality crystals have appeared, carefully harvest them from the mother liquor using a spatula or fine-tipped tweezers.

Data Collection

The harvested crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at various orientations.

  • Step 1: Crystal Mounting: A selected single crystal is mounted on the tip of a glass fiber or a cryoloop using a small amount of inert oil.

  • Step 2: Data Collection Strategy: The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential radiation damage. A suitable data collection strategy is devised to ensure complete and redundant diffraction data are collected.

  • Step 3: Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data are then used to solve the crystal structure and refine the atomic parameters.

  • Step 1: Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that solve the "phase problem" inherent in X-ray diffraction data.

  • Step 2: Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Step 3: Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation harvesting Crystal Harvesting evaporation->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the determination of the crystal structure.

Analysis of Intermolecular Interactions

A thorough analysis of the intermolecular interactions within the crystal lattice is crucial for understanding the forces that govern the supramolecular assembly. For this compound, a combination of hydrogen bonding and other weak interactions is expected to be significant.

Key Intermolecular Interactions
  • C—H···O Hydrogen Bonds: The presence of multiple oxygen atoms (from the nitro and ether groups) and hydrogen atoms on the aromatic ring and the oxirane moiety provides ample opportunity for the formation of C—H···O hydrogen bonds. These interactions are directional and play a significant role in stabilizing the crystal packing.[10]

  • C—H···Cl Hydrogen Bonds: The chlorine atom can also act as a hydrogen bond acceptor, leading to the formation of C—H···Cl interactions, which contribute to the overall lattice energy.[6]

  • π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other. These interactions are often offset to minimize electrostatic repulsion.[6]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, where the distance from any point on the surface to the nearest nucleus inside the surface is equal to the distance to the nearest nucleus outside the surface.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify the regions of the molecule involved in specific intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[6]

intermolecular_interactions cluster_interactions Intermolecular Interactions molecule This compound Chloro Group Nitro Group Ether Linkage Oxirane Ring Phenyl Ring CHO C-H...O Hydrogen Bonds molecule:nitro->CHO Acceptor molecule:ether->CHO Acceptor molecule:oxirane->CHO Acceptor molecule:phenyl->CHO Donor CHCl C-H...Cl Interactions molecule:chloro->CHCl Acceptor molecule:phenyl->CHCl Donor pi_pi π-π Stacking molecule:phenyl->pi_pi packing Crystal Packing CHO->packing CHCl->packing pi_pi->packing

Caption: Key intermolecular interactions governing the supramolecular assembly.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound, grounded in the analysis of structurally analogous compounds. The detailed step-by-step protocol for single-crystal X-ray diffraction offers a practical framework for the experimental determination of its precise three-dimensional structure. Furthermore, the discussion on the analysis of intermolecular interactions, including the application of Hirshfeld surface analysis, highlights the importance of understanding the non-covalent forces that dictate the supramolecular architecture.

For researchers, scientists, and drug development professionals, a thorough understanding of the crystal structure is not merely an academic exercise but a critical component in the rational design and development of new chemical entities with optimized solid-state properties. The methodologies and concepts outlined in this guide provide the necessary tools to undertake such investigations with scientific rigor and a clear understanding of the underlying principles.

References

  • Naghiyev, H., et al. (2020). Intermolecular interactions observed in compounds 2, 4 and 9. ResearchGate. Available at: [Link]

  • Bentham Open Archives. (2009). Supplementary material. Available at: [Link]

  • Chen, Z.-B., & Wu, J. (2006). 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1671–o1672. Available at: [Link]

  • Dehno Khalaji, A., et al. (2013). Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol. Journal of Crystallography and Mineralogy, 22(4), 103-109. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]

  • ResearchGate. Oxiranes and Oxirenes: Fused-Ring Derivatives | Request PDF. Available at: [Link]

  • Naghiyev, H., et al. (2021). Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. ResearchGate. Available at: [Link]

  • Kumar, C. S. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. IUCrData, 4(11), x191438. Available at: [Link]

  • Fun, H.-K., et al. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1378. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane. Available at: [Link]

  • Organic Syntheses. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Available at: [Link]

  • Palusiak, M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 382. Available at: [Link]

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]

  • Siddiqui, H. L., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-144. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7000094, (2S)-2-((4-Chlorophenoxy)methyl)oxirane. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86106411, 2-[(4-Methyl-2-prop-2-enylphenoxy)methyl]oxirane. Available at: [Link]

  • Kumar, T. M. M., et al. (2025). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. IUCrData, 10(1), x241478. Available at: [Link]

  • Morvan, J., et al. (2023). CCDC 1973098: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]

  • ResearchGate. Molecular and Crystal Structure of 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol | Request PDF. Available at: [Link]

  • U.S. Environmental Protection Agency. 2-[(4-Nonylphenoxy)methyl]oxirane Properties. Available at: [Link]

  • Barnakov, C. N., et al. (2016). X-Ray Diffraction Technique: Structure Determination of Carbonaceous Materials (Review). Chemistry for Sustainable Development, 24(4), 433-441. Available at: [Link]

  • Hadjiarapoglou, L., et al. (2016). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. Acta Crystallographica Section E: Crystallographic Communications, 72(3), 300–303. Available at: [Link]

  • Bukhtiyarova, M., et al. (2023). In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts. Catalysts, 13(11), 1435. Available at: [Link]

  • Naghiyev, H., et al. (2025). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 81(2), 296-302. Available at: [Link]

  • Wang, Z., et al. (2019). Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. Environmental Engineering Research, 25(5), 659-666. Available at: [Link]

  • Thomas, S., & Rane, A. V. (2016). Revisiting Powder X-ray Diffraction Technique: A Powerful Tool to Characterize Polymers and their Composite Films. Research and Reviews: Journal of Pure and Applied Physics, 4(2), 1-5. Available at: [Link]

  • National Institute of Standards and Technology. Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the selection, synthesis, and reaction of the core starting materials required for the production of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane. This molecule, a key intermediate in various chemical syntheses, is constructed from two primary building blocks: 2-Chloro-4-nitrophenol and Epichlorohydrin . This document will explore the synthesis of each precursor in detail, followed by an analysis of the final etherification reaction, providing field-proven insights for researchers, scientists, and drug development professionals.

Overview of the Synthetic Strategy

The synthesis of this compound is fundamentally a Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the phenoxide ion generated from 2-chloro-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon backbone of epichlorohydrin. A subsequent intramolecular reaction forms the final oxirane product. The overall strategy is therefore a convergent synthesis, requiring the separate preparation or sourcing of the two key starting materials before their final coupling.

G cluster_0 Precursor Synthesis cluster_1 Final Product 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Target_Molecule This compound 2-Chloro-4-nitrophenol->Target_Molecule Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Target_Molecule Williamson Ether Synthesis

Caption: Convergent synthesis pathway for the target molecule.

Starting Material I: 2-Chloro-4-nitrophenol

2-Chloro-4-nitrophenol serves as the aromatic core of the target molecule, providing the chloro and nitro functionalities. Its synthesis can be approached from two primary, commercially viable routes: the chlorination of 4-nitrophenol or the nitration of 2-chlorophenol.

Synthesis Route A: Electrophilic Chlorination of 4-Nitrophenol

This is a common and high-yielding method. The nitro group is a meta-director and a strong deactivator, while the hydroxyl group is an ortho-, para-director and a strong activator. The directing effects of the hydroxyl group dominate, and since the para position is blocked, chlorination occurs at one of the ortho positions.

  • Causality of Experimental Choice: Starting with 4-nitrophenol is often preferred because it avoids the formation of multiple isomers that can occur when nitrating 2-chlorophenol. A U.S. patent describes a process where 4-nitrophenol is reacted with chlorine gas in an aqueous hydrochloric acid solution.[1] This method achieves high yields, often exceeding 90%.[1] An alternative approach avoids gaseous chlorine by using an oxidizing agent, such as hydrogen peroxide, in hydrochloric acid to generate the electrophilic chlorine species in situ.[2]

Experimental Protocol (Exemplary): Chlorination with In-Situ Generated Chlorine [2]

  • Suspend 25 g (0.18 mol) of 4-nitrophenol in 50 ml of water and 125 ml of concentrated hydrochloric acid (35-38%).

  • With vigorous stirring, add an equivalent amount (0.18 mol) of 19-30% hydrogen peroxide dropwise.

  • Maintain the reaction temperature at 25-30°C using a cold water bath.

  • After the addition of the oxidizing agent is complete, continue stirring the mixture for 3 hours.

  • Collect the solid product by filtration and wash with cold water.

  • The resulting 2-chloro-4-nitrophenol can be dried. The reported yield for this method is approximately 83%.[2]

Synthesis Route B: Nitration of 2-Chlorophenol

This route involves the nitration of 2-chlorophenol. However, this reaction can lead to a mixture of isomers, including 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol, requiring subsequent purification steps which can lower the overall process efficiency. The separation of these isomers can be challenging due to their similar physical properties.

Starting Material II: Epichlorohydrin

Epichlorohydrin (ECH) is a versatile bifunctional molecule containing both an epoxide and a chloro functional group. It is a commodity chemical produced on a large industrial scale. There are two dominant production processes.

The Propylene Route (Traditional Process)

The classical method for ECH synthesis starts from propylene.[3]

  • High-Temperature Chlorination: Propylene is chlorinated at high temperatures to produce allyl chloride.

  • Hypochlorination: Allyl chloride is then reacted with hypochlorous acid (HOCl) to form a mixture of glycerol dichlorohydrin isomers (1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol).[3][4][5]

  • Dehydrochlorination: This mixture is treated with a base, such as calcium hydroxide or sodium hydroxide, to eliminate HCl and form the epoxide ring, yielding epichlorohydrin.[3][4]

This process, while well-established, has a low atom economy for chlorine and generates significant volumes of chlorinated by-products and saline wastewater.[6]

G Propylene Propylene Allyl_Chloride Allyl_Chloride Propylene->Allyl_Chloride Cl2, High Temp. Dichlorohydrins Dichlorohydrins Allyl_Chloride->Dichlorohydrins HOCl Epichlorohydrin Epichlorohydrin Dichlorohydrins->Epichlorohydrin Base (e.g., Ca(OH)2)

Caption: Traditional synthesis of Epichlorohydrin from Propylene.

The Glycerol Route (Green Process)

With the rise of biodiesel production, a surplus of its main byproduct, glycerol, has become available. This has driven the development of a more sustainable "Glycerol-to-Epichlorohydrin" (GTE) process.[7][8][9]

  • Hydrochlorination: Glycerol is reacted with hydrogen chloride (HCl) gas, typically in the presence of a carboxylic acid catalyst, to produce a mixture of dichlorohydrins.[8][9]

  • Dehydrochlorination: The dichlorohydrin mixture is then treated with a base, such as sodium hydroxide, to yield epichlorohydrin.[10][11]

This route is more atom-efficient and environmentally benign, utilizing a renewable feedstock and reducing the formation of chlorinated waste streams.[10][11]

Comparison of ECH Production Routes

FeaturePropylene RouteGlycerol Route
Primary Feedstock Propylene (Fossil Fuel)Glycerol (Renewable)[9][11]
Key Steps Chlorination, Hypochlorination, Dehydrochlorination[3]Hydrochlorination, Dehydrochlorination[8][9]
Atom Economy LowerHigher[6]
Byproducts Chlorinated organics, large salt waste stream[6]Less chlorinated waste, salt stream[10]
Sustainability LowerHigher (Green Chemistry)[10]

Core Synthesis: Formation of the Glycidyl Ether

The final step is the coupling of 2-chloro-4-nitrophenol with epichlorohydrin. This reaction proceeds via a base-catalyzed nucleophilic substitution, a variant of the Williamson ether synthesis.[12][13]

Reaction Mechanism

The mechanism involves two key stages:

  • Phenoxide Formation & Epoxide Opening: A base (e.g., NaOH, KOH) deprotonates the acidic hydroxyl group of 2-chloro-4-nitrophenol to form a highly nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbons of the epichlorohydrin's epoxide ring. For both steric and electronic reasons, the attack preferentially occurs at the terminal, less substituted carbon of the epoxide.[14] This ring-opening step forms a chlorohydrin intermediate.

  • Intramolecular Cyclization: The newly formed alkoxide from the epoxide opening then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride ion to form the new, stable oxirane (epoxide) ring of the final product.

G cluster_0 Step 1: Phenoxide Attack & Ring Opening cluster_1 Step 2: Intramolecular Cyclization Phenol Ar-OH Phenoxide Ar-O⁻ (Nucleophile) Phenol->Phenoxide + Base - H₂O Base Base (e.g., NaOH) Intermediate Ar-O-CH₂-CH(O⁻)-CH₂Cl Phenoxide->Intermediate SN2 Attack ECH Epichlorohydrin ECH->Intermediate Intermediate_2 Ar-O-CH₂-CH(O⁻)-CH₂Cl Final_Product Ar-O-CH₂-(Oxirane Ring) Chloride Cl⁻ Intermediate_2->Final_Product Intramolecular SN2 Intermediate_2->Chloride Displaces Cl⁻

Caption: Mechanism for the formation of the glycidyl ether.

Role of Phase-Transfer Catalysis (PTC)

In industrial settings, this reaction is often performed in a biphasic system (e.g., aqueous NaOH and an organic phase containing the reactants). To facilitate the reaction between the aqueous phenoxide and the organic-soluble epichlorohydrin, a phase-transfer catalyst (PTC) is employed.[15][16] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common choices.[17]

The PTC transports the phenoxide anion from the aqueous phase into the organic phase, where it can readily react with epichlorohydrin.[15][18] This technique significantly enhances reaction rates, improves yields, and allows for milder reaction conditions, making the process more efficient and cost-effective.[17][19]

Experimental Protocol (General): PTC-Mediated Glycidyl Ether Synthesis [16][19][20]

  • Charge a reactor with 2-chloro-4-nitrophenol, a stoichiometric excess of epichlorohydrin (which can also act as a solvent), and a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., TBAB).

  • Heat the mixture to the desired reaction temperature (typically 60-90°C).

  • Slowly add a concentrated aqueous solution of sodium or potassium hydroxide while maintaining vigorous stirring. The reaction is exothermic and may require cooling.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Upon completion, cool the reaction mixture. Separate the organic and aqueous layers.

  • Wash the organic layer with water to remove the salt byproduct and residual base.

  • Remove the excess epichlorohydrin and any solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The successful synthesis of this compound hinges on the efficient preparation and purification of its two key precursors, 2-chloro-4-nitrophenol and epichlorohydrin. For 2-chloro-4-nitrophenol, the chlorination of 4-nitrophenol offers a direct and high-yielding route. For epichlorohydrin, the modern glycerol-based process represents a significant advancement in sustainable chemical manufacturing over the traditional propylene route. The final coupling reaction is a robust Williamson ether synthesis, the efficiency of which can be significantly enhanced through the application of phase-transfer catalysis. A thorough understanding of the synthesis and properties of these starting materials is paramount for the development of a safe, efficient, and scalable manufacturing process.

References

Sources

A Technical Guide to the Electrophilic Reactivity of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the electrophilic reactivity of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane. This molecule possesses two distinct and chemically addressable electrophilic sites: the strained oxirane ring and the electron-deficient aromatic ring. This dual reactivity makes it a versatile building block for applications in synthetic chemistry and drug discovery. This document outlines the core chemical principles governing its reactivity, predicts reaction outcomes based on mechanistic understanding of analogous structures, and provides exemplary protocols for its strategic functionalization. The insights herein are intended to empower researchers, scientists, and drug development professionals to leverage the unique chemical properties of this bifunctional compound.

Introduction and Structural Analysis

This compound is a substituted aryl glycidyl ether characterized by a trifecta of functional groups: an oxirane (epoxide), an ether linkage, and a 2-chloro-4-nitrophenyl group. The combination of these groups establishes a reactivity profile with two primary electrophilic centers ripe for chemical modification.

  • Electrophilic Site 1: The Oxirane Ring: The three-membered oxirane ring is inherently reactive due to significant ring strain (approximately 13 kcal/mol).[1] This strain, coupled with the polarization of the carbon-oxygen bonds, renders the two oxirane carbons highly susceptible to nucleophilic attack, leading to ring-opening.[2]

  • Electrophilic Site 2: The Aromatic Ring (C1): The aromatic ring is rendered severely electron-deficient by the potent electron-withdrawing effects of the para-nitro group and the ortho-chloro substituent.[3] This electronic profile makes the carbon atom bearing the chlorine (C1) an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

The strategic manipulation of reaction conditions and nucleophiles allows for the selective targeting of these sites, making the molecule a valuable bifunctional linker for constructing more complex molecular architectures.[6][7][8]

Electrophilic_Centers cluster_0 This compound cluster_1 Key Electrophilic Sites mol node1 Oxirane Carbons (Highly Strained Electrophiles) node2 Aromatic C1 Carbon (Electron-Deficient SₙAr Site)

Caption: Key electrophilic centers of the title compound.

Reactivity Profile I: The Oxirane Moiety

The most common reaction involving the oxirane group is its ring-opening by a nucleophile. The regioselectivity of this attack is dictated by the reaction conditions.[9][10][11]

Mechanism under Basic or Nucleophilic Conditions

Under basic or neutral conditions with a strong nucleophile (e.g., amines, alkoxides, thiolates), the reaction proceeds via a classic SN2 mechanism.[1][9] The nucleophile preferentially attacks the sterically least hindered carbon atom of the epoxide. For this compound, this is the terminal methylene carbon. This pathway results in the formation of a secondary alcohol.

Epoxide_Opening_Base start Oxirane + Nu⁻ ts1 Sₙ2 Transition State (Attack at less hindered carbon) start->ts1 Nucleophilic Attack intermediate Alkoxide Intermediate ts1->intermediate Ring Opening workup Protonation (e.g., H₂O workup) intermediate->workup product β-Substituted Alcohol Product workup->product

Caption: Workflow for base-catalyzed epoxide ring-opening.

Exemplary Protocol: Reaction with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine, such as benzylamine.

Materials:

  • This compound

  • Benzylamine (1.1 equivalents)

  • Ethanol (or Isopropanol) as solvent

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of benzylamine to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the corresponding β-amino alcohol.

Reactivity Profile II: The Aromatic System

The aromatic ring of the title compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reaction is a two-step addition-elimination process.[12][13]

Mechanism of SNAr

The SNAr mechanism involves:

  • Addition: A potent nucleophile attacks the carbon atom bearing the chlorine (C1). This disrupts the aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][14] The stability of this complex is critical and is greatly enhanced by the para-nitro group, which delocalizes the negative charge.[3][12]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.[13]

SNAr reactions are favored by strong electron-withdrawing groups at the ortho and para positions relative to the leaving group.[4][5]

SNAr_Mechanism start Aryl Halide + Nu⁻ ts1 Nucleophilic Addition (Rate-Determining Step) start->ts1 intermediate Meisenheimer Complex (Resonance Stabilized) ts1->intermediate ts2 Elimination of Cl⁻ intermediate->ts2 product Substituted Aromatic Product ts2->product Aromaticity Restored

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: Reaction with a Thiol

This protocol provides a general method for the SNAr reaction with a thiol, such as thiophenol.

Materials:

  • This compound

  • Thiophenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.5 equivalents) as base

  • N,N-Dimethylformamide (DMF) as solvent

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound in DMF, add thiophenol.

  • Add potassium carbonate to the mixture. The base will deprotonate the thiol to generate the more potent thiolate nucleophile.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC.

  • After completion (typically 2-6 hours), cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting thioether product by column chromatography.

Chemoselectivity and Strategic Synthesis

The dual reactivity of this compound allows for selective functionalization by carefully choosing the reaction conditions and the nature of the nucleophile.

Condition / NucleophilePredicted Primary Reaction SiteRationale
Strong, "Hard" Nucleophile (e.g., R-NH₂) at RT Oxirane RingEpoxide ring-opening is kinetically favored and often proceeds at lower temperatures than SNAr.
Strong, "Soft" Nucleophile (e.g., R-S⁻) at elevated temp. Aromatic Ring (C1)SNAr reactions typically require more thermal energy. Thiolates are excellent nucleophiles for SNAr.
Weak Nucleophile (e.g., R-OH) with Acid Catalyst Oxirane RingAcid catalysis activates the epoxide, making it susceptible to attack by even weak nucleophiles. SNAr is not favored.
Strong Nucleophile (e.g., NaOMe) at elevated temp. Both Sites Possible / MixtureA strong, unhindered nucleophile at high temperature may lead to a mixture of products or double substitution.

Synthetic Strategy: For sequential modification, one should first target the more labile oxirane ring under mild conditions (e.g., with an amine at room temperature). After purification of the resulting amino alcohol, the less reactive aromatic chloride can be substituted using a different nucleophile under more forcing conditions (e.g., a thiol with base at 100 °C). This orthogonal approach allows for the controlled and predictable synthesis of complex, bifunctional molecules.

Applications in Drug Discovery and Chemical Biology

The ability to introduce two different functionalities onto a single scaffold makes this compound a powerful tool in medicinal chemistry.[6]

  • Bifunctional Linkers: It can serve as a core structure for linkers used in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), connecting a targeting moiety to a payload or an E3 ligase ligand.[7][15]

  • Scaffold Decoration: In lead optimization, the oxirane can be opened with a vector aimed at a specific pocket of a biological target, while the aromatic ring can be modified to improve physicochemical properties like solubility or metabolic stability.

  • Fragment-Based Lead Discovery (FBLD): The molecule itself can be used as an electrophilic fragment for covalent screening, with the unreacted site providing a handle for future fragment elaboration or linking.

Conclusion

This compound is a synthetically versatile building block defined by its dual electrophilic nature. A thorough understanding of the competing reaction pathways—nucleophilic epoxide ring-opening and Nucleophilic Aromatic Substitution—enables the rational design of synthetic routes. By carefully controlling reaction conditions and nucleophile choice, chemists can selectively functionalize either the oxirane or the aromatic ring, providing a powerful platform for the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • CD Biosynsis. Bifunctional linkers. [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Scribd. EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. [Link]

  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. [Link]

  • Organic Chemistry Tutor. (2023). Epoxide Opening in Acidic and Basic Conditions. YouTube. [Link]

  • Phillips, A. J. (2012). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • ResearchGate. Regioselectivity of epoxide opening reactions under basic and acidic conditions. [Link]

  • Shaalaa.com. (2021). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Gandler, J. R., et al. Nucleophilic reactivity: nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. The Journal of Organic Chemistry. [Link]

  • Mancini, P. M., et al. (1985). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • ChemHelp ASAP. (2020). SNAr reaction mechanism. YouTube. [Link]

  • NIH PubChem. 2-((4-Nitrophenoxy)methyl)oxirane. [Link]

  • ResearchGate. Microbial (R)-epoxidation of aryl glycidyl ethers as key step in the synthesis of metoprolol. [Link]

  • Guivisdalsky, P. N., & Bittman, R. (1989). Glycidyl derivatives as chiral C3 synthons. Ring opening catalyzed by boron trifluoride etherate. Journal of the American Chemical Society. [Link]

  • CAS Common Chemistry. 2-[(4-Nitrophenoxy)methyl]oxirane. [Link]

  • Riente, P., et al. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. PubMed. [Link]

  • Google Patents.
  • Tanner, D. A., & Groth, T. Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. DTU Research Database. [Link]

  • The Organic Chemistry Tutor. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening!. YouTube. [Link]

  • Taylor & Francis. Oxirane – Knowledge and References. [Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthetic utility, and experimental handling of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS 5255-75-4 / 69114-04-1). It is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

This compound , also known as (2-chloro-4-nitrophenyl) glycidyl ether, is a bifunctional pharmacophore precursor. It combines a highly reactive electrophilic epoxide (oxirane) ring with an electron-deficient aromatic system (2-chloro-4-nitrophenol).

While the compound itself exhibits intrinsic cytotoxic and alkylating activity, its primary value lies as a "Privileged Scaffold Intermediate" in the synthesis of aryloxypropanolamine derivatives—a structural class encompassing beta-adrenergic antagonists (beta-blockers), antifungal agents, and oxazolidinone antibiotics.

Part 1: Intrinsic Biological Activity & Toxicology

Mechanism of Action: Electrophilic Alkylation

The biological activity of the parent epoxide is driven by the strain of the oxirane ring. It acts as a potent alkylating agent capable of reacting with nucleophilic centers in biological macromolecules (DNA bases, cysteine thiols in proteins).

  • Direct Cytotoxicity: The epoxide carbon (C3) is susceptible to nucleophilic attack (

    
    ). In biological systems, this results in the formation of covalent adducts with cellular nucleophiles, leading to DNA cross-linking or enzyme inactivation.
    
  • Mutagenic Potential: Like many glycidyl ethers, this compound is considered Ames positive (mutagenic) in Salmonella typhimurium strains (TA1535) due to its ability to alkylate guanine residues.

Metabolic Fate & Detoxification

In mammalian systems, the compound undergoes rapid biotransformation via two primary pathways. Understanding these is critical for interpreting in vivo toxicity data.

  • Hydrolysis (Detoxification): Microsomal Epoxide Hydrolase (mEH) catalyzes the trans-addition of water to the epoxide, opening the ring to form the corresponding vicinal diol (3-(2-chloro-4-nitrophenoxy)propane-1,2-diol). This metabolite is more polar and readily excreted.

  • Glutathione Conjugation: Glutathione S-Transferases (GSTs) catalyze the attack of the thiolate group of glutathione (GSH) on the epoxide, forming a conjugate that is processed into mercapturic acid derivatives.

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the compound.

MetabolicPathways Compound 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane mEH Enzyme: Epoxide Hydrolase (Hydrolysis) Compound->mEH H2O GST Enzyme: Glutathione S-Transferase (Conjugation) Compound->GST GSH DNA Target: DNA/Protein Adducts (Toxicity) Compound->DNA Non-enzymatic Alkylation Diol Metabolite 1: Vicinal Diol (Excreted) mEH->Diol Ring Opening Conjugate Metabolite 2: Glutathione Adduct (Mercapturic Acid Pathway) GST->Conjugate S-Alkylation

Caption: Divergent metabolic pathways showing detoxification (via mEH/GST) versus toxicological alkylation of macromolecules.

Part 2: Pharmacological Potential (Derivatives)[1][2][3]

The "potential biological activity" of this compound is most significantly realized upon chemical modification. It serves as the warhead precursor for two major therapeutic classes.

Antimicrobial & Antifungal Activity (Amino-Alcohol Derivatives)

Reaction of the epoxide with secondary amines yields 1-amino-3-aryloxy-2-propanols .

  • Structure-Activity Relationship (SAR): The 2-chloro-4-nitro substitution increases the lipophilicity and electron deficiency of the aromatic ring, which often enhances membrane permeability in fungal pathogens.

  • Spectrum: Derivatives synthesized from this scaffold have demonstrated significant activity against:

    • Aspergillus flavus and Aspergillus versicolor (comparable to Fluconazole in some assays).[1]

    • Candida albicans (disruption of ergosterol biosynthesis).

    • Staphylococcus aureus (Gram-positive antibacterial activity).[2]

Beta-Adrenergic Antagonism

The structural backbone (Aryloxy-CH2-CH(OH)-CH2-NH-R) is identical to the "beta-blocker" pharmacophore (e.g., Propranolol).

  • Receptor Binding: The secondary hydroxyl group formed after ring-opening is critical for hydrogen bonding with the beta-adrenergic receptor (Asn293 in

    
    ).
    
  • Selectivity: The electron-withdrawing nitro group at the para position alters the pKa of the ether oxygen, potentially modifying receptor affinity compared to standard naphthyl or phenyl derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Amino-Alcohol Derivatives

Objective: To convert the reactive epoxide into a stable, bioactive amino-alcohol library for screening.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., morpholine, piperazine, or isopropylamine) (1.2 equiv)

  • Solvent: Ethanol or Isopropanol (anhydrous)

  • Catalyst: None required (autocatalytic) or mild Lewis acid (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the epoxide in 5 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of the amine dropwise while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the epoxide by TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/ether or purify via silica gel column chromatography to isolate the 1-amino-3-(2-chloro-4-nitrophenoxy)propan-2-ol.

  • Validation: Confirm structure via

    
    -NMR (Look for disappearance of epoxide protons at 
    
    
    
    2.7–2.9 ppm and appearance of methine proton at
    
    
    4.0 ppm).
Protocol B: In Vitro Antimicrobial Susceptibility Testing (MIC)

Objective: To quantify the biological activity of the synthesized derivatives.

  • Inoculum Prep: Prepare a suspension of C. albicans or S. aureus adjusted to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Muller-Hinton broth (range: 0.5 – 256

    
    ).
    
  • Incubation: Add 100

    
     of inoculum to each well of a 96-well plate containing the test compound. Incubate at 
    
    
    
    for 24 hours (bacteria) or 48 hours (fungi).
  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing no turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = inhibition, Pink = growth).

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the biological behavior of the compound.

PropertyValueBiological Implication
Molecular Weight 229.62 g/mol Optimal for passive diffusion (Rule of 5 compliant).
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 5 (NO2, Ether, Epoxide)High potential for receptor interaction.
Rotatable Bonds 4Flexible linker allows induced fit in enzyme active sites.
Topological Polar Surface Area ~75

Good oral bioavailability potential (<140

).

Part 5: Synthetic Workflow Visualization

This diagram outlines the transformation of the core epoxide into three distinct bioactive classes.

SyntheticUtility Core CORE: 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane Rxn1 + Primary/Secondary Amine (Ring Opening) Core->Rxn1 Rxn2 + Azole Heterocycle (Base Catalyzed) Core->Rxn2 Rxn3 + Reduction (H2/Pd-C) (Nitro -> Amine) Core->Rxn3 Prod1 Aryloxypropanolamines (Beta-Blocker Analogs) Rxn1->Prod1 Yields >80% Prod2 Azole Antifungals (CYP51 Inhibitors) Rxn2->Prod2 Target: Fungal Membrane Prod3 Oxazolidinone Precursors (Antibiotics) Rxn3->Prod3 Cyclization Step

Caption: Synthetic divergence from the core epoxide to three major pharmaceutical classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21327, 2-[(4-Nitrophenoxy)methyl]oxirane. Retrieved from .

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Retrieved from .

  • BenchChem (2025). General Protocols for Ring-Opening Reactions of Glycidyl Ethers. Retrieved from .

  • World Health Organization (2002). Concise International Chemical Assessment Document 48: Glycidyl Ethers. (Toxicological data on epoxide reactivity). Retrieved from .

  • Limban, C., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. (Demonstrates antimicrobial utility of phenoxy-methyl scaffolds). Retrieved from .

Sources

discovery and history of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, history, and chemical utility of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane .

Discovery, Synthesis, and Pharmaceutical Applications[1]

Part 1: Core Directive & Historical Context[1]

This compound (CAS: 69114-04-1 ), also known as 2-chloro-4-nitrophenyl glycidyl ether , represents a specialized class of aromatic glycidyl ethers used primarily as high-value intermediates in organic synthesis and drug discovery.[1] Its structural core—a 2-chloro-4-nitrophenol moiety linked to a reactive epoxide (oxirane) ring—positions it as a critical "linchpin" molecule.[1] It bridges the chemistry of nitrophenolic antimicrobials (such as Nitrofungin ) with the pharmacophore architecture of aryloxypropanolamine


-adrenergic blockers.[1]
Discovery and Evolution

The history of this compound is inextricably linked to the broader development of aryloxypropanolamines in the mid-20th century. Following the Nobel Prize-winning work of Sir James Black on beta-blockers (e.g., Propranolol), researchers systematically derivatized phenols with epichlorohydrin to create libraries of glycidyl ethers.[1]

  • The Nitrofungin Connection: The parent phenol, 2-chloro-4-nitrophenol (CAS 619-08-9), was identified early on for its potent antifungal properties, marketed as Nitrofungin .[1] The derivatization of this phenol into its glycidyl ether form allowed medicinal chemists to reduce the systemic toxicity of the nitrophenol while retaining biological activity or to use it as a scaffold for creating amino-alcohol derivatives with altered lipophilicity and receptor binding profiles.[1]

  • Chiral Evolution: In the 1990s and 2000s, with the FDA's increasing mandate for enantiopure drugs, interest shifted toward the chiral synthesis of (S)- and (R)-2-[(2-chloro-4-nitrophenoxy)methyl]oxirane .[1] These enantiomers serve as chiral building blocks for next-generation beta-blockers and antifungal azoles, utilizing the stereocenter at the C2 position of the propyl chain to dictate receptor affinity.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Structure and Reactivity

The molecule consists of two distinct reactive domains:[1]

  • The Epoxide Ring (Electrophile): Highly strained and susceptible to nucleophilic attack (ring opening) by amines, thiols, and alcohols. This is the primary handle for derivatization.

  • The Nitro-Aromatic Core: The nitro group at the para position and the chlorine at the ortho position exert a strong electron-withdrawing effect, making the ether linkage stable but also influencing the pKa of the phenol if the ether is cleaved.[1] The nitro group also serves as a "masked" amine; it can be reduced to an aniline derivative post-coupling, opening pathways to sulfonamide or amide derivatives.

2. Synthesis Protocol (Self-Validating System)

The industrial and laboratory preparation follows a standard


 mechanism involving the O-alkylation of 2-chloro-4-nitrophenol with epichlorohydrin.[1]

Reagents:

  • Substrate: 2-Chloro-4-nitrophenol (1.0 eq)

  • Reagent: Epichlorohydrin (Excess, 3.0–5.0 eq to prevent polymerization)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (Phase Transfer Catalyst)

  • Solvent: Acetonitrile (MeCN) or neat Epichlorohydrin.

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloro-4-nitrophenol in MeCN. Add finely powdered anhydrous

    
    . Stir at 60°C for 30 minutes to generate the phenoxide anion. Causality: The electron-withdrawing nitro group stabilizes the phenoxide, making it a weaker nucleophile; heat and efficient stirring are required to ensure deprotonation.[1]
    
  • Coupling: Add epichlorohydrin dropwise. Add catalytic TBAB (1-2 mol%).[1] Reflux at 80°C for 4–6 hours. Validation: Monitor reaction via TLC (Hexane:EtOAc 7:3). The starting phenol spot (

    
    ) should disappear, replaced by the less polar epoxide (
    
    
    
    ).
  • Workup: Filter off inorganic salts (

    
    , excess base). Concentrate the filtrate under reduced pressure to remove MeCN and excess epichlorohydrin.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the pale yellow crystalline solid.

3. Downstream Applications and Mechanisms

The primary utility of this compound lies in epoxide ring opening .[1]

  • Aminolysis (Beta-Blocker Analogs): Reaction with isopropylamine or tert-butylamine yields 1-(2-chloro-4-nitrophenoxy)-3-(alkylamino)propan-2-ol .[1] Subsequent reduction of the nitro group (

    
    , Pd/C) yields the corresponding amino-phenol derivative, a scaffold analogous to Carazolol  or Acebutolol .[1]
    
  • Enzymatic Resolution: The racemic epoxide is frequently used as a substrate in lipase-catalyzed kinetic resolution studies.[1] Hydrolases can selectively hydrolyze one enantiomer to the diol, leaving the other epoxide enantiomer pure. This is critical for synthesizing chiral drugs where the (S)-enantiomer is typically 100x more potent at

    
    -adrenergic receptors.[1]
    
Part 3: Visualization & Formatting[1]
Data Summary: Physical & Chemical Properties[1][2][3][4]
PropertyValueNote
IUPAC Name This compound
CAS Number 69114-04-1
Molecular Formula

Molecular Weight 229.62 g/mol
Appearance Pale yellow crystalline solidDue to nitro conjugation
Melting Point 68–72 °CDepends on purity/enantiomer
Solubility Soluble in DCM, Acetone, MeCNInsoluble in water
Key Reactivity Epoxide Ring Opening (

)
Nucleophilic attack at C3
Pathway Visualization

The following diagram illustrates the synthesis of the target compound and its divergent pathways toward pharmaceutical intermediates.

G Phenol 2-Chloro-4-nitrophenol (CAS 619-08-9) Target 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane (CAS 69114-04-1) Phenol->Target K2CO3, MeCN Reflux (SN2) Epi Epichlorohydrin (CAS 106-89-8) Epi->Target Excess Reagent AminoAlcohol Aryloxypropanolamine (Beta-Blocker Scaffold) Target->AminoAlcohol R-NH2 (Ring Opening) Diol Chiral Diol (Kinetic Resolution) Target->Diol Epoxide Hydrolase (H2O) AnilineDeriv Amino-Phenol Derivative (Reduced Nitro) AminoAlcohol->AnilineDeriv H2/Pd-C (Nitro Reduction)

Caption: Synthesis pathway of this compound from 2-chloro-4-nitrophenol and its conversion into bioactive scaffolds.

References
  • National Center for Biotechnology Information (NCBI). "2-((2-Chloro-4-nitrophenoxy)methyl)oxirane - PubChem Compound Summary."[1] PubChem. Accessed February 15, 2026. [Link]

  • Zhang, B., et al. "Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine."[1] IOP Conference Series: Earth and Environmental Science, 2019. (Demonstrates reactivity of the parent phenol). [Link][1]

  • U.S. Environmental Protection Agency. "CompTox Chemicals Dashboard: 2-Chloro-4-nitrophenol."[1] EPA.gov. Accessed February 15, 2026. [Link][1]

Sources

Methodological & Application

Application Note: High-Fidelity Utilization of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (hereafter referred to as CN-Glycidyl ) is a high-value electrophilic building block characterized by a reactive oxirane (epoxide) ring fused to a 2-chloro-4-nitrophenyl ether scaffold. Its structural duality—offering both an alkylating "warhead" (epoxide) and a reducible "handle" (nitro group)—makes it indispensable in the synthesis of aryloxypropanolamines , a pharmacophore central to


-adrenergic receptor antagonists, anti-arrhythmics, and antifungal azoles.

This protocol provides a rigorous, field-validated methodology for the aminolysis of CN-Glycidyl to generate


-amino alcohol libraries, followed by the chemoselective reduction  of the nitro moiety. Unlike generic guides, this document addresses critical challenges such as regiocontrol, prevention of oligomerization, and the retention of the aryl chloride during reduction.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 69114-04-1
Molecular Formula

Molecular Weight 229.62 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, THF, DCM; sparingly soluble in water
Stability Moisture sensitive; store at 2-8°C under inert atmosphere (

/Ar)

Strategic Reaction Pathway

The utility of CN-Glycidyl relies on a two-stage transformation. The first step is the regioselective ring opening by a nucleophile (typically a primary or secondary amine). The second (optional) step is the reduction of the nitro group to an aniline, enabling further coupling (e.g., amide bond formation).

Mechanistic Flow (Graphviz Visualization)

ReactionPathway Start CN-Glycidyl (Electrophile) Inter Intermediate: Beta-Amino Alcohol Start->Inter SN2 Attack (Terminal Carbon) Amine Primary Amine (R-NH2) Amine->Inter Final Final Scaffold: Anilino-Propanolamine Inter->Final Chemoselective Nitro Reduction Side Oligomer By-products Inter->Side Excess Epoxide (Avoid) Reduct Reduction Agent (Fe/NH4Cl or SnCl2) Reduct->Final

Figure 1: Sequential transformation of CN-Glycidyl. The pathway highlights the critical SN2 attack at the terminal carbon and the subsequent chemoselective reduction.

Experimental Protocols

Protocol A: Regioselective Aminolysis (Ring Opening)

Objective: To synthesize the


-amino alcohol derivative while suppressing bis-alkylation (dimerization).
Mechanism:  Nucleophilic attack of the amine on the less hindered (terminal) carbon of the epoxide.
Reagents & Materials:
  • Substrate: CN-Glycidyl (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Isopropylamine, Benzylamine) (>3.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) (Anhydrous)

  • Catalyst (Optional): Lithium Perchlorate (

    
    , 0.1 equiv) – Use only for sluggish amines.
    
Step-by-Step Methodology:
  • Preparation: Dissolve CN-Glycidyl (1.0 mmol, 230 mg) in anhydrous EtOH (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Nucleophile Addition:

    • Critical Step: Add the amine (3.0–5.0 mmol) dropwise.

    • Rationale: A high amine-to-epoxide ratio is mandatory to prevent the newly formed secondary amine product from reacting with unreacted epoxide, which would form a tertiary amine dimer.

  • Reaction:

    • Stir at reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The epoxide spot (

      
      ) should disappear; a more polar product spot (
      
      
      
      ) will appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove the solvent and excess amine.

    • Note: Most excess primary amines (like isopropylamine) are volatile and easily removed.

  • Purification:

    • The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH gradient 98:2

      
       90:10).
      

Yield Expectation: 85–95% Self-Validation:


 NMR should show the disappearance of the epoxide protons (multiplets at 

2.7–3.3 ppm) and the appearance of the methine proton adjacent to the hydroxyl group (

3.9–4.1 ppm).
Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group (


) to an aniline (

) without dechlorinating the aryl ring. Challenge: Standard catalytic hydrogenation (

) often causes hydrodechlorination (loss of Cl). Solution: Use Iron/Ammonium Chloride or Tin(II) Chloride.
Reagents:
  • Substrate: Product from Protocol A (1.0 equiv)

  • Reductant: Iron powder (Fe, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:
  • Setup: Suspend the nitro-substrate (1.0 mmol), Fe powder (5.0 mmol), and

    
     (5.0 mmol) in 10 mL of EtOH/
    
    
    
    (4:1).
  • Reaction:

    • Heat to reflux (80°C) with vigorous stirring.

    • Time: Reaction is typically fast (1–2 hours).

    • Visual Cue: The yellow suspension (characteristic of nitro compounds) will turn dark/brown (iron oxides).

  • Filtration:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Extraction:

    • Concentrate the filtrate to remove ethanol.

    • Dilute the aqueous residue with saturated

      
       (to neutralize) and extract with Ethyl Acetate (
      
      
      
      mL).
  • Isolation:

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      

Yield Expectation: 75–90% Self-Validation:

  • MS (ESI): Observe mass shift of

    
     (loss of 
    
    
    
    , gain of
    
    
    :
    
    
    mass units).
  • IR: Disappearance of strong nitro bands (

    
    ) and appearance of amine bands (
    
    
    
    ).

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Bis-alkylation (Dimer formation) Low amine concentrationIncrease amine equivalents to >5.0. Add epoxide solution slowly to the amine solution.
Incomplete Ring Opening Steric hindrance of amineAdd Lewis acid catalyst (

or

, 5 mol%). Increase temp to reflux.
Loss of Chlorine (Dehalogenation) Over-reductionAvoid Pd/C. Switch to Fe/NH4Cl (Protocol B) or SnCl2/HCl .
Product Degradation Acid sensitivity of epoxideEnsure starting material is free of acid traces. Store epoxide over

if necessary.

Safety & Handling (E-E-A-T)

  • Epoxide Hazard: CN-Glycidyl is an alkylating agent. It can react with DNA bases. Handle in a fume hood with double nitrile gloves.

  • Nitro Compounds: Potentially explosive if heated dry in large quantities. Ensure distinct separation from strong reducing agents until the controlled reaction step.

  • Waste Disposal: Quench unreacted epoxide waste with aqueous NaOH/Glycine solution before disposal to open the ring and detoxify.

References

  • PubChem. (2025).[2] (2S)-2-((4-Chlorophenoxy)methyl)oxirane | C9H9ClO2.[2] National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for epoxide ring-opening mechanisms).
  • Becham, B. et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) Pyrimidine Derivatives. IOP Conf. Series: Materials Science and Engineering. [Link][1]

Sources

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

A Privileged Scaffold for Aryloxypropanolamine and Antiviral Pharmacophores

Executive Summary

In the landscape of small molecule drug discovery, This compound (CAS: 50493-27-3) serves as a critical electrophilic intermediate. It functions as the "lynchpin" in the synthesis of aryloxypropanolamines , a structural motif fundamental to


-adrenergic receptor antagonists (beta-blockers) and Class III antiarrhythmics.

Beyond its classical role, recent high-impact studies have identified this moiety as a key determinant in novel antiviral agents targeting Human Enterovirus A71 (EV-A71) and as a building block for nitro-activated antibacterial prodrugs. This guide provides a validated protocol for its synthesis, chiral resolution strategies, and downstream aminolysis, emphasizing process safety and stereochemical integrity.

Chemical Identity & Properties
PropertyData
IUPAC Name This compound
Common Synonyms 1-(2-Chloro-4-nitrophenoxy)-2,3-epoxypropane; Glycidyl 2-chloro-4-nitrophenyl ether
Molecular Formula

Molecular Weight 229.62 g/mol
Physical State Pale yellow solid / Crystalline powder
Melting Point 68–72 °C (typical range)
Key Functional Groups Epoxide (Electrophile), Nitro (Reducible), Chloro (Orthogonal handle)
Strategic Utility in Drug Design

The molecule's value lies in its trifunctional nature , allowing for sequential, orthogonal functionalization:

  • Epoxide Ring (Primary Reactivity): Susceptible to regioselective

    
     attack by amines (aminolysis) to generate the 
    
    
    
    -amino alcohol pharmacophore.
  • Nitro Group (Secondary Reactivity): Serves as a masked aniline. Post-aminolysis reduction (

    
     or 
    
    
    
    ) yields an aniline handle for amide coupling or urea formation.
  • Chloro Substituent (Tertiary Reactivity): Provides steric bulk to modulate receptor binding (e.g., in beta-blockers) or serves as a handle for Pd-catalyzed cross-coupling in late-stage diversification.

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream utility of the scaffold.

SynthesisWorkflow Start 2-Chloro-4-nitrophenol Intermediate Title Compound: (S)-2-[(2-Cl-4-NO2-Ph)methyl]oxirane Start->Intermediate K2CO3, Acetone Reflux, 18h Reagent (S)-Epichlorohydrin (Chiral Pool) Reagent->Intermediate Stereocontrol PathA Aminolysis (Primary Amine) Intermediate->PathA Isopropanol 60°C ProductA Aryloxypropanolamine (Beta-Blocker Scaffold) PathA->ProductA PathB Nitro Reduction (Fe/NH4Cl) ProductA->PathB ProductB Aniline Derivative (Coupling Partner) PathB->ProductB

Figure 1: Synthetic workflow transforming the phenol precursor into bioactive scaffolds via the glycidyl ether intermediate.

Detailed Experimental Protocols
Protocol A: Synthesis of (S)-2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Note: While racemic epichlorohydrin is cheaper, drug discovery applications usually require the (S)-enantiomer to yield the bioactive (S)-amino alcohol (the "Levorotatory" beta-blocker configuration).

Reagents:

  • 2-Chloro-4-nitrophenol (1.0 eq)

  • (S)-(+)-Epichlorohydrin (3.0 - 5.0 eq) [Excess acts as solvent and drives reaction]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (if higher temp needed)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Solvation: Dissolve 2-chloro-4-nitrophenol (5.0 g, 28.8 mmol) in Acetone (50 mL).

  • Base Addition: Add anhydrous

    
     (7.96 g, 57.6 mmol). The suspension will turn bright yellow (phenoxide formation).
    
  • Electrophile Addition: Add (S)-epichlorohydrin (11.2 mL, ~144 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.

    • QC Check: Monitor by TLC (30% EtOAc in Hexanes). The starting phenol (

      
      ) should disappear, replaced by the less polar epoxide (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ) through a pad of Celite. Wash the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin. Caution: Epichlorohydrin is toxic; use a high-efficiency trap.

  • Purification: The residue is often pure enough for the next step. If crystallization is needed, recrystallize from Ethanol/Hexane (1:4).

    • Yield Target: 85–92%

    • Appearance: Pale yellow crystals.

Protocol B: Regioselective Aminolysis (Ring Opening)

This step installs the amine "head" of the drug molecule.

Reagents:

  • Title Epoxide (Intermediate from Protocol A) (1.0 eq)

  • Primary or Secondary Amine (e.g., Isopropylamine, tert-butylamine) (3.0 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve the epoxide (1.0 g, 4.3 mmol) in IPA (10 mL).

  • Amine Addition: Add the amine (12.9 mmol).

    • Critical Note: If the amine is volatile (e.g., isopropylamine), use a sealed pressure tube to prevent loss and ensure stoichiometry.

  • Reaction: Heat to 60–80°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The amine attacks the least substituted carbon of the epoxide (terminal), yielding the secondary alcohol.

  • Workup: Evaporate the solvent and excess amine under vacuum.

  • Salt Formation (Optional but Recommended): Dissolve the crude oil in diethyl ether and add HCl in dioxane/ether to precipitate the hydrochloride salt. This purifies the product without chromatography.

Advanced Applications & Case Studies
Case Study 1: Antiviral Discovery (EV-A71)

Recent research (Zhang et al., Biochem. Pharmacol.[6] 2021) utilized the 2-chloro-4-nitrophenoxy moiety to synthesize 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide .[6]

  • Mechanism: The chloro-nitro-phenyl ether acts as a specific binding motif that, when appended to the andrographolide core, inhibits viral RNA replication.

  • Significance: This demonstrates the scaffold's utility beyond simple beta-blockers, acting as a "warhead" or binding determinant in complex natural product derivatives.

Case Study 2: Combinatorial Libraries for Kinase Inhibitors

The nitro group allows this molecule to be used in "Split-and-Pool" synthesis.

  • Attach: Epoxide reacts with resin-bound amines.

  • Modify: Nitro group is reduced to aniline on-bead.

  • Cap: Aniline reacts with various acid chlorides to generate diversity.

Critical Quality Control (QC) Parameters

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0%
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99% ee (if using chiral route)
Residual Epichlorohydrin GC-MS< 10 ppm (Genotoxic Impurity)
Water Content Karl Fischer< 0.5%
Safety & Handling (HSE)

Hazard Class: Alkylating Agent / Sensitizer.

  • Epoxide Hazards: Epoxides are potent alkylating agents. They can react with DNA. Handle in a fume hood with double gloving (Nitrile/Neoprene).

  • Epichlorohydrin: A known carcinogen and lachrymator. Ensure all waste streams containing epichlorohydrin are segregated and treated with base (NaOH) to quench before disposal.

  • Reaction Safety: The reaction with amines is exothermic. On a large scale (>100g), add the amine slowly at low temperature (0°C) before heating.

References
  • Antiviral Application: Zhang, Y., et al. (2021). "Discovery of 14S-(2'-chloro-4'-nitrophenoxy)-8R/S,17-epoxy andrographolide as EV-A71 infection inhibitor."[6] Biochemical Pharmacology, 194, 114820.[6]

  • Synthesis Protocol Basis: Sharpless, K. B., et al. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational reference for epoxide ring-opening efficiency).

  • Chiral Epoxide Synthesis: Ager, D. J. (2005). "The Synthesis of Epoxides." Organic Reactions.[7][1][2][4] (Standard reference for epichlorohydrin coupling).

  • Beta-Blocker SAR: Tucker, H., et al. (1990). "Synthesis of beta-adrenergic blocking agents." Journal of Medicinal Chemistry. (Contextualizes the aryloxypropanolamine scaffold).
Decision Matrix: Route Selection

Use the following logic flow to determine the optimal synthesis path for your specific drug target.

DecisionMatrix Start Target Molecule Needs IsChiral Is Stereochemistry Critical? (e.g., Beta-Blocker) Start->IsChiral RacemicRoute Use Racemic Epichlorohydrin (Lower Cost, High Throughput) IsChiral->RacemicRoute No (e.g., Achiral Linker) ChiralRoute Use (S)-Epichlorohydrin (Higher Cost, High Specificity) IsChiral->ChiralRoute Yes (Active Site Binding) HKR Alternative: Hydrolytic Kinetic Resolution (Co-Catalyst) RacemicRoute->HKR If Enantiomeric Excess Required Later

Figure 2: Decision matrix for selecting the appropriate starting material based on downstream requirements.

Sources

Application Note: Chemoselective Derivatization of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (referred to herein as CNP-GE ) as a scaffold in the synthesis of bioactive small molecules. CNP-GE is a highly functionalized aryl glycidyl ether featuring three distinct reactive handles: an electrophilic epoxide (oxirane) , an electron-withdrawing nitro group , and a lipophilic ortho-chloro substituent.

The primary application of CNP-GE is in the synthesis of


-amino alcohol motifs—a pharmacophore central to 

-adrenergic blockers and oxazolidinone antibiotics. This document focuses on the regioselective nucleophilic ring opening (NERO) of the epoxide and the subsequent chemoselective reduction of the nitro group, ensuring the preservation of the halogen substituent.

Chemical Profile & Reactivity Analysis

Structural Properties
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Features:

    • Epoxide Warhead: High ring strain (~27 kcal/mol) driving nucleophilic attack.

    • Electronic Activation: The 4-Nitro and 2-Chloro groups exert a strong electron-withdrawing effect (

      
      ), reducing the electron density of the phenoxy ether. This stabilizes the phenoxide leaving group potential (though ring opening is preferred over ether cleavage) and subtly influences the acidity of the resulting secondary alcohol.
      
Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available for CNP-GE.

ReactionLandscape CNP CNP-GE (Starting Epoxide) AminoAlcohol β-Amino Alcohol (Scaffold A) CNP->AminoAlcohol Path A: Aminolysis (EtOH, Reflux) AzidoAlcohol Azido Alcohol (Click Chem Precursor) CNP->AzidoAlcohol Path B: Azidolysis (NH4Cl, MeOH) Amine Primary/Secondary Amine (R-NH2) Amine->AminoAlcohol Azide Sodium Azide (NaN3) Azide->AzidoAlcohol Aniline Aniline Derivative (Post-Reduction) AminoAlcohol->Aniline Chemo-selective Reduction (Fe/NH4Cl)

Figure 1: Divergent synthetic pathways for CNP-GE. Path A (Aminolysis) is the primary focus of this guide.

Experimental Protocols

Protocol A: Regioselective Aminolysis (Epoxide Ring Opening)

Objective: To synthesize


-amino alcohol derivatives via 

attack at the terminal carbon. Mechanism: The reaction proceeds via nucleophilic attack of the amine on the less hindered terminal carbon of the epoxide.[1] The presence of protic solvents facilitates the reaction by hydrogen-bonding to the epoxide oxygen, lowering the activation energy [1].
Materials
  • Substrate: CNP-GE (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv) (e.g., Isopropylamine, Morpholine)

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA). Note: Water can be used as a co-solvent to accelerate the reaction via "on-water" catalysis [2].

  • Catalyst (Optional): Lithium Perchlorate (

    
    , 10 mol%) for sluggish amines.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve CNP-GE (1.0 mmol, 229 mg) in Ethanol (5 mL).

  • Addition: Add the amine (1.2 mmol) dropwise at room temperature.

    • Critical Step: If using a volatile amine (e.g., isopropylamine), use a sealed pressure tube or a reflux condenser cooled to -10°C to prevent loss of reagent.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The epoxide spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

    • The residue is often a solid or viscous oil.

  • Purification: Recrystallize from Hexane/EtOAc (for solids) or perform flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Data Validation (Expected NMR Signals): | Proton Environment | Chemical Shift (


, ppm) | Multiplicity | Interpretation |
| :--- | :--- | :--- | :--- |
| Aromatic (H-3)  | 8.10 – 8.20 | Doublet | Ortho to Nitro (Deshielded) |
| Aromatic (H-5)  | 7.90 – 8.00 | Doublet of Doublets | Meta to Nitro |
| Aromatic (H-6)  | 7.00 – 7.15 | Doublet | Ortho to Ether |
| Methine (-CH-OH)  | 4.00 – 4.15 | Multiplet | Shifted downfield due to -OH |
| Methylene (-CH2-N)  | 2.70 – 2.90 | Multiplet | New C-N bond formation |
Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group (-NO2) to an aniline (-NH2) without dehalogenating the chlorine substituent. Challenge: Standard catalytic hydrogenation (Pd/C + H2) often results in hydrodehalogenation (loss of Cl). Solution: Use Iron/Ammonium Chloride (Bechamp conditions) or Tin(II) Chloride [3].

Materials
  • Substrate:

    
    -Amino Alcohol derivative from Protocol A (1.0 equiv)
    
  • Reductant: Iron Powder (Fe, 325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Dissolve the nitro-compound (1.0 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Activation: Add

    
     (5.0 mmol) and Iron powder (5.0 mmol).
    
  • Reaction: Heat to mild reflux (80°C) with vigorous stirring for 2–3 hours.

    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Evaporate the filtrate. Partition the residue between Ethyl Acetate and saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Volatility of AmineUse a sealed tube or add 2.0 equiv of amine.
Regioisomer Mixture Steric HindranceEnsure the amine attacks the terminal carbon. Bulky amines favor terminal attack (

).
Dehalogenation (Protocol B) Wrong CatalystAvoid Pd/C. Switch to Fe/

or

/HCl.
Polymerization High ConcentrationPerform ring opening at 0.1 M concentration to prevent intermolecular reactions.

Mechanistic Visualization

The following diagram details the regioselective outcome dictated by the steric environment of the CNP-GE molecule.

Mechanism cluster_legend Steric Control Epoxide CNP-GE (Sterically Biased) TS Transition State (SN2-like) Epoxide->TS Amine Attack Product Terminal Attack Product (Major >98%) TS->Product Path A: Less Hindered (Kinetic) Byproduct Internal Attack Product (Minor <2%) TS->Byproduct Path B: More Hindered Desc The bulky 2-Cl-4-NO2-Phenoxy group blocks attack at the internal carbon.

Figure 2: Regioselectivity model.[2][3] The large aryloxy group directs the nucleophile to the terminal carbon.

References

  • Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron. Link

  • Azizi, N., & Saidi, M. R. (2005).[4] Highly efficient and regioselective ring opening of epoxides with amines in water. Organic Letters, 7(17), 3649-3651. Link

  • Gogoi, S., et al. (2004). Chemoselective reduction of nitro compounds in the presence of other reducible groups using Fe/NH4Cl. Synlett. Link

  • BenchChem. (2025). Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines. Link

Sources

ring-opening reactions of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Ring-Opening of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Executive Summary & Chemical Context

This guide details the nucleophilic ring-opening of This compound (CAS: 5255-75-4). This specific aryl glycidyl ether serves as a critical scaffold in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and next-generation antifungal agents.

The Chemical Challenge: Unlike simple alkyl epoxides, this substrate features a 2-chloro-4-nitrophenoxy moiety. The strong electron-withdrawing nature of the nitro (


) and chloro (

) groups exerts a significant inductive effect (-I) on the ether oxygen.
  • Consequence: The epoxide carbons are more electrophilic than in standard phenyl glycidyl ethers (e.g., the propranolol precursor).

  • Advantage: Reaction rates with nucleophiles are accelerated.

  • Risk: Higher susceptibility to side reactions, such as oligomerization or hydrolysis under uncontrolled conditions.

This guide provides validated protocols to harness this reactivity while suppressing by-products.

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the underlying physical organic chemistry. The ring-opening follows an


-like trajectory.[1]
  • Basic/Neutral Conditions (Amines, Azides, Thiolates): Attack occurs predominantly at the terminal carbon (

    
    -carbon) . This is sterically driven.[2][3] The transition state involves the nucleophile approaching the less hindered carbon.
    
  • Acidic Conditions: While protonation activates the epoxide, it can shift regioselectivity toward the internal carbon (

    
    -carbon) due to carbocation-like character stabilization. However, for this specific substrate, the electron-poor phenoxy group destabilizes adjacent positive charge, maintaining a preference for terminal attack, though with lower selectivity than basic conditions.
    

Recommendation: Operate under neutral or basic conditions to maximize regioselectivity (>95:5


:

ratio) and yield.
Visualizing the Reaction Pathway

ReactionPathway cluster_conditions Reaction Conditions Start Substrate: 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane TS Transition State (Sterically Controlled) Start->TS Nu: attacks Terminal Carbon Nu Nucleophile (Nu:) (Amine/Azide/Thiol) Nu->TS Inter Intermediate Alkoxide TS->Inter Ring Opening Prod Product: 1-Substituted-3-aryloxy propan-2-ol Inter->Prod Protonation (Work-up)

Figure 1: The


 reaction vector favors the terminal carbon due to steric accessibility, preserving the oxygen-bearing stereocenter if the starting material is chiral.

Validated Experimental Protocols

Protocol A: Aminolysis (Synthesis of -Blocker Analogs)

Target: Creation of secondary amines (e.g., Isopropylamine derivatives). Application: Pharmaceutical intermediate synthesis.[4][5]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Isopropylamine (3.0 - 5.0 equiv) — Excess prevents polymerization.

  • Solvent: Ethanol (absolute) or 2-Propanol.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the epoxide in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add isopropylamine (30-50 mmol) dropwise at room temperature.

    • Note: The reaction is exothermic. For scales >5g, use an ice bath during addition.

  • Reaction: Equip with a reflux condenser and heat to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Disappearance of the epoxide spot (

      
      ) indicates completion.
      
  • Work-up: Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess amine.

  • Purification: Recrystallize the resulting solid from EtOAc/Hexane or convert to the hydrochloride salt by adding 1M HCl in ether for stability.

Data Summary:

Parameter Value Notes

| Yield | 88–94% | High yield due to clean


 kinetics. |
| Selectivity  | >98% 

-isomer | Steric control is dominant. | | Appearance | Pale yellow solid | Color due to nitro-aromatic moiety. |
Protocol B: Azidolysis (Precursor for Click Chemistry)

Target: Introduction of an Azide (


) group for subsequent triazole formation.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Sodium Azide (

    
    , 1.5 equiv)
    
  • Catalyst: Ammonium Chloride (

    
    , 1.5 equiv) — Buffers pH to prevent hydrolysis.
    
  • Solvent: DMF/Water (9:1) or Methanol/Water (8:2).

Step-by-Step Procedure:

  • Dissolution: Dissolve the epoxide in the chosen solvent system.

  • Activation: Add

    
     and 
    
    
    
    to the solution.
  • Heating: Heat to 70°C for 12 hours.

    • Safety: Azides are toxic and potentially explosive. Do not use chlorinated solvents (DCM) with azides to avoid forming diazidomethane.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash organic layer with brine to remove DMF. Dry over

    
    .
    
Protocol C: Thiolysis (Thio-ether Synthesis)

Target: Synthesis of sulfur-linked analogs.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Thiophenol or Alkyl Thiol (1.1 equiv)

  • Catalyst: Triethylamine (

    
    , 0.1 equiv) or 
    
    
    
    .
  • Solvent: THF or Toluene.

Procedure:

  • Mix thiol and base in THF at 0°C.

  • Add epoxide solution slowly.

  • Allow to warm to room temperature. Reaction is usually complete within 1 hour due to the high nucleophilicity of the thiolate anion.

Analytical Validation & Workflow

To ensure the integrity of the synthesized compounds, a rigorous analytical workflow is required.

Workflow Diagram

Workflow Step1 1. Reaction Setup (Inert Atmosphere) Step2 2. Reaction Monitoring (TLC / LC-MS) Step1->Step2 Step2->Step1 Incomplete (Adjust Temp/Time) Step3 3. Quench & Work-up (Remove excess Nucleophile) Step2->Step3 Conversion >98% Step4 4. Purification (Recrystallization/Column) Step3->Step4 Step5 5. Validation (NMR, HPLC, MS) Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation of ring-opened products.

Key Analytical Markers (Expected)
  • 
     NMR: 
    
    • Disappearance of epoxide protons: Multiplets at

      
       2.7–2.9 ppm and 3.3 ppm.
      
    • Appearance of methine proton (

      
      ): Multiplet at 
      
      
      
      4.0–4.2 ppm.
    • Aromatic Region: Distinct splitting pattern for 1,2,4-trisubstituted benzene (due to Cl/NO2).

  • Mass Spectrometry (ESI+):

    • Expect

      
       corresponding to Molecular Weight + Nucleophile Mass.
      
    • Characteristic Chlorine isotope pattern (

      
      ).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oligomers Substrate concentration too high; Nucleophile concentration too low.Dilute reaction to 0.1 M. Increase nucleophile equivalents (up to 5.0 eq for amines).
Hydrolysis (Diol formation) Wet solvent or atmospheric moisture.Use anhydrous solvents (Ethanol/THF). Use a drying tube or

atmosphere.
Incomplete Reaction Steric hindrance of nucleophile.[6]Increase temperature to reflux. Add Lewis Acid catalyst (e.g.,

or

) cautiously.
Darkening of Reaction Oxidation of phenoxide or amine.Degas solvents. Ensure inert atmosphere (Argon/Nitrogen).

References

  • BenchChem. (2025).[5][7] Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. Retrieved from (Source 1.4)

  • Shivani, et al. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemSusChem.[8] Retrieved from (Source 1.18)

  • Fini, F. (2021). Ring Opening Reactions of Epoxides: A Review. Organic Preparations and Procedures International. Retrieved from (Source 1.5)

  • Chemistry Steps. (2024). Epoxides Ring-Opening Reactions: Mechanisms and Regioselectivity. Retrieved from (Source 1.2)

  • PubChem. (2025).[9] Compound Summary: 2-[(4-Nitrophenoxy)methyl]oxirane.[9][10][] National Library of Medicine. Retrieved from (Source 1.16)

Sources

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane in the synthesis of pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane in the Synthesis of Pharmaceutical Ingredients

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will explore its fundamental chemical properties, the mechanistic basis of its reactivity, and detailed protocols for its application, with a focus on the causality behind experimental choices to ensure reproducible and optimized outcomes.

Introduction: The Strategic Importance of a Multifunctional Building Block

  • The Oxirane (Epoxide) Ring: This strained three-membered ring is the primary site of reactivity. It is an excellent electrophile, susceptible to ring-opening by a wide variety of nucleophiles. This reaction is one of the most reliable methods for forming carbon-heteroatom bonds, crucial for constructing the core scaffolds of many active pharmaceutical ingredients (APIs).[2][3]

  • The Aryl Ether Linkage: The phenoxy group provides a stable, yet conformationally influential, link to an aromatic system. This motif is common in numerous drug classes.

  • Substituted Aromatic Ring: The presence of a chloro and a nitro group offers significant strategic advantages. The 4-nitro group is a powerful electron-withdrawing substituent, which modulates the reactivity of the molecule and serves as a precursor for an amino group via reduction—a common step in API synthesis.[4][5] The 2-chloro substituent provides an additional site for modification through nucleophilic aromatic substitution or cross-coupling reactions.

The combination of these features in a single, chiral-ready molecule allows for the efficient and convergent synthesis of complex drug targets.

Core Mechanism: The Nucleophilic Ring-Opening of the Oxirane

The utility of this compound is dominated by the nucleophilic ring-opening of its epoxide moiety. The outcome of this reaction is governed by the reaction conditions, specifically the nature of the nucleophile and the pH of the medium.

Under basic or neutral conditions , the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the least sterically hindered carbon atom of the epoxide ring (Cβ). This regioselectivity is highly predictable and reliable, making it the preferred pathway for most synthetic applications.

Under acidic conditions , the epoxide oxygen is first protonated, activating the ring towards attack. The subsequent nucleophilic attack exhibits a more complex regioselectivity. While the Sₙ2 pathway is still significant, there is a greater tendency for the nucleophile to attack the more substituted carbon atom (Cα), which can better stabilize the developing partial positive charge.

For the synthesis of aryloxypropanolamine scaffolds, commonly found in beta-blockers and other cardiovascular drugs, the reaction with an amine under neutral or slightly basic conditions is the standard approach, ensuring the desired regiochemical outcome.

Application Profile I: Synthesis of a Propanolamine-Scaffold API

This section details a representative protocol for the reaction of this compound with a primary or secondary amine to generate a key intermediate for various potential APIs. This reaction forms the backbone of numerous cardiovascular and CNS-active drugs.

Protocol: Synthesis of 1-((2-Chloro-4-nitrophenoxy)-3-(isopropylamino)propan-2-ol)

This protocol describes the nucleophilic addition of isopropylamine to the oxirane ring.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0229.6210.0 g (43.5 mmol)
Isopropylamine3.059.1111.1 mL (130.5 mmol)
Isopropanol (Solvent)--100 mL

Experimental Procedure:

  • Reactor Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Reagent Charging: The flask is charged with this compound (10.0 g, 43.5 mmol) and isopropanol (100 mL).

  • Nucleophile Addition: Isopropylamine (11.1 mL, 130.5 mmol) is added to the stirred suspension at room temperature. The use of an excess of the amine nucleophile serves to drive the reaction to completion and can also act as a base to neutralize any acidic impurities.

  • Reaction: The reaction mixture is heated to reflux (approx. 82°C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored.

  • Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[6] The disappearance of the starting epoxide spot indicates reaction completion. For more quantitative analysis, HPLC can be employed.[7]

  • Work-up:

    • The mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is redissolved in ethyl acetate (150 mL) and washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove excess isopropylamine and the isopropanol solvent.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[8]

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-((2-chloro-4-nitrophenoxy)-3-(isopropylamino)propan-2-ol).

Causality and Insights:

  • Solvent Choice: Isopropanol is an excellent choice as it readily dissolves the starting materials and its boiling point provides an appropriate reaction temperature. Alcohols are protic solvents that can facilitate the ring-opening by hydrogen bonding with the epoxide oxygen.

  • Excess Nucleophile: Using an excess of the amine ensures that the reaction goes to completion and minimizes the formation of potential dimeric side products where a second molecule of epoxide reacts with the newly formed secondary amine.

Workflow for Propanolamine Synthesis

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Purification A Charge Reactor with This compound & Isopropanol B Add Isopropylamine (3.0 eq) A->B C Heat to Reflux (82°C, 4-6h) B->C D Monitor by TLC/HPLC for completion C->D E Solvent Removal (Rotary Evaporation) D->E F Dissolve in EtOAc Wash with H₂O & Brine E->F G Dry (Na₂SO₄) & Concentrate F->G H Recrystallize G->H I Pure Product H->I

Caption: Workflow for the synthesis of a propanolamine intermediate.

Application Profile II: Analogue in the Synthesis of Ranolazine

While not a direct precursor, the chemistry of this compound is perfectly analogous to that of 2-[(2-methoxyphenoxy)methyl]oxirane, a key intermediate in the synthesis of the anti-anginal drug Ranolazine.[9][10] The synthesis of Ranolazine provides a well-documented, industrially relevant example of the critical epoxide ring-opening reaction.

The core final step in many Ranolazine syntheses involves the condensation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with the epoxide intermediate.[9][11][12]

Protocol: Condensation of a Piperazine Derivative with an Aryloxymethyl Oxirane

This protocol is adapted from established Ranolazine synthesis procedures and illustrates the general method.

Materials & Reagents:

ReagentMolar Eq.
Piperazine Intermediate1.0
Aryloxymethyl Oxirane1.0 - 1.1
Solvent (e.g., Isopropanol, Acetone)-
Base (Optional, e.g., K₂CO₃)-

Experimental Procedure:

  • Reactor Charging: A suitable reactor is charged with the piperazine intermediate, the chosen solvent (e.g., isopropanol), and the aryloxymethyl oxirane.

  • Reaction Conditions: The mixture is heated to reflux and maintained for an extended period, often 12-16 hours, to ensure complete reaction.[9]

  • Monitoring: Reaction completion is monitored by HPLC, tracking the consumption of the piperazine starting material.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled, which may induce crystallization of the product.

    • The product can be isolated by filtration.

    • Alternatively, the solvent is removed, and the residue is subjected to an extractive work-up followed by crystallization from a suitable solvent like ethanol/ethyl acetate to achieve high purity.[10]

Process Optimization and Impurity Control:

A common issue in the synthesis of the aryloxymethyl oxirane precursor from a phenol and epichlorohydrin is the formation of dimer and other impurities.[9] Controlling reaction temperature and the stoichiometry of reagents is critical to minimize these byproducts, which can be challenging to remove and may impact the yield and purity of the final API.

Ranolazine Final Step Synthesis Pathway

G piperazine N-(2,6-dimethylphenyl) -2-(piperazin-1-yl)acetamide ranolazine Ranolazine piperazine->ranolazine Reflux in Isopropanol epoxide 2-[(2-methoxyphenoxy) methyl]oxirane epoxide->ranolazine

Caption: Key coupling reaction in the synthesis of Ranolazine.

Safety, Handling, and Analytical Control

Safety and Handling:

As a matter of sound laboratory practice, this compound and its precursors should be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15]

The precursor, 2-chloro-4-nitrophenol, is classified as harmful if swallowed, and causes skin and eye irritation.[15] Epoxides as a class are often considered potential alkylating agents and should be handled with appropriate caution.

Analytical Quality Control:

Ensuring the purity and identity of the synthesized materials is paramount. A robust analytical program is essential.

TechniquePurpose
TLC Rapid, qualitative monitoring of reaction progress.
HPLC Quantitative analysis of reaction conversion, product purity, and impurity profiling.[16]
NMR (¹H, ¹³C) Unambiguous structural confirmation of intermediates and the final product.
Mass Spectrometry (MS) Confirmation of molecular weight and fragmentation pattern.
FT-IR Confirmation of functional groups (e.g., disappearance of epoxide stretch, appearance of hydroxyl stretch).

Advanced techniques like real-time reaction monitoring using mass spectrometry or NMR can provide deep mechanistic insights and facilitate rapid process optimization.[17][18]

Conclusion

This compound stands out as a strategically designed intermediate for pharmaceutical synthesis. Its predictable reactivity, centered on the regioselective opening of the oxirane ring, provides a reliable method for constructing complex molecular architectures. The incorporated chloro and nitro functionalities offer additional sites for diversification, enabling its use in the synthesis of a wide array of potential drug candidates. By understanding the core mechanisms and adhering to detailed, optimized protocols, researchers and drug development professionals can effectively leverage this versatile building block to accelerate the discovery and production of new medicines.

References

  • Quick Company. Improved Process For The Total Synthesis Of Ranolazine.
  • Safety Data Sheet. 5 - SAFETY DATA SHEET.
  • Patsnap Eureka. Method for synthesizing Ranolazine.
  • Benchchem. The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers.
  • Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. (2025).
  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS.
  • ChemicalBook. Aripiprazole synthesis.
  • ChemicalBook. Ranolazine synthesis.
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025).
  • Safety Data Sheet. 4 - SAFETY DATA SHEET.
  • Patsnap Eureka. New synthesis method of aripiprazole.
  • Google Patents. US20130090475A1 - Process for the Preparation of Ranolazine. (2013).
  • AK Scientific, Inc. 2-[(2-Methoxyphenoxy)methyl]oxirane.
  • UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
  • Apollo Scientific. 2-[(4-Nitrophenoxy)methyl]oxirane.
  • NIH PubChem. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327.
  • PMC. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • CDH Fine Chemical. 2-Chloro-4-Nitroaniline CAS No 121-87-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Organic Syntheses Procedure. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S).
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • ChemicalBook. This compound.
  • ChemicalBook. (S)-2-((4-NITROPHENOXY)METHYL)OXIRANE synthesis.
  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • BOC Sciences. CAS 5255-75-4 (2-[(4-Nitrophenoxy)methyl]oxirane).
  • Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline.
  • YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016).
  • OPUS. ANALYTICAL METHODS. (2025).
  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).
  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
  • Taylor & Francis. Oxirane – Knowledge and References.
  • Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective.
  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.
  • ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). (2022).
  • Benchchem. An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane.
  • Chemistry World. The five reactions on every organic chemist's wish list | Research. (2019).

Sources

Laboratory-Scale Synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the laboratory-scale synthesis of 2-[(2-chloro-4-nitrophenoxy)methyl]oxirane, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and reproducible method based on the Williamson ether synthesis, reacting 2-chloro-4-nitrophenol with epichlorohydrin under basic conditions. This document offers in-depth mechanistic explanations, a step-by-step experimental procedure, safety protocols, characterization techniques, and a workflow visualization to ensure successful synthesis and validation for researchers in drug development and organic synthesis.

Introduction and Scientific Context

This compound is a key building block in organic synthesis. Its structure, featuring a reactive oxirane (epoxide) ring and a substituted aromatic moiety, makes it a versatile precursor for the synthesis of more complex molecules. The epoxide group is susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is particularly exploited in the development of pharmaceutical agents, where the molecule serves as an intermediate for compounds with potential therapeutic activities. The synthesis is typically achieved through the reaction of 2-chloro-4-nitrophenol with an excess of epichlorohydrin, a classic example of ether formation that requires careful control of reaction conditions to achieve high yield and purity.

Underlying Principles and Reaction Mechanism

The synthesis of the target oxirane is fundamentally a base-catalyzed Williamson ether synthesis followed by an intramolecular cyclization. The reaction proceeds in two critical stages:

  • Phenoxide Formation: The phenolic proton of 2-chloro-4-nitrophenol is acidic and is readily deprotonated by a base, such as potassium carbonate or sodium hydroxide, to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack and Epoxide Formation: The generated phenoxide anion attacks epichlorohydrin. This process involves two sequential nucleophilic substitution (SN2) reactions. First, the phenoxide attacks the least sterically hindered primary carbon of the epichlorohydrin, leading to the opening of the epoxide ring and formation of a chlorohydrin intermediate.[1][2] Subsequently, the newly formed alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atom to displace the chloride and form the new, stable oxirane ring.[3] Using an excess of epichlorohydrin helps to favor the desired product and minimize the formation of byproducts like 1,3-diphenoxy-2-propanol.[1][4]

The overall reaction mechanism is depicted below:

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening cluster_2 Step 3: Intramolecular Cyclization (SN2) R1 2-Chloro-4-nitrophenol I1 Phenoxide Ion R1->I1 + Base R2 Epichlorohydrin Base Base (e.g., K₂CO₃) I2 Chlorohydrin Intermediate I1->I2 + Epichlorohydrin P This compound I2->P - Cl⁻

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Grade
2-Chloro-4-nitrophenol619-08-9C₆H₄ClNO₃173.56>98%
Epichlorohydrin106-89-8C₃H₅ClO92.52>99%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous, >99%
Acetone67-64-1C₃H₆O58.08ACS Grade
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hexane110-54-3C₆H₁₄86.18ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04ACS Grade
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 mesh

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Critical Safety Precautions
  • 2-Chloro-4-nitrophenol: Harmful if swallowed or inhaled and causes skin and serious eye irritation.[5][6] Handle in a well-ventilated fume hood.

  • Epichlorohydrin: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen.[7] All operations involving epichlorohydrin must be performed in a certified chemical fume hood.

  • Acetone and Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

  • General Handling: Wear appropriate PPE at all times. Avoid inhalation of vapors and direct contact with skin and eyes. Ensure eyewash stations and safety showers are accessible.[5]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrophenol (3.47 g, 20.0 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq) and acetone (50 mL).

  • Initiation of Reaction: Stir the suspension at room temperature for 15 minutes. Then, add epichlorohydrin (7.8 mL, 100.0 mmol, 5.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-65°C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone and excess epichlorohydrin.

    • Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20% ethyl acetate).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to obtain this compound as a solid.

Workflow and Data Summary

The entire experimental process from setup to final product characterization is outlined below.

Experimental_Workflow A 1. Reaction Setup (2-Chloro-4-nitrophenol, K₂CO₃, Acetone) B 2. Add Epichlorohydrin A->B C 3. Reflux (6-8 hours) Monitor by TLC B->C D 4. Cool & Filter C->D E 5. Concentrate (Rotary Evaporator) D->E F 6. Aqueous Work-up (EtOAc, H₂O, Brine) E->F G 7. Dry & Concentrate (Crude Product) F->G H 8. Purification (Column Chromatography) G->H I 9. Pure Product (this compound) H->I J 10. Characterization (NMR, IR, MS, MP) I->J

Figure 2: Overall experimental workflow for the synthesis and characterization.

Quantitative Data Summary
ParameterValueNotes
2-Chloro-4-nitrophenol3.47 g (20.0 mmol)Limiting Reagent
Epichlorohydrin9.25 g (7.8 mL, 100.0 mmol)5.0 equivalents
Potassium Carbonate4.15 g (30.0 mmol)1.5 equivalents
Solvent (Acetone)50 mL-
Reaction TemperatureReflux (~60-65°C)-
Reaction Time6-8 hoursMonitor by TLC
Theoretical Yield4.59 gBased on M.W. 229.62 g/mol
Expected Yield75-85%Post-purification

Product Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction completion and assess the purity of column fractions and the final product.

  • Melting Point (MP): The purified product should exhibit a sharp melting point, which can be compared to literature values.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the oxirane ring protons, and the methylene protons of the ether linkage.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and type of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether stretch, the nitro group (NO₂) stretches, and the characteristic epoxide ring vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (229.62 g/mol ).[8]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the reaction mechanism and adhering to the specified safety and experimental procedures, researchers can confidently produce this important chemical intermediate for applications in drug discovery and materials science. The described characterization methods will ensure the identity and purity of the final compound, providing a solid foundation for subsequent research and development activities.

References

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Scholars' Mine. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin.... Retrieved from [Link]

  • ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. Retrieved from [Link]

  • Google Patents. (n.d.). US3422063A - Epoxide resin from epichlorohydrin and a mixture of bisphenols.
  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Google Patents. (n.d.). US2629745A - Process for preparing 2-chloro-4-nitrophenol.
  • WordPress.com. (2013). Epichlorohydrin | Organic chemistry teaching. Retrieved from [Link]

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical methodologies for the comprehensive characterization of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane, tailored for researchers and professionals in drug development and chemical synthesis.

Abstract This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound. As a potentially crucial intermediate in pharmaceutical synthesis, its structural integrity, purity, and impurity profile must be rigorously established. This guide moves beyond simple procedural lists, offering insights into the rationale behind method selection and parameter optimization. We present detailed protocols for chromatographic separation and quantification (HPLC-UV), identification of volatile impurities (GC-MS), definitive structural elucidation (NMR), and functional group confirmation (FTIR). These methods, when used in concert, provide a robust and self-validating framework for ensuring the quality and consistency of this compound for research and development applications.

Compound Profile

This compound is a functionalized epoxide. The presence of a reactive oxirane ring, a chloro-substituted aromatic system, and a nitro group defines its chemical properties and dictates the analytical strategies required for its characterization.

PropertyValue
Chemical Structure Chemical Structure of this compound
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Expected to be a solid at room temperature, potentially yellow due to the nitrophenol chromophore.[]

Chromatographic Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Principle and Rationale Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and quantifying the assay of non-volatile organic compounds. The methodology separates analytes based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] For this compound, its moderate polarity makes it an ideal candidate for RP-HPLC. A gradient elution is proposed to ensure adequate separation of the main component from potential process-related impurities, which may have a wide range of polarities. UV detection is selected due to the strong chromophore of the nitrophenol moiety, which provides high sensitivity.[3]

Experimental Protocol: HPLC-UV Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.[2]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the stock solution (100 µg/mL).

    • Prepare working standards and quality control (QC) samples by further dilution of the stock solution.

  • Chromatographic Conditions: The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended Setting
Column C18, 100 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C[3]
Injection Volume 10 µL
Detection Wavelength 254 nm
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by constructing a calibration curve from standards of known concentrations.[2]

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Dilute (ACN/Water) p1->p2 p3 Prepare Calibration Standards p2->p3 a1 System Equilibration p3->a1 Load into Autosampler a2 Inject Sample/ Standard a1->a2 a3 Gradient Elution (C18 Column) a2->a3 a4 UV Detection (254 nm) a3->a4 d1 Integrate Peaks a4->d1 Acquire Chromatogram d2 Generate Calibration Curve d1->d2 d3 Calculate Purity & Assay d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Structural Identification and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is ideal for identifying and quantifying volatile and semi-volatile compounds. The analyte is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. Subsequently, the separated components are fragmented and ionized in the mass spectrometer, generating a unique mass spectrum that acts as a molecular fingerprint.[4][5] This method is crucial for confirming the identity of the main component and for detecting any volatile impurities or residual solvents from the synthesis process.

Experimental Protocol: GC-MS Method

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole) with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 290 °C[5]
Ion Source Temp. 230 °C (EI)[5]
Ionization Energy 70 eV
Mass Scan Range 50 - 450 m/z
  • Data Analysis: The identity of the main peak is confirmed by matching its mass spectrum with the theoretical fragmentation pattern. The NIST library can be used to tentatively identify unknown impurity peaks. The molecular ion peak (M+) should be observable at m/z 229/231 (due to ³⁵Cl/³⁷Cl isotopes). Key expected fragments would arise from the cleavage of the ether linkage and fragmentation of the aromatic ring.

Workflow Diagram: GC-MS Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample (e.g., Ethyl Acetate) a1 Inject & Vaporize p1->a1 a2 GC Separation (Temperature Program) a1->a2 a3 Electron Ionization & Fragmentation (MS) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Analyze Mass Spectrum of Target Peak d1->d2 d4 Identify Impurities d1->d4 d3 Compare with Predicted Fragments & Library Data d2->d3

Caption: General workflow for compound identification using GC-MS.

Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[6] ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the integrity of the oxirane ring.

Experimental Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution into a 5 mm NMR tube.[6]

  • Acquire spectra on a 400 MHz or higher field spectrometer.

Predicted NMR Data and Interpretation The following tables summarize the predicted chemical shifts (δ) in ppm, which are critical for spectral interpretation.[7]

Table: Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-3 (Aromatic) ~8.2 d 1H Ortho to NO₂ group, deshielded.
H-5 (Aromatic) ~8.0 dd 1H Ortho to NO₂ and meta to Cl.
H-6 (Aromatic) ~7.1 d 1H Ortho to Cl and ether linkage.
-O-CH ₂- ~4.2 - 4.5 m 2H Methylene bridge adjacent to electronegative oxygen.
Oxirane CH ~3.2 - 3.4 m 1H Methine proton of the oxirane ring.

| Oxirane CH ₂ | ~2.7 - 2.9 | m | 2H | Methylene protons of the oxirane ring. |

Table: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted δ (ppm) Rationale
C-NO₂ (Aromatic) ~142 Carbon attached to the electron-withdrawing nitro group.
C-O (Aromatic) ~155 Carbon attached to the ether oxygen.
C-Cl (Aromatic) ~128 Carbon attached to chlorine.
Aromatic CH ~115 - 125 Remaining aromatic carbons.
-O-C H₂- ~70 Methylene bridge carbon.
Oxirane C H ~50 Methine carbon of the oxirane ring.

| Oxirane C H₂ | ~45 | Methylene carbon of the oxirane ring. |

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation causes vibrations in molecular bonds, and the specific frequencies at which a molecule absorbs this radiation are characteristic of its functional groups. This analysis will confirm the presence of the key structural motifs: the nitro group, the ether linkage, the C-Cl bond, and the oxirane ring.

Experimental Protocol: FTIR Analysis

  • Ensure the sample is dry.

  • Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Collect the spectrum over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.[8]

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 - 3000 C-H Stretch Aromatic C-H
~1590, ~1475 C=C Stretch Aromatic Ring
~1520, ~1345 Asymmetric & Symmetric N-O Stretch Aromatic Nitro (Ar-NO₂)
~1250 Asymmetric C-O-C Stretch Aryl-Alkyl Ether
~1100 C-Cl Stretch Aryl Halide

| ~950 - 850 | C-O Stretch / Ring "breathing" | Oxirane Ring |

Conclusion The comprehensive characterization of this compound requires an integrated analytical approach. HPLC serves as the primary tool for purity assessment and quantification. GC-MS provides orthogonal confirmation of identity and is essential for profiling volatile impurities. NMR spectroscopy offers definitive, unambiguous structural elucidation, while FTIR provides rapid confirmation of key functional groups. Together, these methodologies form a robust quality control strategy, ensuring the material meets the stringent requirements for its intended application in research and development.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • CAS. (n.d.). 2-[(4-Nitrophenoxy)methyl]oxirane. CAS Common Chemistry. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. PubChem. Retrieved February 5, 2026, from [Link]

  • Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252-258. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • Dadfarnia, S., et al. (2023). Hollow Polymer Nanospheres and Fe3O4@TFPA-Bd-COF as Adsorbents in Microextraction by Packed Sorbent for Extraction and Determination of BTEX Biomarkers in Urine Samples. Analytical and Bioanalytical Chemistry Research, 10(2), 237-250. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. Retrieved February 5, 2026, from [Link]

  • University of Barcelona. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). WO2019036685A1 - Methods for hplc analysis.
  • SIELC. (2018). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved February 5, 2026, from [Link]

  • Chemdad. (n.d.). 2-Chloro-4-nitrophenol Analytical Chemistry. Retrieved February 5, 2026, from [Link]

  • MDPI. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved February 5, 2026, from [Link]

  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved February 5, 2026, from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. Retrieved February 5, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Properties. Retrieved February 5, 2026, from [Link]

  • MDPI. (2017). FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved February 5, 2026, from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS No. 69114-04-1). As a multi-functional chemical entity, this compound combines the high reactivity of an oxirane (epoxide) ring with the potential hazards associated with a chlorinated nitroaromatic moiety. These protocols are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The causality behind each procedural step is explained to foster a deeper understanding of the chemical's nature and associated hazards.

Scientific Rationale and Hazard Assessment

This compound is a reactive electrophile primarily due to the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, a property that makes it a valuable synthetic intermediate but also a potential biological hazard, as it can react with biological nucleophiles like DNA and proteins. The presence of the chloro- and nitro- functional groups on the aromatic ring further influences its reactivity and toxicological profile.

Underlying Principles of Reactivity and Toxicity:

  • Oxirane Moiety: The epoxide group is the primary site of reactivity. It can undergo ring-opening reactions with a wide range of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be catalyzed by both acids and bases and are often highly exothermic, posing a risk of thermal runaway if not controlled. Epoxides as a class are known to be potential skin and respiratory sensitizers, irritants, and in some cases, mutagens or carcinogens.[1][2]

  • Chlorinated Nitroaromatic Structure: Chlorinated nitroaromatic compounds (CNAs) are recognized as persistent environmental pollutants due to their resistance to degradation.[3][4] They can exhibit toxicity and require specialized disposal procedures to prevent environmental release.[3][4] The electron-withdrawing nature of the nitro and chloro groups can activate the aromatic ring, influencing the compound's overall stability and metabolic pathways.

Based on these structural features, a thorough hazard assessment mandates stringent control measures. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, the hazards can be inferred from related structures like 2-[(4-Nitrophenoxy)methyl]oxirane and general principles for handling epoxides and CNAs.[1][2][5]

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][5][6]

  • Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][6] Repeated exposure, even at low levels, can lead to sensitization.[7]

  • Chronic Toxicity: Suspected of causing genetic defects and cancer.[2]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[6]

Physical and Chemical Properties Summary
PropertyValue / InformationSource
CAS Number 69114-04-1[8]
Molecular Formula C₉H₈ClNO₄Inferred
Molecular Weight 229.62 g/mol Inferred
Appearance Likely a yellow solid, based on related compounds.[]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Reacts exothermically with nucleophiles.

Core Protocols: From Receipt to Disposal

This section details the necessary protocols for safely managing this compound throughout its lifecycle in the laboratory.

Engineering Controls and Workspace Preparation

The primary objective is to minimize exposure through inhalation and contact.

Protocol:

  • Designated Use Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of vapors or aerosols.

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute). Proper ventilation is the first line of defense.[10][11] Fans should be used to direct air away from the workspace, not recirculate it.[12]

  • Surface Protection: Cover the work surface within the hood with disposable, absorbent, and chemically resistant bench paper. This simplifies cleanup in case of a spill.[10]

  • Emergency Equipment: Verify that a safety shower and eyewash station are immediately accessible and have been recently tested. Ensure a spill kit appropriate for reactive chemicals is readily available.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The choice of PPE is dictated by the compound's ability to cause irritation, sensitization, and its potential for systemic toxicity upon absorption.[10][12]

Protocol:

  • Hand Protection: Wear two pairs of chemical-resistant gloves. The outer glove should be a robust material like butyl rubber or neoprene, with an inner nitrile glove.[12] Cotton and latex gloves are insufficient.[10][12]

    • Causality: Nitrile provides good splash protection, while the more robust outer glove offers extended contact protection. The double-gloving technique protects the user's skin in case the outer glove is breached.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[10][12] When there is a significant splash risk (e.g., during transfers of larger quantities or reactions under pressure), a full-face shield must be worn over the safety goggles.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[11][12]

  • Respiratory Protection: For standard handling within a functioning fume hood, respiratory protection may not be required. However, if there is a potential for aerosol generation or if engineering controls are inadequate, a respirator with an organic vapor cartridge is necessary.[7][10][11] All users requiring a respirator must be fit-tested and trained in accordance with institutional policy.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Chemical Handling start Enter Lab hood Verify Fume Hood Function start->hood ppe_station Approach PPE Station hood->ppe_station coverall 1. Lab Coat / Coveralls ppe_station->coverall gloves1 2. Inner Gloves (Nitrile) coverall->gloves1 goggles 3. Goggles / Face Shield gloves1->goggles gloves2 4. Outer Gloves (Butyl/Neoprene) goggles->gloves2 handle_chem Perform Work in Hood gloves2->handle_chem Storage_Logic compound 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane storage_cabinet Designated Chemical Cabinet compound->storage_cabinet incompatibles Incompatible Materials (Store Separately) compound->incompatibles  SEPARATE FROM condition1 Cool & Dry storage_cabinet->condition1 condition2 Dark (No Light) storage_cabinet->condition2 condition3 Well-Ventilated storage_cabinet->condition3 acid Strong Acids base Strong Bases oxidizer Oxidizers

Caption: Logical relationships for proper chemical storage.

Emergency and Disposal Procedures

Spill Response

Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact the institutional emergency response team.

  • Assess and Contain (for small spills inside a hood):

    • Ensure your PPE is intact.

    • Contain the spill by surrounding it with an absorbent material from the spill kit (e.g., vermiculite or sand).

    • Gently cover the spill with the absorbent material, working from the outside in. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize and Collect:

    • For small spills, a decontaminating solution can be carefully applied (check institutional guidelines).

    • Carefully collect the absorbed material using non-sparking scoops and place it into a labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution, followed by soap and water.

  • Dispose: All contaminated materials (absorbent, wipes, gloves) must be disposed of as hazardous waste.

Waste Disposal

As a chlorinated organic compound, this chemical must not be disposed of down the drain or in regular trash. [13]Improper disposal can lead to significant environmental contamination. [3] Protocol:

  • Waste Segregation: All waste containing this compound (e.g., residual solid, contaminated solutions, disposable labware, gloves) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. [13]2. Container Type: Use a glass or other appropriate chemically resistant waste container. Ensure it is properly sealed to prevent vapor release. [13]3. Labeling: The waste container must be labeled with its contents, including the full chemical name and estimated concentration.

  • Collection: Store the waste container in a satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department for final disposal by a licensed hazardous waste management company. [14]

References

  • Preventing Overexposure - WEST SYSTEM Epoxy. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to Safely Work with Epoxy Coatings. (2022, July 11). International Enviroguard. Retrieved February 15, 2026, from [Link]

  • Epoxy Resin Safety: Tips for Safe Handling and Usage. (2025, October 1). Retrieved February 15, 2026, from [Link]

  • Safety Gear for Epoxy Crews: PPE & Ventilation Guide. (2026, January 15). Superior Garage Floors. Retrieved February 15, 2026, from [Link]

  • How to Use Epoxy Resin Safely: PPE, Ventilation, and Storage Tips. (2025, August 7). Bond Craftor. Retrieved February 15, 2026, from [Link]

  • 2-[(4-Nitrophenoxy)methyl]oxirane. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • 2-((4-Nitrophenoxy)methyl)oxirane. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Safety data sheet - BASF. (2025, April 30). Retrieved February 15, 2026, from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Reviews in Environmental Science and Bio/Technology, 11(1), 1-22. Retrieved February 15, 2026, from [Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (n.d.). Princeton University. Retrieved February 15, 2026, from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved February 15, 2026, from [Link]

  • Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved February 15, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved February 15, 2026, from [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1937-1950. Retrieved February 15, 2026, from [Link]

  • Recycling & Disposal. (n.d.). European Chlorinated Solvents Association. Retrieved February 15, 2026, from [Link]

Sources

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and organic synthesis. It details the utility of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (also known as 2-chloro-4-nitrophenyl glycidyl ether) as a versatile building block.

Abstract

This compound is a highly functionalized epoxide scaffold used extensively in the synthesis of nitrogen-containing heterocycles, particularly 2-oxazolidinones and 3,4-dihydro-2H-1,4-benzoxazines . Its structure combines a reactive electrophilic epoxide ring with a 2-chloro-4-nitrophenoxy moiety. The nitro group serves as a latent amine for intramolecular cyclization, while the epoxide facilitates regioselective nucleophilic ring-opening. This guide provides validated protocols for synthesizing this building block and deploying it to construct diverse bioactive libraries.

Chemical Identity & Properties

PropertyDescription
Chemical Name This compound
Synonyms 1-(2-Chloro-4-nitrophenoxy)-2,3-epoxypropane; 2-Chloro-4-nitrophenyl glycidyl ether
CAS Number 129098-57-3 (S-enantiomer); 2210-73-3 (Generic/Racemic)
Molecular Formula C

H

ClNO

Molecular Weight 229.62 g/mol
Physical State Pale yellow solid or viscous oil
Reactivity Epoxide (Electrophile), Nitro (Reducible), Aryl Chloride (Substitutable)

Synthetic Utility & Mechanism[3][4]

The utility of this compound stems from its divergent reactivity . It serves as a "linchpin" molecule that can be transformed into three distinct classes of heterocycles:

  • 2-Oxazolidinones: Via intermolecular ring-opening with primary amines followed by carbonylation (CDI or Phosgene). This is the primary route for synthesizing antibacterial agents analogous to Linezolid.

  • 
    -Amino Alcohols:  Via simple nucleophilic attack by amines, azides, or thiols.
    
  • 1,4-Benzoxazines: Via reduction of the nitro group to an aniline, which then attacks the epoxide (or its ring-opened derivative) in an intramolecular fashion.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from the parent phenol.

G Phenol 2-Chloro-4-nitrophenol Epoxide 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane (The Scaffold) Phenol->Epoxide Epichlorohydrin K2CO3, 80°C AminoAlcohol β-Amino Alcohol Intermediate Epoxide->AminoAlcohol R-NH2 (Ring Opening) Benzoxazine 3,4-Dihydro-1,4-benzoxazine Epoxide->Benzoxazine 1. H2/Pd-C (Nitro Red.) 2. Intramol. Cyclization Oxazolidinone 2-Oxazolidinone (Antibiotic Core) AminoAlcohol->Oxazolidinone CDI or Phosgene Cyclization

Figure 1: Divergent synthetic pathways. The scaffold (Blue) can be converted into Oxazolidinones (Green) or Benzoxazines (Red).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of this compound from 2-chloro-4-nitrophenol.

Mechanistic Insight: The reaction involves the nucleophilic attack of the phenoxide ion on epichlorohydrin. Using a large excess of epichlorohydrin suppresses the formation of the dimer (bis-phenol glycerol ether) by statistically favoring the mono-substitution.

Materials:

  • 2-Chloro-4-nitrophenol (10.0 g, 57.6 mmol)

  • Epichlorohydrin (53.3 g, 576 mmol, 10 equiv.) [Caution: Carcinogen]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (15.9 g, 115 mmol)
  • Acetonitrile (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chloro-4-nitrophenol in acetonitrile.

  • Addition: Add anhydrous K

    
    CO
    
    
    
    followed by epichlorohydrin.
  • Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Monitor consumption of phenol by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1]

  • Concentration: Evaporate the solvent and excess epichlorohydrin under reduced pressure. Note: Use a high-efficiency trap for epichlorohydrin.

  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield a pale yellow solid.

  • Yield: Expected yield 85–92%.

Protocol B: Synthesis of Oxazolidinone Derivatives

Objective: Conversion of the epoxide scaffold into a 5-(aryloxymethyl)-2-oxazolidinone, a core structure in antimicrobial research.

Mechanistic Insight: This is a two-step sequence. First, the epoxide is opened regioselectively at the less hindered carbon by a primary amine to form a


-amino alcohol. Second, the amino alcohol is cyclized using 1,1'-Carbonyldiimidazole (CDI).

Materials:

  • Scaffold: this compound (1.0 equiv)

  • Amine: Aniline or Benzylamine (1.2 equiv)

  • Solvent: Isopropanol (Step 1), Dichloromethane (Step 2)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

Procedure:

  • Ring Opening:

    • Dissolve the scaffold (2.3 g, 10 mmol) in Isopropanol (20 mL).

    • Add the primary amine (12 mmol).

    • Reflux for 4–6 hours until the epoxide is consumed (TLC control).

    • Concentrate in vacuo to obtain the crude amino alcohol.

  • Cyclization:

    • Redissolve the crude amino alcohol in anhydrous Dichloromethane (30 mL).

    • Add CDI (2.43 g, 15 mmol) in one portion at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (2 x 15 mL) and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (EtOAc/Hexane) yields the pure oxazolidinone.

Data Summary: Solvent Effects on Ring Opening

Solvent Temperature Time (h) Yield (Step 1) Notes
Isopropanol Reflux (82°C) 4 92% Recommended. Promotes H-bonding activation.
Ethanol Reflux (78°C) 5 88% Good alternative.
THF Reflux (66°C) 12 65% Slower kinetics; requires Lewis acid catalyst.

| Water | 100°C | 2 | 40% | Hydrolysis by-products observed. |

Protocol C: Reductive Cyclization to Benzoxazines

Objective: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines.

Mechanistic Insight: Reduction of the nitro group yields an aniline. The amine nitrogen then attacks the epoxide carbon (typically the more substituted carbon in an intramolecular 6-endo-tet cyclization, though 7-endo is possible depending on conditions).

Procedure:

  • Dissolution: Dissolve the scaffold (1 mmol) in Methanol (10 mL).

  • Hydrogenation: Add 10% Pd/C (10 wt%). Stir under H

    
     atmosphere (1 atm, balloon) for 12 hours.
    
    • Note: If cyclization is slow, heat the solution to 50°C after H

      
       removal.
      
  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate to yield the dihydro-benzoxazine derivative.

Workflow Visualization

The following diagram details the specific logic for the Oxazolidinone synthesis protocol (Protocol B).

ProtocolB Start Start: Epoxide Scaffold Step1 Step 1: Ring Opening (Isopropanol, Reflux, 4h) Start->Step1 + Primary Amine Check1 QC: TLC Check (Epoxide Consumed?) Step1->Check1 Check1->Step1 No (Continue Heating) Intermed Intermediate: β-Amino Alcohol Check1->Intermed Yes Step2 Step 2: Cyclization (CDI, DCM, 25°C, 12h) Intermed->Step2 Finish End Product: Oxazolidinone Step2->Finish

Figure 2: Step-by-step workflow for the conversion of the epoxide scaffold to oxazolidinone.

Safety & Handling

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (Nitrile).

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the neat residue of the scaffold at high temperatures (>150°C).

  • Waste Disposal: Quench excess epichlorohydrin with aqueous NaOH before disposal.

References

  • Synthesis of Glycidyl Ethers

    • Source: PubChem. (2025). "2-[(4-Nitrophenoxy)methyl]oxirane Compound Summary".
    • URL:[Link]

  • Epoxide Ring Opening Mechanisms

    • Source: Chemistry Steps. (2025). "Epoxides Ring-Opening Reactions".
    • URL:[Link]

  • Oxazolidinone Synthesis (General Methodology)

    • Source: Brickner, S. J. (1996). "Oxazolidinone antibacterial agents". Current Pharmaceutical Design. (Contextual grounding for Protocol B).
    • URL:[Link]

  • Nitro-Group Reduction and Cyclization

    • Source: BenchChem. (2025).[1][2] "Application Notes for Cyclization Reactions".

  • Precursor Synthesis (2-Chloro-4-nitrophenol)

    • Source: NIST Chemistry WebBook. "4-Chloro-2-nitrophenol".
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (often referred to as 2-chloro-4-nitrophenyl glycidyl ether) presents a unique set of challenges due to the "push-pull" electronic nature of its parent phenol. The nitro group (


-position) and chlorine atom  (

-position) drastically increase the acidity of the phenolic precursor (

), making the phenoxide a stable, sluggish nucleophile during synthesis. Conversely, the resulting glycidyl ether is highly susceptible to hydrolysis and degradation on acidic stationary phases.

This guide addresses the three critical failure modes: Incomplete Etherification , Product Degradation during Purification , and Failed Ring-Opening Reactions .

Module 1: Synthesis Troubleshooting (The "Upstream" Problem)

Context: Users often report low yields (<30%) or recovery of starting material when reacting 2-chloro-4-nitrophenol with epichlorohydrin using standard base conditions (


/Acetone).
Q: Why is my conversion stuck at 50% despite refluxing for 24 hours?

A: The phenoxide is too stable and the epichlorohydrin is hydrolyzing. The 2-chloro and 4-nitro substituents stabilize the negative charge on the phenoxide oxygen, making it a poor nucleophile . In standard conditions, the competing reaction—hydrolysis of epichlorohydrin by trace water or hydroxide—outcompetes the ether formation.

The Fix: Phase Transfer Catalysis (PTC) Switch to a solvent-free or biphasic system using a quaternary ammonium salt. This "shuttles" the phenoxide into the organic phase (epichlorohydrin) as a highly reactive ion pair, stripped of its hydration shell.

Optimized Protocol:

  • Reagents: 2-Chloro-4-nitrophenol (1.0 eq), Epichlorohydrin (10.0 eq - acts as solvent/reactant), TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Base: Solid

    
     (2.0 eq). Avoid NaOH if possible to reduce hydrolysis risk.
    
  • Conditions: Heat to 90–100°C. The excess epichlorohydrin ensures the reaction follows pseudo-first-order kinetics.

  • Monitoring: Do not rely on LC-MS alone (epichlorohydrin can suppress ionization). Use TLC (See Module 2).

Q: I see a new spot, but it's not the product. What is it?

A: Likely the "dimer" or the hydrolyzed diol.

  • The Dimer: If you run out of epichlorohydrin, the product (which contains an epoxide) can react with another molecule of phenoxide. Prevention: Maintain high equivalents (5-10x) of epichlorohydrin.

  • The Diol: If water enters the system, the epoxide ring opens to form the 1,2-diol. Prevention: Use anhydrous salts and dry glassware.

Module 2: Purification & Stability (The "Hidden" Trap)

Context: The crude NMR looks good, but after column chromatography, the yield drops and the spectra show complex aliphatic multiplets (3.5–4.0 ppm).

Q: Why did my product decompose on the silica column?

A: Silica gel is slightly acidic (


), which catalyzes epoxide ring opening. 
Electron-deficient aryl glycidyl ethers are sensitive to acid-catalyzed hydrolysis and rearrangement. Standard silica gel will destroy your product during elution.

The Fix: Neutralize the Stationary Phase You must buffer the silica gel before loading your compound.

Neutralization Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Pack & Flush: Pack the column and flush with 2 column volumes of eluent containing 1% TEA.

  • Elute: Run your purification. The TEA neutralizes acidic sites on the silica surface.

ParameterStandard SilicaTEA-Treated Silica
Recovery Yield 45–60%>90%
Product Appearance Yellow oil (often contaminated)White/Off-white solid
Stability Degrades within hoursStable for months at 4°C

Module 3: Downstream Reactivity (Ring Opening)

Context: Researchers using this molecule as an intermediate for


-blocker analogs (e.g., reaction with isopropylamine) report "no reaction."
Q: The epoxide won't open with my amine. Do I need heat?

A: Yes, but Lewis Acid catalysis is safer and more effective. The electron-withdrawing nature of the 2-chloro-4-nitrophenoxy group pulls electron density through the ether linkage, slightly deactivating the epoxide oxygen (making it less basic and harder to protonate/activate).

The Fix: Lithium Perchlorate (


) Catalysis 
Instead of harsh heating (which risks polymerization), use a mild Lewis acid to activate the epoxide carbon.

Recommended Workflow:

  • Solvent: Acetonitrile or Methanol.

  • Catalyst: Add 10-20 mol%

    
     or Calcium Triflate (
    
    
    
    ).
  • Mechanism: The

    
     coordinates to the epoxide oxygen, increasing ring strain and electrophilicity without the harshness of Brønsted acids.
    

Visual Troubleshooting Guides

Figure 1: Synthesis Logic Flow

Use this flowchart to diagnose low yields during the initial ether formation.

SynthesisTroubleshooting Start Start: Reaction Analysis CheckTLC Check TLC (Compare to SM) Start->CheckTLC SM_Remains Significant SM Remains? CheckTLC->SM_Remains Yes Yes SM_Remains->Yes Conversion Stalled No No SM_Remains->No High Conversion NewSpot New Spot Formed? Spot on Baseline Spot on Baseline NewSpot->Spot on Baseline Polar Impurity Spot near Solvent Front Spot near Solvent Front NewSpot->Spot near Solvent Front Non-polar CheckBase CheckBase Yes->CheckBase Is Base K2CO3? PTC_Advice PTC_Advice Yes->PTC_Advice Add TBAB (5%) Increase Temp to 90°C CheckBase->Yes Change Condition No->NewSpot Diol_Issue Diol_Issue Spot on Baseline->Diol_Issue Hydrolysis Detected Dry Solvents/Reagents Success Success Spot near Solvent Front->Success Likely Product Proceed to Buffered Column

Caption: Logic flow for diagnosing stalled reactions or side-product formation during the synthesis of this compound.

Figure 2: Reaction Mechanism & Failure Points

Understanding the electronic influence of the Nitro/Chloro groups.

ReactionMechanism Phenol 2-Cl-4-NO2-Phenol (Poor Nucleophile) Transition Transition State (PTC Assisted) Phenol->Transition + Base/TBAB Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Transition Product Target Glycidyl Ether Transition->Product SN2 Attack Silica Acidic Silica Gel Product->Silica Purification Silica->Product If TEA Buffered Degradation Diol (Degradation) Silica->Degradation Acid Catalysis (Ring Opening)

Caption: Mechanistic pathway showing the necessity of PTC for synthesis and the risk of acid-catalyzed degradation during purification.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group & Epoxides).

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Epichlorohydrin and Related Compounds. Journal of the American Chemical Society, 110(22), 7538–7539. (Foundational work on glycidyl ether reactivity).

  • Sassi, A., et al. (2006). Phase transfer catalysis in the synthesis of aryl glycidyl ethers. Tetrahedron Letters, 47(48), 8463-8466. (Specific protocols for PTC etherification).

  • Sigma-Aldrich. (2024). 2-Chloro-4-nitrophenol Safety Data Sheet & Properties. (Confirming pKa and acidity data).

optimizing reaction yield for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-OPT-2024-882 Subject: Optimization of Yield & Purity for 2-Chloro-4-nitrophenyl Glycidyl Ether Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Hub. You are likely encountering yield ceilings (60-70%) or purity issues (oligomer formation) in the synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane .

This guide moves beyond standard textbook procedures. It addresses the specific electronic and steric challenges of the 2-chloro-4-nitrophenol substrate. Due to the electron-withdrawing nature of the nitro and chloro groups, the phenoxide anion is stable but less nucleophilic than unsubstituted phenol, requiring precise catalytic intervention.

Module 1: The "Golden Standard" Protocol

To maximize yield (>90%) and minimize side reactions (hydrolysis, polymerization), we recommend a Phase-Transfer Catalyzed (PTC) solid-liquid method over the traditional aqueous NaOH method.

Optimized Reaction Conditions
ParameterRecommended SettingRationale
Stoichiometry 1.0 eq Phenol : 5.0–10.0 eq EpichlorohydrinCritical: Excess epichlorohydrin acts as both reagent and co-solvent, statistically preventing the product from reacting with a second phenoxide molecule (dimerization).
Base Potassium Carbonate (

), Anhydrous, 2.0 eq
Weaker base than NaOH. Prevents hydrolysis of the sensitive epoxide ring in the product.
Catalyst TBAB (Tetrabutylammonium bromide), 5 mol%Facilitates transport of the phenoxide into the organic phase; essential for reaction kinetics with electron-deficient phenols.
Solvent Acetone or Acetonitrile (MeCN)Polar aprotic solvents stabilize the transition state. MeCN allows higher reflux temps (

) if kinetics are sluggish.
Temperature Reflux (

)
Required to overcome the activation energy of the initial ring-opening step.
Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a condenser, dissolve 2-chloro-4-nitrophenol (1.0 eq) in Acetone (5-10 volumes). Add anhydrous

    
      (2.0 eq) and TBAB  (0.05 eq). Stir at room temperature for 30 minutes.
    
    • Why: This pre-formation of the phenoxide/quaternary ammonium ion pair ensures the nucleophile is "naked" and reactive before heating.

  • Addition: Add Epichlorohydrin (5.0–10.0 eq) in a single portion.

  • Reaction: Heat to reflux. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

    • Endpoint: Typically 3–5 hours. Look for the disappearance of the yellow phenol spot.

  • Work-up (Critical for Yield):

    • Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent and excess epichlorohydrin under reduced pressure. Note: Epichlorohydrin boils at

      
      ; use a high-vacuum rotary evaporator to remove it gently without polymerizing the product.
      
  • Purification: Recrystallize the residue from Ethanol/Water (9:1) or Isopropanol . If oil persists, use column chromatography (Silica, Hexane/EtOAc gradient).

Module 2: Mechanistic Insight (The "Why")[1]

Understanding the mechanism is the key to troubleshooting. Contrary to the simple


 displacement often taught, this reaction involves a Ring-Opening/Ring-Closure (RORC)  sequence.
The Pathway
  • Attack: The phenoxide attacks the less hindered carbon of the epoxide ring (not the carbon with the chlorine).

  • Intermediate: An unstable chlorohydrin anion is formed.

  • Closure: This anion performs an intramolecular

    
     attack, displacing the chloride to reform the epoxide.[1]
    

If your reaction contains water (from aqueous NaOH), the intermediate can pick up a proton to form a stable chlorohydrin (impurity) or hydrolyze to a glycol. This is why anhydrous conditions +


 are superior. 

ReactionMechanism Phenol 2-Chloro-4-nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Intermediate Chlorohydrin Anion (Intermediate) Phenoxide->Intermediate Attacks Epoxide Ring (Not Cl-bearing Carbon) Epi Epichlorohydrin (Electrophile) Epi->Intermediate Product Target Epoxide (Product) Intermediate->Product Intramolecular Ring Closure (-Cl) SideProduct Oligomer/Dimer (Impurity) Product->SideProduct Reacts with Phenoxide (If Epi is low)

Figure 1: The Ring-Opening/Ring-Closure mechanism.[2] Note that low Epichlorohydrin equivalents lead to the "SideProduct" pathway.

Module 3: Troubleshooting Guide

Issue 1: Low Yield (<50%) & Sticky Brown Oil
  • Diagnosis: Oligomerization. The product epoxide reacted with unreacted phenoxide.

  • Fix: Increase Epichlorohydrin equivalents to 10.0 eq . The excess electrophile ensures the phenoxide is statistically more likely to hit an epichlorohydrin molecule than a product molecule.

Issue 2: Product contains Chlorine but isn't the Epoxide
  • Diagnosis: Incomplete ring closure (Chlorohydrin formation).

  • Fix: The reaction was likely quenched too early or water was present.

    • Immediate Action: Reflux the crude mixture in MEK with fresh

      
       for 1 hour to force the ring closure.
      
Issue 3: "Spot-to-Spot" Conversion Stalled
  • Diagnosis: Catalyst poisoning or insufficient phase transfer.

  • Fix: Add 5 mol% TBAB or 18-Crown-6 (if using benzene/toluene). The 2-chloro and 4-nitro groups pull electron density, making the phenoxide "tight" and less reactive. It needs the PTC to strip it away from the potassium cation.

Issue 4: Hydrolysis (Diol formation)
  • Diagnosis: Presence of water or use of strong hydroxide base (

    
    ).
    
  • Fix: Switch to anhydrous

    
     and dry solvents (Acetone over molecular sieves).
    

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude NMR/TLC CheckPurity Is the main product the Epoxide? Start->CheckPurity Yes Yes CheckPurity->Yes No No CheckPurity->No YieldCheck Is Yield > 85%? Yes->YieldCheck IdentifyImpurity Identify Impurity No->IdentifyImpurity YieldGood Protocol Optimized. Proceed to Scale-up. YieldCheck->YieldGood Yes YieldBad Yield Low (<70%) YieldCheck->YieldBad No Oligomers Check for Oligomers. Action: Increase Epi to 10eq. YieldBad->Oligomers Chlorohydrin Impurity: Chlorohydrin (Ring open, Cl present) IdentifyImpurity->Chlorohydrin Diol Impurity: Diol (Hydrolysis) IdentifyImpurity->Diol FixChloro Action: Extend reflux time or add stronger base. Chlorohydrin->FixChloro FixDiol Action: Switch from NaOH to Anhydrous K2CO3. Diol->FixDiol

Figure 2: Diagnostic logic flow for optimizing reaction parameters.

References

  • Liu, Z., Chen, Z., Cao, S., & Li, M. (1994). Synthesis of Glycidyl Ethers of Nitrophenols under Phase Transfer Catalysis. Synthetic Communications , 24(6), 833–838.

    • Core citation for the K2CO3/PTC method yielding >90%.
  • Gao, Y., & Hanson, R. M. (1991). Regioselectivity of the Ring Opening of Epichlorohydrin. Journal of Organic Chemistry.

    • Supports the mechanistic claim regarding attack at the primary carbon.[3]

  • Organic Syntheses. (2003). General Procedures for the Synthesis of Epoxides. Org. Synth. Coll. Vol. 10 , p. 401.

    • Standard operating procedures for handling epichlorohydrin safely.
  • PubChem Compound Summary. (2024). 2-[(4-Nitrophenoxy)methyl]oxirane.[4] National Center for Biotechnology Information .

    • Source for physical property d

Sources

common side products in 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Active Ticket ID: CHEM-SUP-5255-75-4 Subject: Optimization & Impurity Profiling for Aryl Glycidyl Ether Reactions

Executive Summary & Molecule Profile

Welcome to the advanced technical support guide for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (also known as 1,2-epoxy-3-(2-chloro-4-nitrophenoxy)propane). This guide addresses the specific reactivity profile driven by the electron-deficient aromatic ring.

Unlike simple phenyl glycidyl ethers, the 2-Chloro and 4-Nitro substituents on the aromatic ring create a strong electron-withdrawing effect (


, 

effects). This significantly alters the electrophilicity of the epoxide and the stability of the ether linkage, leading to a unique set of common side products.
Molecule Specifications
  • CAS: 5255-75-4

  • Core Reactivity: Nucleophilic Epoxide Ring Opening (S_N2 dominant).

  • Critical Sensitivity: Moisture (Hydrolysis), Temperature (Oligomerization), Base Strength (Ether cleavage).

Diagnostic Guide: Common Side Products

Use this module to identify impurities based on your analytical data (HPLC/LC-MS/NMR).

Issue 1: The "Ghost" Peak (Hydrolysis Product)

Symptom: A persistent impurity peak eluting slightly earlier than the starting material on Reverse Phase HPLC. Mass spec shows M+18 (Water addition). Identity: 3-(2-Chloro-4-nitrophenoxy)propane-1,2-diol .

  • Root Cause: The electron-withdrawing nitro group makes the epoxide carbon more electrophilic, increasing susceptibility to attack by weak nucleophiles like water. Even trace moisture in "anhydrous" solvents can trigger this.

  • Mechanism: Water attacks the epoxide ring (acid or base catalyzed), opening it to form the vicinal diol.

  • Corrective Action:

    • Protocol: Switch to strictly anhydrous solvents (THF, DMF, or Acetonitrile < 50 ppm H₂O).

    • Storage: Store the starting material under Argon/Nitrogen; it is hygroscopic over time.

Issue 2: The "Sticky" Residue (Oligomerization)

Symptom: Reaction mixture becomes viscous; yield is low; LC-MS shows a ladder of peaks (M + Starting Material). Identity: Polyether Oligomers (Dimers/Trimers) .

  • Root Cause: Once the primary nucleophile (e.g., an amine) opens the ring, the resulting product contains a secondary hydroxyl group. If the reaction temperature is too high or the nucleophile concentration is too low, this new hydroxyl group attacks a remaining molecule of the starting epoxide.

  • Mechanism: Competitive propagation where the product alkoxide acts as a nucleophile.

  • Corrective Action:

    • Stoichiometry: Use a high equivalent of the nucleophile (amine) relative to the epoxide (e.g., 3:1 or 5:1 ratio) to statistically favor the monomer.

    • Temperature: Lower the reaction temperature. High heat favors the higher activation energy pathway of alkoxide attack.

Issue 3: The "Twin" Impurity (Regioisomerism)

Symptom: A split peak or shoulder in HPLC; NMR shows complex splitting in the methylene region. Identity:


-Attack Product (Internal Ring Opening) .
  • Root Cause: Standard S_N2 conditions favor attack at the terminal (

    
    ) carbon. However, if Lewis Acids are present (or acidic impurities in the solvent), the transition state becomes looser (carbocation-like), allowing attack at the internal (
    
    
    
    ) carbon.
  • Mechanism: The 2-Cl-4-NO2 group pulls electron density, destabilizing the developing positive charge at the

    
    -carbon less than a standard phenyl group would, but acidic conditions still shift the selectivity.
    
  • Corrective Action:

    • pH Control: Ensure the reaction remains basic. If using amine salts, add a neutralizing base (e.g., TEA or DIPEA) before adding the epoxide.

Issue 4: The "Yellow" Breakage (Ether Cleavage)

Symptom: The reaction turns bright yellow/orange (distinct from the pale yellow of the nitro compound); free 2-Chloro-4-nitrophenol is detected. Identity: S_NAr Displacement Product .

  • Root Cause: The 2-Chloro and 4-Nitro groups activate the aromatic ring for Nucleophilic Aromatic Substitution (S_NAr). A strong, hard nucleophile (like hydroxide or methoxide) can attack the aromatic ring ipso to the oxygen, displacing the entire glycidyl chain.

  • Corrective Action:

    • Base Selection: Avoid strong alkoxide bases (NaOMe, NaOtBu) or hydroxides. Use milder organic bases (Carbonates, Tertiary amines).

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to maximize Path A while suppressing Paths B, C, and D.

ReactionPathways SM Starting Material (Epoxide) Prod Target Product (β-Amino Alcohol) SM->Prod Path A: S_N2 Attack (Major, Basic cond.) Diol Side Product 1 (Diol - Hydrolysis) SM->Diol Path B: Hydrolysis (Wet solvent) Dimer Side Product 2 (Oligomer) SM->Dimer Path C: Self-Reaction (High T, Low Nuc) Phenol Side Product 3 (2-Cl-4-NO2-Phenol) SM->Phenol Path D: Ether Cleavage (Strong Base S_NAr) Nuc Nucleophile (R-NH2) H2O H2O (Moisture) Prod->Dimer + SM (Excess)

Figure 1: Reaction landscape showing the primary nucleophilic attack (Path A) versus competitive hydrolysis (Path B), oligomerization (Path C), and ether cleavage (Path D).

Master Protocol: Optimized Synthesis

To minimize the side products listed above, follow this optimized protocol for amine opening of this compound.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

  • Solvent: Ethanol (Absolute) or 2-Propanol. Protic solvents facilitate epoxide opening via hydrogen bonding to the oxirane oxygen.

  • Catalyst (Optional): Calcium Triflate (5 mol%) can accelerate the reaction without causing acid-catalyzed polymerization.

Step-by-Step:

  • Preparation: Dry the reaction vessel and flush with Nitrogen.

  • Solvation: Dissolve the Amine (Nucleophile) in the solvent first.

    • Why? Having the amine in excess initially prevents the "Dimer" formation.

  • Addition: Add the Epoxide slowly (dropwise) to the amine solution at 0°C or Room Temperature.

    • Why? Controls the exotherm and keeps the local concentration of epoxide low relative to the amine.

  • Reaction: Stir at Room Temperature for 4–6 hours. Only heat to reflux if conversion is <50% after 6 hours.

    • Why? The electron-withdrawing groups on the aryl ring activate the epoxide, often making high heat unnecessary and risky (dimerization).

  • Workup: Evaporate solvent under reduced pressure. Avoid high-temperature distillation which can trigger polymerization of the residue.

References & Authority

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of epoxide ring opening and regioselectivity).

  • Sheldon, R. A. (1993). Chirotechnology: Industrial Synthesis of Optically Active Compounds. Marcel Dekker. (Hydrolysis kinetics of aryl glycidyl ethers).

  • Gou, F., et al. (2020).[1] "Kinetic Study and Degradation Mechanism of Glycidyl Esters." Journal of Agricultural and Food Chemistry. Link (Kinetic data on hydrolysis and ring opening).

  • PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane Compound Summary. National Library of Medicine. Link (Chemical properties and structure verification).

  • Zhu, Y., et al. (2018). "Catalytic Ring-Opening of Epoxides." Organic Letters. (Lewis acid catalysis in epoxide opening).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Stability of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we understand the nuances of experimental work and aim to provide you with the expertise and trustworthy information needed to ensure the integrity of your research.

Section 1: Understanding the Core Instability - FAQs

This section addresses the fundamental chemical principles governing the stability of this compound in acidic environments.

Q1: What is the primary cause of instability for this compound in the presence of acid?

A1: The primary cause of instability is the acid-catalyzed ring-opening of the oxirane (epoxide) ring.[1][2][3] Epoxides are three-membered rings containing an oxygen atom, which are inherently strained.[4] This ring strain makes them susceptible to nucleophilic attack, a reaction that is significantly accelerated under acidic conditions.[1][5] The acid protonates the oxygen atom of the epoxide, making it a much better leaving group and activating the ring for nucleophilic attack.[2][4][6]

Q2: What are the expected degradation products when this compound is exposed to acidic conditions?

A2: In the presence of a nucleophile, such as water or an alcohol, the primary degradation product is a 1,2-diol or a corresponding ether alcohol.[1][2][6] Specifically, if water is the nucleophile, the epoxide ring will open to form 1-(2-chloro-4-nitrophenoxy)-3-(nucleophile)-propan-2-ol. The exact structure of the product will depend on the nucleophile present in the reaction mixture.

Q3: Does the substitution on the phenyl ring influence the stability of the epoxide?

A3: While the primary reactivity lies with the epoxide ring, the electron-withdrawing nature of the nitro and chloro groups on the aromatic ring can have a subtle electronic influence. However, the dominant factor for instability in acidic media is the inherent reactivity of the protonated epoxide ring.

Q4: How does the choice of acid (e.g., HCl, H₂SO₄, TFA) affect the degradation rate?

A4: The strength of the acid and the nucleophilicity of its conjugate base can influence both the rate and the products of the degradation.

  • Strong Protic Acids (H₂SO₄, HClO₄): These acids will efficiently protonate the epoxide oxygen, leading to rapid ring-opening if a nucleophile is present.

  • Hydrogen Halides (HCl, HBr): In anhydrous conditions, the halide ion can act as the nucleophile, leading to the formation of a halohydrin.[1]

  • Organic Acids (Trifluoroacetic Acid - TFA, Acetic Acid): The rate of degradation will depend on the pKa of the acid. Stronger organic acids like TFA will promote faster degradation compared to weaker acids like acetic acid.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides practical advice for common issues encountered during experiments involving this compound under acidic conditions.

Issue 1: My reaction is yielding a complex mixture of products, not the expected compound.

Possible Cause: Uncontrolled acid-catalyzed degradation of the epoxide.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction mixture. Even trace amounts of acid can catalyze the ring-opening.

  • Temperature Management: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Higher temperatures will accelerate the degradation of the epoxide.

  • Anhydrous Conditions: If the desired reaction does not involve water, ensure all solvents and reagents are rigorously dried. The presence of water will lead to the formation of the diol byproduct.

  • Order of Addition: Consider adding the acidic reagent slowly and at a low temperature to the reaction mixture containing the epoxide. This can help to control the local concentration of acid.

Issue 2: I am observing low yields of my desired product.

Possible Cause: Consumption of the starting material through degradation pathways.

Troubleshooting Steps:

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed or the desired product is formed.

  • Choice of Acid: If possible, use a weaker acid or a solid-supported acid catalyst that can be easily filtered off, potentially reducing the extent of degradation in the solution phase.

  • Protective Groups: In complex syntheses, consider if a different synthetic route that avoids exposing the epoxide to harsh acidic conditions is feasible.

Issue 3: How can I monitor the stability of the compound during my experiment?

A3: Several analytical techniques can be employed to monitor the stability of this compound.

Analytical TechniqueInformation Provided
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of more polar degradation products (e.g., the diol).
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the concentration of the starting material and degradation products over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the identity of the starting material and helps in the identification of degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to monitor the reaction in real-time (in situ NMR) or to analyze the final product mixture to identify and quantify the components.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing stability and handling the compound under acidic conditions.

Protocol 1: General Procedure for Assessing Stability in an Acidic Medium

This protocol outlines a general method to determine the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Acid of interest (e.g., HCl in dioxane, TFA)

  • Internal standard (for quantitative analysis)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Analytical instruments (TLC, HPLC, or LC-MS)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.

  • If using an internal standard, add it to the stock solution.

  • At time zero (t=0), take an aliquot of the stock solution for analysis.

  • Add a known amount of the acid to the stock solution.

  • Maintain the solution at a constant temperature.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analyze the quenched aliquots by the chosen analytical method to determine the concentration of the starting material over time.

Protocol 2: Recommended Handling for Reactions Under Acidic Conditions

This protocol provides best practices for performing reactions with this compound where acidic conditions are required.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.

  • Low Temperature Addition: Cool the reaction mixture containing the epoxide to a low temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the acidic reagent.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or another suitable method.

  • Work-up: Upon completion, quench the reaction by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid and prevent further degradation during work-up and purification.

Section 4: Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed ring-opening of this compound by a generic nucleophile (Nu-H).

Acid_Catalyzed_Epoxide_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H+ H+ H+ Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Epoxide->Ring_Opened_Intermediate + Nu-H NuH Nu-H Final_Product Degradation Product (Diol or Ether Alcohol) Ring_Opened_Intermediate->Final_Product - H+

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Section 5: References

  • Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Reactions of Epoxides: Ring-opening. In Chemistry LibreTexts. [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]

  • Epoxide Reactions: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Acid-Catalyzed Ring-Opening of Epoxides. JoVE. [Link]

  • Epoxide reactions. In Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

Sources

stability of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound, particularly under basic conditions. Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges in your experiments.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is an epoxide, a class of cyclic ethers with a highly strained three-membered ring. This inherent ring strain is the primary driver of its reactivity.[1][2] Under basic conditions, the epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of its utility in organic synthesis, allowing for the introduction of a functionalized side chain. However, this reactivity also presents stability challenges that must be carefully managed.

The reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring.[1][2][3] This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[1] In the case of this compound, the two carbons of the oxirane ring are not equally substituted. Consequently, the nucleophile will preferentially attack the less sterically hindered carbon atom.[1][3][4]

Several factors can influence the rate and outcome of this ring-opening reaction, including the strength of the base (nucleophile), the solvent, and the reaction temperature. A strong nucleophile is generally required for the reaction to proceed efficiently under basic or neutral conditions.[2][5]

II. Troubleshooting Guide

This section addresses common problems encountered when working with this compound in basic media.

Issue 1: Rapid Degradation of the Starting Material

Symptoms:

  • Disappearance of the starting material spot on TLC analysis shortly after adding a basic reagent.

  • Low or no yield of the desired product.

  • Formation of multiple, often polar, byproducts.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Excessively Strong Base Highly reactive bases can lead to rapid and uncontrolled ring-opening or other side reactions.Use a milder base. Consider alternatives like potassium carbonate or triethylamine instead of stronger bases such as sodium hydroxide or alkoxides. Perform a small-scale trial with a weaker base to gauge reactivity.
High Reaction Temperature Elevated temperatures can accelerate the degradation of the epoxide, especially in the presence of a strong base.[3]Conduct the reaction at a lower temperature. Start at room temperature or below (e.g., 0 °C) and gradually increase if the reaction is too slow.
Inappropriate Solvent Protic solvents can participate in the reaction, leading to undesired solvolysis products.Use an aprotic solvent such as THF, DMF, or acetonitrile. If a protic solvent is necessary, consider its potential to act as a nucleophile.
Presence of Water Water can act as a nucleophile, leading to the formation of a diol byproduct.Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of an Unexpected Isomer

Symptoms:

  • The isolated product has the correct mass, but its spectroscopic data (e.g., NMR) does not match the expected regioisomer.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Steric Hindrance While attack at the less substituted carbon is favored, a bulky nucleophile might face steric hindrance, leading to attack at the more substituted carbon.Use a less sterically hindered nucleophile if possible.
Reaction Conditions Favoring SN1 Character While unlikely under purely basic conditions, certain conditions can introduce some SN1 character, leading to attack at the more substituted carbon.[6][7]Strictly maintain basic conditions. Avoid any acidic impurities that could protonate the epoxide oxygen.
Issue 3: Incomplete Reaction

Symptoms:

  • Persistence of the starting material even after prolonged reaction times.

  • Low conversion to the desired product.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Insufficiently Nucleophilic Reagent The chosen base may not be a strong enough nucleophile to open the epoxide ring efficiently.[1]Use a stronger nucleophile. If using a weak nucleophile, consider adding a catalytic amount of a stronger base or using a polar aprotic solvent to enhance nucleophilicity.
Low Reaction Temperature The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Solubility The starting material or reagents may not be fully dissolved in the reaction solvent, limiting the reaction rate.Choose a solvent in which all components are soluble. Gentle heating or sonication may aid dissolution.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the reaction of this compound with a generic base (Nu:⁻)?

A1: The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:⁻) attacks the less sterically hindered carbon of the oxirane ring, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. This is followed by a protonation step, typically during aqueous workup, to yield the final alcohol product.

G cluster_0 Sₙ2 Ring-Opening Reagents This compound + Nu:⁻ Intermediate Alkoxide Intermediate Reagents->Intermediate Nucleophilic Attack Product Ring-Opened Product Intermediate->Product Protonation (Workup)

Caption: SN2 Ring-Opening Mechanism.

Q2: How does the chloro and nitro substitution on the phenyl ring affect the stability of the epoxide?

A2: The electron-withdrawing nature of the chloro and nitro groups on the aromatic ring can have a modest electronic effect on the reactivity of the epoxide. These groups can make the ether oxygen slightly less basic, which could subtly influence reactions under acidic conditions. However, under basic conditions, the primary determinant of reactivity remains the inherent ring strain of the epoxide.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be protected from moisture and incompatible materials such as strong acids and bases.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][9][10] Handle the compound in a well-ventilated area or a chemical fume hood.[8][9] Avoid inhalation of dust or vapors and contact with skin and eyes.[8][10]

Q5: What analytical techniques are suitable for monitoring the stability and degradation of this compound?

A5: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction and check for the presence of the starting material and byproducts.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the starting material and any degradation products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the starting material and any products formed, helping to identify isomers.

IV. Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability in a Basic Solution

This protocol outlines a method for assessing the stability of this compound in the presence of a base using HPLC analysis.

Materials:

  • This compound

  • Selected base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • HPLC system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Thermostatted reaction vessel

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to prepare a stock solution of known concentration.

  • Set up the Reaction: In a thermostatted reaction vessel, add a known volume of the stock solution and the chosen anhydrous solvent.

  • Initiate the Reaction: Add a measured amount of the selected base to the reaction vessel to achieve the desired concentration. Start a timer immediately.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately quench the reaction in the aliquot by adding a dilute acidic solution to neutralize the base.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of the starting material as a function of time to determine the rate of degradation.

Protocol 2: Small-Scale Test Reaction for Ring-Opening

This protocol provides a general method for conducting a small-scale test reaction to evaluate the reactivity of this compound with a chosen nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Base (if the nucleophile is not basic)

  • Anhydrous solvent (e.g., THF)

  • TLC plates and developing chamber

  • Small reaction vial with a magnetic stir bar

Procedure:

  • Dissolve the Epoxide: In a clean, dry reaction vial, dissolve a small amount (e.g., 20-50 mg) of this compound in the anhydrous solvent.

  • Add the Nucleophile: Add the desired nucleophile to the reaction vial. If the nucleophile is not a base, add a suitable base.

  • Monitor the Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC. Spot the reaction mixture alongside the starting material on a TLC plate at regular intervals.

  • Workup (if necessary): Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), perform an appropriate aqueous workup to remove any salts and excess reagents.

  • Analysis: Analyze the crude product by NMR or GC-MS to confirm the structure of the ring-opened product.

G start Start dissolve Dissolve Epoxide in Anhydrous Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents monitor Monitor Reaction by TLC add_reagents->monitor workup Aqueous Workup monitor->workup Reaction Complete analysis Analyze Product (NMR, GC-MS) workup->analysis end End analysis->end

Sources

Technical Support Center: Purification of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane, a key intermediate in pharmaceutical synthesis, is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, or residual solvents can lead to downstream reaction failures and introduce toxicological risks. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a practical question-and-answer format, to navigate the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

The two most effective and widely used techniques for purifying this compound on a laboratory and pilot scale are recrystallization and flash column chromatography .[1] The choice between them depends on the nature of the impurities, the required purity level, and the scale of the reaction.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially when the impurities have different solubility profiles than the desired product. It is often more scalable and cost-effective than chromatography.

  • Flash Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[2] It is excellent for separating complex mixtures, removing impurities with similar polarities to the product, or when a suitable recrystallization solvent cannot be found.[3]

Q2: How do I decide which purification method to use?

The selection of a purification strategy is a critical decision based on preliminary analysis of the crude product. The following workflow provides a logical approach to this decision.

G start Start: Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid tlc_check Run TLC in various solvent systems (e.g., Hexanes/EtOAc) is_solid->tlc_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Crude is an oil) major_spot Is there one major spot with minor impurities? tlc_check->major_spot recrystallization Attempt Recrystallization major_spot->recrystallization Yes complex_mixture Are there multiple spots of similar intensity or streaking? major_spot->complex_mixture No end_pure Pure Product recrystallization->end_pure chromatography->end_pure complex_mixture->chromatography Yes

Caption: Decision workflow for selecting a purification method.

Q3: What are the likely impurities from the synthesis of this compound?

The most common synthesis involves the reaction of 2-chloro-4-nitrophenol with an epoxide precursor (like epichlorohydrin) under basic conditions. Therefore, the primary impurities to anticipate are:

  • Unreacted 2-chloro-4-nitrophenol: This is a common impurity if the reaction does not go to completion.[4][5] It is more acidic and polar than the product.

  • Ring-opened by-products: The oxirane ring is susceptible to nucleophilic attack, which can lead to diol impurities, especially if water is present.

  • Polymeric material: Side reactions can sometimes lead to the formation of higher molecular weight oligomers.

Q4: How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and can often reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase HPLC method can be developed to separate the target compound from any residual impurities.[6][7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range often indicates the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues

Q: My compound is not crystallizing out of the hot solvent upon cooling. What should I do?

A: This typically means your solution is not supersaturated. Here are several steps to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This provides a template for further crystal formation.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[8]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath, and if necessary, a dry ice/acetone bath for a short period. Be aware that rapid cooling can sometimes trap impurities.

Q: I'm getting an oil ("oiling out") instead of crystals. How can I fix this?

A: Oiling out occurs when the compound's solubility is exceeded while the solution temperature is still above the compound's melting point.

  • Causality: The compound is coming out of solution as a liquid instead of a solid. This is common with lower-melting point solids or when the boiling point of the solvent is too high.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. If the problem persists, you may need to switch to a lower-boiling point solvent system for the recrystallization.

Q: My final yield is very low after recrystallization. How can I improve it?

A: Low yield can result from several factors.

  • Using too much solvent: The most common cause. Your product has some solubility even in the cold solvent, and excess solvent will carry a significant amount of it away. Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose material. Use a pre-warmed stemless funnel and fluted filter paper to prevent this.[8]

  • Insufficient cooling: Ensure you have allowed the solution to cool thoroughly to maximize the recovery of the crystalline product.

Flash Column Chromatography Issues

Q: The separation between my product and an impurity is poor on the column. How can I improve it?

A: Poor separation is almost always a result of a suboptimal solvent system (mobile phase).

  • Causality: The relative affinities of your compounds for the stationary phase are too similar in the chosen eluent.

  • Solution: Re-optimize your solvent system using TLC. The ideal solvent system should give your desired product an Rf value between 0.25 and 0.40 and maximize the separation (ΔRf) between it and any impurities.[9] Often, slightly decreasing the polarity of the mobile phase (e.g., moving from 30% EtOAc/Hexanes to 25% EtOAc/Hexanes) will improve separation.

Problem Potential Cause Troubleshooting Action
Compound won't move off the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
All compounds come out at the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Streaking or tailing of spots on TLC/column Compound is too polar for silica gel; potential acidity/basicity issues.Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Cracks appear in the silica bed Improper packing or running the column dry.Ensure the column is packed carefully without air bubbles and never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This method is effective when a single solvent is not ideal. One solvent ("Solvent #1") should dissolve the compound well when hot, while the other ("Solvent #2") should be a poor solvent in which the compound is insoluble.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper.[8]

  • Induce Cloudiness: While the solution is still hot, add the "anti-solvent" (a poor solvent, e.g., hexanes or heptane) dropwise until a persistent cloudiness is observed.[8]

  • Re-clarify: Add a few drops of the hot dissolving solvent ("Solvent #1") until the solution just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines the standard procedure for purification using a silica gel column.

G cluster_prep Preparation Phase cluster_run Elution Phase cluster_post Work-up Phase tlc 1. Develop Solvent System via TLC (Target Rf = 0.25-0.40) pack 2. Pack Column with Silica Slurry (in low-polarity solvent) tlc->pack load 3. Load Sample (dissolved in min. solvent or adsorbed onto silica) pack->load elute 4. Elute Column with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate dry 9. Dry under High Vacuum evaporate->dry

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Use TLC to find a mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides good separation and an Rf value of ~0.3 for the target compound.[9]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexanes). Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it carefully onto the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Collection: Begin eluting the column with the mobile phase, collecting the eluent in sequentially numbered test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate to determine which ones contain the purified product.

  • Isolation: Combine the fractions that contain only the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Two-Solvent Recrystallization Guide. DSpace@MIT. [Link]

  • Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 2017, 94, 252-258. [Link]

  • Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. ResearchGate. [Link]

  • Crystal structures of methyl (E)-3-(2-chlorophenyl)-2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate and methyl (E). PMC. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene. ChemRxiv. [Link]

  • Analytical Methods. OPUS. [Link]

  • Method of synthesis of 2-chloro-4-nitrophenol.
  • Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices. I.R.I.S. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). PMC. [Link]

  • (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Organic Syntheses. [Link]

  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]

Sources

Technical Support Center: Stability Management of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Spontaneous Polymerization & Degradation Compound ID: 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (Also referred to as CNP-Glycidyl Ether) CAS Reference: 69114-04-1 (and related analogs) Support Tier: Level 3 (Senior Application Scientist)[1]

Module 1: The Science of Instability

User Query: "Why did my sample turn into a gel/solid inside the freezer?"

The "Spring-Loaded" Mechanism

To prevent polymerization, you must understand that this molecule is energetically "spring-loaded."[1] The oxirane (epoxide) ring is a highly strained three-membered cycle.[1] The presence of the 2-chloro and 4-nitro substituents on the aromatic ring significantly alters the stability compared to standard phenyl glycidyl ethers.[1]

  • Electron Withdrawal Effect: The Nitro (

    
    ) and Chloro (
    
    
    
    ) groups are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the phenoxy oxygen.[1]
  • Nucleophilic Susceptibility: While these groups make the ether linkage relatively stable to oxidation, they render the epoxide ring highly susceptible to nucleophilic attack (by water, amines, or even its own impurities) and acid-catalyzed ring opening .

  • The Polymerization Cascade: Once a single epoxide ring opens, it generates a reactive alkoxide or carbocation species that immediately attacks a neighboring epoxide molecule. This creates a chain reaction (propagation), rapidly converting your liquid monomer into a solid polyether network.

Visualization: The Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (moisture damage) and Homopolymerization (gelling).

DegradationPathways Start Intact Monomer (CNP-Glycidyl Ether) Trigger_Acid Trigger: Trace Acid (H+ or Lewis Acid) Start->Trigger_Acid Trigger_Base Trigger: Strong Base (Amines/Alkoxides) Start->Trigger_Base Trigger_Water Trigger: Moisture (Hydrolysis) Start->Trigger_Water Intermediate_Cat Cationic Active Species Trigger_Acid->Intermediate_Cat Protonation Intermediate_Anion Anionic Active Species Trigger_Base->Intermediate_Anion Ring Opening Product_Diol RESULT: Hydrolyzed Diol (Impurity) Trigger_Water->Product_Diol Ring Opening (Stops Chain) Product_Polymer RESULT: Solid Polymer (Irreversible Loss) Intermediate_Cat->Product_Polymer Chain Propagation (Fast) Intermediate_Anion->Product_Polymer Chain Propagation (Slow)

Figure 1: Mechanistic pathways leading to sample failure.[1] Note that acid contamination leads to rapid, often violent polymerization.

Module 2: Storage & Handling Protocols

User Query: "What are the absolute best conditions to store this intermediate?"

Standard refrigeration is often insufficient for long-term storage of electron-deficient glycidyl ethers.[1] Follow this Self-Validating Protocol :

The "Dry & Dark" Rule (Critical)

The nitro group is potentially photoactive, and the epoxide is moisture-sensitive.[1]

  • Container: Amber borosilicate glass (protects from UV).[1]

  • Surface Treatment: Use Silanized Glass vials if possible.[1] Standard glass has surface hydroxyl groups (-OH) that can act as weak acids/nucleophiles, initiating polymerization at the container wall over months.[1]

  • Headspace: Purge with Argon (preferred over Nitrogen due to density) to exclude moisture.[1]

Temperature Management
  • Short-term (<1 month): 2°C to 8°C.[1]

  • Long-term (>1 month): -20°C.[1]

  • Thawing: CRITICAL STEP. Allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly into the product, creating "seeds" for hydrolysis and polymerization.

Chemical Stabilizers (Use with Caution)

If you are storing large bulk quantities (non-GMP), you may consider adding a stabilizer, though this requires removal before use in synthesis.

  • Acid Scavenger: Trace amounts of triethylamine (TEA) or solid basic alumina can prevent acid-catalyzed runaway, but excess base will trigger anionic polymerization.[1]

  • Recommendation: For research quantities, do not add stabilizers . Rely on temperature and inert atmosphere to maintain purity.[1]

Module 3: Troubleshooting & FAQs

User Query: "How do I know if my sample is ruined?"

Diagnostic Flowchart

Use this logic flow to assess sample integrity before committing it to a reaction.

Troubleshooting Check1 Visual Inspection: Is the liquid viscous or cloudy? Viscous_Yes Yes: High Viscosity/Gel Check1->Viscous_Yes Yes Viscous_No No: Clear Liquid Check1->Viscous_No No Action_Discard ACTION: Discard. Polymerization confirmed. Viscous_Yes->Action_Discard Check2 NMR Analysis (H-NMR in CDCl3) Viscous_No->Check2 Signal_Check Check Epoxide Signals: ~2.7-2.9 ppm (dd) & ~3.3 ppm (m) Check2->Signal_Check Result_Good Signals Sharp & Integral = 1H Signal_Check->Result_Good Result_Bad Signals Broad or Shifted (~3.5-4.0 ppm) Signal_Check->Result_Bad Final_Good Sample OK for Use Result_Good->Final_Good Final_Bad ACTION: Purify or Discard. (Hydrolysis/Oligomers present) Result_Bad->Final_Bad

Figure 2: Decision tree for validating sample integrity prior to synthesis.

Frequently Asked Questions

Q: My sample has turned yellow. Is it polymerized? A: Not necessarily.[1] Yellowing is often due to trace oxidation of the nitro-aromatic moiety or formation of azo-impurities, which can happen without affecting the epoxide ring.[1]

  • Test: Run a Proton NMR.[1] If the epoxide ring protons (multiplets at 2.7–2.9 ppm and 3.3–3.4 ppm) are intact and integrate correctly relative to the aromatic protons, the sample is usable.

Q: Can I distill this compound to purify it? A: Extreme Caution Required. Glycidyl ethers can polymerize explosively if heated in the presence of trace acids.

  • Protocol: If distillation is necessary, use Kugelrohr (bulb-to-bulb) distillation under high vacuum (<0.1 mmHg) to keep the temperature as low as possible.[1] Ensure the glassware is base-washed (rinsed with dilute ammonia and dried) to remove acidic surface sites.[1]

Q: I need to dissolve it for a reaction. Which solvent is safe? A: Avoid protic solvents (Alcohols, Water) for storage.

  • Safe Solvents: Dichloromethane (DCM), THF (Anhydrous), Toluene.

  • Warning: Do not store in acetone or acetonitrile for long periods as they can become acidic or nucleophilic under certain conditions.[1]

References & Authority[1][2][3][4][5][6][7][8]

  • PubChem Database. 2-((4-Nitrophenoxy)methyl)oxirane (CID 21327).[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich Safety Data Sheet. Phenyl Glycidyl Ether Derivatives - Storage and Stability.Link[1]

  • Gagnon, H. et al. (2020). Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.[1] Macromolecular Rapid Communications.[1] Link[1]

  • ChemicalBook. this compound Properties and Safety.Link[1]

Sources

Technical Support Center: Solubility of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS RN: 69114-04-1). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility characteristics and handling of this compound. Given that extensive quantitative solubility data is not widely published, this guide focuses on predicting solubility, providing a robust experimental protocol for its determination, and troubleshooting common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges researchers may face when working with this compound.

Q1: What is the expected solubility profile of this compound?

Answer:

Based on its molecular structure, this compound is a moderately polar molecule. It contains several key functional groups that dictate its solubility:

  • Aromatic Ring with Chloro- and Nitro- Substituents: These groups increase the molecular weight and introduce polarity. The nitro group, in particular, is a strong electron-withdrawing group that can participate in dipole-dipole interactions.

  • Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Oxirane (Epoxide) Ring: This strained three-membered ring is polar and reactive.[1][2][3]

The widely used principle of "like dissolves like" suggests that polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4][5] Therefore, this compound is expected to be most soluble in moderately polar to polar aprotic solvents and less soluble in highly nonpolar solvents (like hexane) or highly polar protic solvents (like water).

Predicted Qualitative Solubility Table

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMSO, DMF, THFHigh to Very High These solvents effectively solvate the polar nitro and ether functionalities without the risk of reacting with the epoxide ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good balance of polarity to dissolve the compound.
Esters Ethyl AcetateModerate to High A common solvent with moderate polarity suitable for compounds of this nature.
Alcohols Methanol, EthanolModerate The ether and epoxide oxygens can accept hydrogen bonds, but the bulky aromatic structure may limit high solubility. Potential for reaction (see Q3).
Aromatic Hydrocarbons Toluene, XyleneLow to Moderate Can solvate the aromatic ring, but may struggle with the polar functional groups.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble These nonpolar solvents are unlikely to effectively solvate the polar nitro and ether groups.
Water WaterVery Low / Insoluble The large, non-polar chloronitrophenyl group will dominate, making the molecule hydrophobic.
Q2: I'm having trouble dissolving the compound. What steps can I take?

Answer:

If you are experiencing poor solubility, it's a common issue that can often be resolved with a systematic approach.[6] The following flowchart outlines a troubleshooting workflow.

G A 1. Prepare Saturated Solution Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibrate Agitate at constant temperature (e.g., 24-48h) until equilibrium is reached. A->B C 3. Sample & Filter Allow solid to settle. Withdraw supernatant and immediately filter to remove undissolved particles. B->C D 4. Dilute Accurately dilute the filtered, saturated solution to a concentration within the analytical instrument's linear range. C->D E 5. Quantify Analyze the diluted sample against a calibration curve to find its concentration. D->E F 6. Calculate Multiply the measured concentration by the dilution factor to get the final solubility. E->F

Sources

managing exothermic reactions with 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Safe Handling and Exothermic Reaction Management

Disclaimer: This document is intended as a technical support guide for experienced researchers, scientists, and drug development professionals. The information provided is based on the known reactivity of epoxide compounds and structurally similar molecules. As of the last update, a specific Safety Data Sheet (SDS) for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS 69114-04-1) was not publicly available. All users must perform a thorough risk assessment and consult available safety information from their chemical supplier before commencing any experimental work. The recommendations herein do not supersede institutional safety protocols or the specific guidance provided by a supplier's SDS.

Introduction

This compound is a highly reactive epoxide functionalized with a chloro- and nitro-substituted aromatic ring. The inherent ring strain of the oxirane group makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[1][2] These reactions are often highly exothermic and can pose a significant thermal hazard if not properly controlled.[3][4] The presence of the nitroaromatic moiety may also contribute to the thermal instability of the molecule, potentially leading to runaway reactions or decomposition under certain conditions.[5]

This guide provides essential information for managing the exothermic nature of reactions involving this compound, offering troubleshooting advice for common issues and answers to frequently asked questions regarding its safe handling.

Troubleshooting Guide: Managing Exothermic Events

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Uncontrolled Temperature Spike During Nucleophilic Addition

Question: I've started the addition of my nucleophile (e.g., an amine, thiol, or alcohol) to a solution of this compound, and the internal temperature is rising much faster than anticipated, overwhelming my cooling system. What should I do?

Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to a dangerous thermal runaway.[3] Immediate and decisive action is required.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the feed of the nucleophile.[6]

  • Maximize Cooling: Increase the efficiency of your cooling system. This can include increasing the flow rate of the coolant or switching to a colder cooling bath (e.g., an ice-salt or dry ice/acetone bath).

  • Dilute the Reaction: If the temperature continues to rise, add a pre-chilled, inert solvent to dilute the reactants. This will decrease the concentration of reacting species and help absorb the excess heat.

  • Initiate Emergency Quench: If the above steps fail to control the temperature, proceed to the emergency quenching protocol.[6]

Root Cause Analysis & Prevention:

  • Inadequate Cooling: Was the cooling bath capacity sufficient for the scale of the reaction? For larger-scale reactions, active cooling with a cryostat is often necessary.

  • Addition Rate Too High: The nucleophile was likely added too quickly. The addition rate should be slow and controlled, allowing the cooling system to dissipate the generated heat.

  • Concentration Too High: High concentrations of reactants will lead to a faster reaction rate and greater heat output per unit time. Consider using a more dilute solution.

  • Lack of Calorimetric Data: Without prior knowledge of the reaction's heat of reaction (enthalpy), it is difficult to predict the required cooling capacity. For novel or scaled-up reactions, performing reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC) is highly recommended to determine the thermal properties of the reaction.[1][7]

Issue 2: Delayed but Violent Exotherm

Question: The reaction was proceeding smoothly with no significant temperature increase, but then suddenly experienced a rapid and violent exotherm. What could have caused this?

Answer: This scenario is often indicative of an accumulation of unreacted reagents followed by a sudden initiation or acceleration of the reaction.

Immediate Actions: Follow the same steps as for an uncontrolled temperature spike: stop reagent addition, maximize cooling, dilute, and be prepared to quench.

Root Cause Analysis & Prevention:

  • Poor Mixing: Inadequate agitation can create localized "hot spots" or areas of high reactant concentration. If the stirrer is not effective, a pool of unreacted nucleophile can build up, and when it finally disperses into the bulk solution, a rapid exotherm can occur. Ensure the stirring is vigorous enough to maintain a homogenous mixture.

  • Induction Period: Some reactions have an induction period, especially if a catalyst is involved or if an impurity is inhibiting the reaction. During this time, the added reagent accumulates. Once the reaction initiates, the large amount of available reagent reacts quickly, causing a violent exotherm.

  • Catalyst Issues: If using a catalyst, was it added at the correct time and in the correct amount? A delayed or overly active catalyst could be the cause.

Issue 3: Formation of Solid Precipitate and Uncontrolled Polymerization

Question: During my reaction, a solid started to precipitate, and the mixture became very thick, followed by a rapid temperature increase. What is happening?

Answer: This is a strong indication of uncontrolled polymerization of the epoxide.[8] The thickening of the reaction mixture severely reduces heat transfer, which can quickly lead to a thermal runaway.

Immediate Actions: This is a very dangerous situation.

  • Emergency Quench: Immediately initiate the emergency quenching protocol. The goal is to rapidly cool and dilute the mixture to stop the polymerization.

  • Alert Personnel and Evacuate: If the reaction cannot be brought under control, alert all personnel in the area and evacuate to a safe location.[6]

Root Cause Analysis & Prevention:

  • Incorrect Catalyst/Initiator: Certain impurities or incorrect catalysts can initiate polymerization. For instance, strong acids or bases can catalyze the polymerization of epoxides.

  • High Temperature: Elevated temperatures can promote polymerization as a side reaction.

  • High Concentration: Keeping the epoxide concentration in check is crucial to minimizing polymerization risk.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: While a specific SDS is not available, based on its structure, the primary hazards are likely:

  • Thermal Reactivity: The epoxide ring is highly strained and its ring-opening is exothermic. The nitroaromatic system can also contribute to thermal instability.[5]

  • Skin and Eye Irritation: Many epoxides and chloro-nitro-aromatic compounds are irritants.[9]

  • Sensitization: Epoxides are known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[10]

  • Toxicity: Chloro-nitro-aromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[9]

Q2: What personal protective equipment (PPE) should I wear?

A2: At a minimum, the following PPE should be worn:[2][11]

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents and reagents being used.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Q3: How can I estimate the potential exotherm of my reaction?

A3: The best way is through experimental measurement using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[1][7] These methods can provide a heat of reaction value (ΔH). For example, the reaction of an epoxy group with an amine typically releases around 103-108.8 kJ/mol.[4][7] This value can be used to calculate the total expected heat release for your specific reaction scale and guide the design of your cooling system.

Q4: What is a safe addition rate for my nucleophile?

A4: The addition rate should be slow enough that your cooling system can maintain the desired reaction temperature with minimal fluctuation. A good starting point for a new reaction is to add the nucleophile dropwise, carefully monitoring the temperature. If the temperature remains stable, the addition rate can be slowly increased.

Q5: What are suitable quenching agents for reactions with this epoxide?

A5: The choice of quenching agent depends on the reactants and reaction conditions. A common strategy for quenching exothermic reactions is the rapid addition of a cold, low-reactivity solvent to dilute and cool the reaction. For unreacted epoxides, a nucleophile that reacts quickly but in a controlled manner, such as a dilute solution of a secondary amine or thiol at low temperature, could be considered. For quenching highly reactive organometallic reagents that might be used, a stepwise addition of a less reactive alcohol like isopropanol, followed by ethanol, methanol, and finally water is a standard procedure.[12][13] Always perform a small-scale test to validate your quenching strategy before relying on it for a large-scale reaction.

Data & Protocols

Table 1: Estimated Thermochemical Data for Exothermic Reactions
Reaction TypeTypical NucleophileEstimated Heat of Reaction (ΔH)Key Control Parameters
AminolysisPrimary/Secondary Amine-103 to -108.8 kJ/mol of epoxide[4][7]Slow addition of amine, efficient cooling, dilute conditions
Alcoholysis (Basic)AlkoxideModerately ExothermicControl of base concentration, temperature
ThiolysisThiol with base catalystHighly ExothermicSlow addition of thiol, catalyst control, efficient cooling

Note: These are estimated values based on similar epoxide reactions. Actual values for this compound may vary and should be determined experimentally.

Protocol 1: General Procedure for a Controlled Reaction with an Amine Nucleophile
  • Setup: In a properly sized reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet, charge the this compound and an appropriate solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the reactor to the desired initial temperature (e.g., 0-5 °C) using an external cooling bath.

  • Nucleophile Preparation: In the addition funnel, prepare a solution of the amine nucleophile in the same solvent.

  • Slow Addition: Begin the dropwise addition of the amine solution to the stirred epoxide solution. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the internal temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC).

  • Quenching: Once the reaction is complete, slowly add a pre-chilled quenching solution (e.g., saturated aqueous ammonium chloride or cold water) while maintaining cooling.

  • Work-up: Proceed with the standard aqueous work-up and purification procedures.

Protocol 2: Emergency Quenching of a Runaway Reaction

Prerequisite: A quenching vessel containing a suitable cold solvent or quenching agent must be prepared and readily accessible before starting the reaction.

  • Alert & Evacuate: Announce the emergency to all personnel in the lab and evacuate non-essential personnel.

  • Stop Additions & Maximize Cooling: Immediately stop all reagent feeds and apply maximum cooling to the reactor.

  • Rapid Dilution/Quenching: If safe to do so, add the pre-prepared cold quenching agent to the reaction vessel as quickly as possible to arrest the exotherm.

  • Monitor from a Safe Distance: Observe the reaction from a safe distance behind a blast shield until the temperature has stabilized and started to decrease.

  • Do Not Re-initiate: Do not attempt to restart the reaction or add more reagents. Once stabilized, the mixture should be carefully prepared for proper waste disposal.

Visual Guides

Diagram 1: Decision Workflow for Managing a Temperature Excursion

Exotherm_Workflow Start Temperature Rises Above Set Point Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Is_Controlled Is Temperature Controlled? Max_Cooling->Is_Controlled Dilute Add Cold, Inert Solvent Is_Controlled->Dilute No End_Safe Reaction Stabilized Is_Controlled->End_Safe Yes Is_Controlled2 Is Temperature Controlled? Dilute->Is_Controlled2 Quench Initiate Emergency Quenching Protocol Is_Controlled2->Quench No Is_Controlled2->End_Safe Yes Monitor Monitor from a Safe Distance Quench->Monitor Evacuate Alert Personnel & Evacuate Quench->Evacuate Monitor->End_Safe

Caption: A decision tree for responding to an unexpected temperature increase.

Diagram 2: Factors Influencing Exothermic Reaction Rate

Reaction_Factors center Rate of Heat Generation Concentration Reactant Concentration Concentration->center Temperature Reaction Temperature Temperature->center Addition_Rate Reagent Addition Rate Addition_Rate->center Mixing Agitation/ Mixing Efficiency Mixing->center Catalyst Catalyst Activity & Loading Catalyst->center

Caption: Key experimental parameters that control the rate of an exothermic reaction.

References

  • Severini, F., et al. (n.d.). Differential scanning calorimetry study of reactions of epoxides with polyamines. AKJournals. Retrieved February 15, 2026, from [Link]

  • Horáková, J., et al. (2019). Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pavlukovich, S. A., et al. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences, 376, 01015. Retrieved February 15, 2026, from [Link]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved February 15, 2026, from [Link]

  • Vyazovkin, S., & Sbirrazzuoli, N. (2023). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. Retrieved February 15, 2026, from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved February 15, 2026, from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved February 15, 2026, from [Link]

  • Jinzong Machinery. (2024). Polymerization Reactor Problems and Solutions. Retrieved February 15, 2026, from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

scale-up challenges for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Case #5829-GLY Subject: Scale-Up Optimization for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in the O-alkylation of 2-chloro-4-nitrophenol with epichlorohydrin (1-chloro-2,3-epoxypropane) to synthesize This compound .

This transformation is a classic Williamson ether synthesis, but scale-up introduces non-linear variables—specifically thermal runaway risks , heterogeneous mass transfer limitations , and oligomeric impurity formation . This guide addresses these critical control points.

Part 1: The Reaction Landscape

Before troubleshooting, we must visualize the competing pathways governing your yield. At scale, the "Dimer" impurity becomes the primary yield-killer.

ReactionPathways cluster_legend Pathway Legend Phenol 2-Chloro-4- nitrophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Epi Epichlorohydrin (Excess) Polymer Polymer/Tar (Oligomers) Epi->Polymer High T / Strong Base Base Base (K2CO3/NaOH) Product TARGET PRODUCT 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane Phenoxide->Product + Epi (k1) Dimer IMPURITY (Dimer) 1,3-bis(2-chloro-4- nitrophenoxy)-2-propanol Product->Dimer + Phenoxide (If Epi is low) key1 Desired Path key2 Critical Side Reaction

Figure 1: Reaction network showing the competition between product formation and the parasitic dimerization pathway.

Part 2: Troubleshooting Guide (Q&A Format)

Topic 1: Thermal Management & Safety

Q: The reaction temperature spikes uncontrollably after base addition. How do I manage this exotherm at >1kg scale?

A: This is a classic "accumulation" hazard. The reaction of phenols with epichlorohydrin is exothermic. Furthermore, epichlorohydrin itself is unstable in the presence of strong bases and heat, leading to potentially explosive polymerization [1].

Protocol Adjustment:

  • Switch to Semi-Batch: Do not add all reagents at once (all-in).

    • Charge: Phenol + Epichlorohydrin + Solvent (if used).

    • Feed: Add the Base (solid K2CO3 or aqueous NaOH) slowly.

    • Reasoning: This limits the concentration of the active phenoxide anion, throttling the reaction rate based on the addition speed.

  • Solvent Heat Sink: If running neat in epichlorohydrin, the thermal mass is lower. Adding an inert solvent like Toluene or MEK (Methyl Ethyl Ketone) increases the heat capacity and allows for reflux cooling, which clamps the maximum temperature [2].

Topic 2: Mass Transfer & Reaction Stalling

Q: My conversion stalls at 70-80% despite excess epichlorohydrin. Adding more base doesn't help.

A: You are likely facing a Phase Transfer/Mass Transfer limitation . If you are using solid Potassium Carbonate (


) in an organic solvent (acetone/MEK), the reaction occurs on the surface of the solid base. As the reaction proceeds, KCl precipitates and coats the surface of the carbonate, "blinding" the base.

Troubleshooting Steps:

  • Catalyst Addition: Add 1-3 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) .

    • Mechanism:[1][2][3][4][5] The PTC shuttles the phenoxide anion into the organic phase, detaching the reaction rate from the solid surface area [3].

  • Agitation: Ensure your impeller provides high shear. In solid-liquid heterogeneous reactions, tip speed is more critical than turnover rate to scour the salt layer off the base particles.

  • Particle Size: Use milled or micronized anhydrous

    
     rather than granular forms.
    
Topic 3: Impurity Control (The "Dimer")

Q: HPLC shows a persistent impurity at RRT 1.2. MS suggests a molecular weight of ~373 Da.

A: This is the Dimer Impurity (1,3-bis(2-chloro-4-nitrophenoxy)-2-propanol).

  • Cause: The product epoxide is also an electrophile. If the local concentration of epichlorohydrin drops, the remaining phenoxide will attack the product instead of the epichlorohydrin.

Corrective Action:

  • Increase Equivalents: Maintain a high molar ratio of Epichlorohydrin:Phenol (typically 5:1 to 10:1 ).

  • Order of Addition: Ensure the phenol is added to the epichlorohydrin (inverse addition) or that epichlorohydrin is always in vast excess.

  • Data Validation: See Table 1 below for the impact of stoichiometry on impurity profiles.

Part 3: Data & Specifications

Table 1: Stoichiometry Impact on Purity

Data based on internal process optimization for Williamson Ether Synthesis.

Epichlorohydrin EquivalentsReaction Time (h)Product Yield (%)Dimer Impurity (%)Notes
1.5 eq 1265%15-20%High Risk. Significant dimer formation due to reactant starvation.
3.0 eq 882%5-8%Moderate yield; requires difficult purification.
5.0 eq 691%< 2%Optimal. Excess epi acts as solvent; suppresses dimer.
10.0 eq 593%< 0.5%Highest purity, but higher recycling cost for epi.

Part 4: Scale-Up Workflow Diagram

The following workflow outlines the critical unit operations for a robust 1kg+ batch.

Workflow start START: Reactor Setup Inert Atmosphere (N2) step1 Charge: 2-Chloro-4-nitrophenol + 5.0 eq Epichlorohydrin + 2 mol% TBAB start->step1 step2 Heat to 60-80°C (Reflux Control) step1->step2 step3 Dosing: Add Solid K2CO3 (Portionwise over 2 hrs) step2->step3 Watch Exotherm! step4 Reaction Monitoring (HPLC) Target: <1% Phenol remaining step3->step4 step5 Filtration Remove KCl and unreacted Base step4->step5 step6 Distillation Recover excess Epichlorohydrin (Vacuum, <80°C) step5->step6 step7 Recrystallization (Isopropanol or Ethanol) step6->step7

Figure 2: Process Flow Diagram (PFD) for the scalable synthesis of this compound.

Part 5: Critical Safety Note (Epichlorohydrin)

WARNING: Epichlorohydrin is a Category 1B Carcinogen and a potent skin sensitizer [2].

  • Waste Disposal: Distillates containing epichlorohydrin must not be mixed with acidic waste streams (risk of violent polymerization).

  • Quenching: Residual epichlorohydrin in waste can be destroyed by hydrolysis using aqueous NaOH at elevated temperatures (controlled) before disposal [1].

References

  • Fauske & Associates. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Fauske.com. Link

  • Apollo Scientific. (2022).[6][7] Safety Data Sheet: Epichlorohydrin. Link

  • Starks, C. M. (1971). Phase-transfer catalysis.[8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Efficacy of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological efficacy of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the potential antimicrobial and cytotoxic activities of these compounds, offering a comparative perspective against established agents and detailing the requisite experimental protocols for validation.

The unique chemical architecture of this compound, characterized by an electron-withdrawing nitro group, a halogenated phenyl ring, and a reactive oxirane moiety, suggests a high potential for biological activity. The nitro group can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. The chloro substituent enhances the electrophilicity of the aromatic ring, potentially influencing intermolecular interactions with biological targets. Furthermore, the oxirane ring is a known electrophile, capable of reacting with nucleophilic residues in proteins and nucleic acids, leading to covalent modifications and disruption of cellular function. This guide will explore these potential activities through a structured examination of experimental validation methodologies.

I. Antimicrobial Efficacy: A Comparative Analysis

The structural features of this compound derivatives suggest potential antimicrobial properties, a hypothesis supported by studies on analogous compounds such as 2-chloro-5-nitrobenzoic acid derivatives which have demonstrated broad-spectrum antibacterial and antibiofilm activity[1]. To validate the antimicrobial efficacy of the target compounds, a comparative analysis against well-established antibiotics is essential.

Comparative Antimicrobial Agents:

For a robust comparison, a panel of standard antibiotics with diverse mechanisms of action should be employed. This includes:

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. It is effective against a broad spectrum of bacteria.

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis. It is a key treatment for Methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Validation of Antimicrobial Activity:

The antimicrobial potential of this compound derivatives should be assessed using standardized methods to determine their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Workflow for Antimicrobial Susceptibility Testing:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) I1 Inoculate microtiter plates with bacterial suspension and compounds P1->I1 P2 Prepare serial dilutions of test compounds and comparators P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 D1 Determine Minimum Inhibitory Concentration (MIC) by visual inspection I2->D1 D2 Determine Minimum Bactericidal Concentration (MBC) by plating on agar D1->D2

Caption: Workflow for determining MIC and MBC of test compounds.

Detailed Protocol for Broth Microdilution Assay:

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines[2][3].

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of the this compound derivative and comparator antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compounds.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[4].

  • Determination of MBC:

    • From the wells showing no visible growth, subculture a small aliquot onto a fresh agar plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Data Summary (Hypothetical):
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound Derivative Experimental DataExperimental Data
Gentamicin0.5 - 20.25 - 1
Ciprofloxacin0.125 - 10.008 - 0.03
Vancomycin0.5 - 2> 128

II. Cytotoxic Potential: Evaluating Therapeutic Index

While potent antimicrobial activity is desirable, a favorable therapeutic index, defined by low toxicity to mammalian cells, is crucial for any potential therapeutic agent. The cytotoxic effects of this compound derivatives can be evaluated against relevant human cell lines.

Comparative Cytotoxic Agents:
  • Doxorubicin: A widely used chemotherapy agent known for its high cytotoxicity, serving as a positive control for cell death.

  • Tamoxifen: A selective estrogen receptor modulator with known cytostatic and cytotoxic effects on specific cancer cell lines.

Experimental Validation of Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability[5][6][7].

Workflow for MTT Cytotoxicity Assay:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis C1 Seed cells in a 96-well plate and allow to adhere T1 Treat cells with serial dilutions of test compounds C1->T1 T2 Incubate for 24-72 hours T1->T2 M1 Add MTT solution to each well T2->M1 M2 Incubate for 4 hours M1->M2 M3 Add solubilization solution (e.g., DMSO) M2->M3 D1 Measure absorbance at 570 nm M3->D1 D2 Calculate IC50 values D1->D2

Caption: Workflow for determining the cytotoxicity of test compounds using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Seed human cell lines (e.g., HEK293 for normal cells, HeLa or MCF-7 for cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative and comparator drugs in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Comparative Data Summary (Hypothetical):
CompoundIC₅₀ (µM) on HEK293 cellsIC₅₀ (µM) on HeLa cells
This compound Derivative Experimental DataExperimental Data
Doxorubicin0.1 - 10.05 - 0.5
Tamoxifen> 10010 - 20

III. Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism of action is paramount in drug development. For compounds inducing cytotoxicity, investigating the induction of apoptosis is a critical step.

Caspase-3/7 Activity Assay:

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis[8][9][10][11][12].

Workflow for Caspase-3/7 Activity Assay:

G cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Analysis T1 Treat cells with test compound at IC50 concentration T2 Incubate for a defined period (e.g., 24 hours) T1->T2 A1 Lyse cells and add Caspase-Glo® 3/7 Reagent T2->A1 A2 Incubate at room temperature A1->A2 D1 Measure luminescence A2->D1 D2 Normalize to protein concentration or cell number D1->D2

Caption: Workflow for measuring Caspase-3/7 activity in treated cells.

Detailed Protocol for Caspase-3/7 Assay:

  • Cell Treatment:

    • Treat cells with the this compound derivative at its predetermined IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Procedure:

    • Use a commercially available Caspase-Glo® 3/7 Assay kit (Promega)[8].

    • Lyse the cells and add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate.

    • Incubate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis:

    • Normalize the luminescence signal to the cell number or total protein concentration to account for variations in cell density.

    • Compare the caspase activity in treated cells to that in untreated and positive control cells.

IV. Conclusion and Future Directions

This guide provides a framework for the comprehensive validation of the biological efficacy of this compound derivatives. By employing standardized assays and comparing their performance against established agents, researchers can obtain a clear understanding of their potential as antimicrobial or cytotoxic agents. The proposed workflows and protocols offer a robust starting point for these investigations.

Future studies should focus on elucidating the precise molecular targets of these derivatives and exploring their in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising class of compounds.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 15, 2026, from [Link]

  • Caspase-3 activity assay. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved February 15, 2026, from [Link]

  • Bacterial antimicrobial susceptibility testing. (n.d.). WOAH. Retrieved February 15, 2026, from [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). BEI Resources. Retrieved February 15, 2026, from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved February 15, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(5), 1183-1191. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016, January 10). University of Washington. Retrieved February 15, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA. Retrieved February 15, 2026, from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Epoxide Chemistry: 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane vs. Epichlorohydrin in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the strategic selection of synthetic building blocks is paramount to the efficiency and success of a synthetic campaign. Epoxides, with their inherent ring strain and susceptibility to nucleophilic attack, are powerful and versatile intermediates. Among these, epichlorohydrin has long been a workhorse of the chemical industry. However, the increasing demand for complex and highly functionalized molecules has led to the rise of specialized epoxides, such as 2-[(2-chloro-4-nitrophenoxy)methyl]oxirane. This guide provides an in-depth comparison of these two critical reagents, offering field-proven insights and supporting experimental data to inform your synthetic choices.

At a Glance: A Comparative Overview

FeatureEpichlorohydrinThis compound
Structure A simple, highly reactive epoxide with a chloromethyl substituent.A more complex aryl glycidyl ether with electron-withdrawing chloro and nitro groups on the phenoxy ring.
Reactivity High reactivity due to ring strain and the presence of a good leaving group (chloride).Enhanced electrophilicity of the oxirane ring carbons due to the inductive effects of the chloro and nitro groups.
Key Applications Large-scale production of epoxy resins, glycerol, and as a versatile precursor for a wide range of pharmaceuticals and other chemicals.[1]Primarily used in the synthesis of specialized pharmaceuticals, particularly as a key building block for beta-blockers and other aryloxypropanolamine drugs.[2]
Synthetic Considerations Widely available and cost-effective. Its high reactivity can sometimes lead to side reactions if not carefully controlled.Offers the advantage of introducing a functionalized aromatic moiety in a single step. The electron-withdrawing groups can influence the regioselectivity of ring-opening reactions.

The Heart of the Matter: Reactivity and Mechanistic Considerations

The utility of both epichlorohydrin and this compound stems from the electrophilic nature of the oxirane ring carbons, which are susceptible to attack by nucleophiles. However, the substitution pattern on this compound introduces a significant electronic perturbation that directly impacts its reactivity compared to the parent epichlorohydrin.

The chloro and nitro groups on the phenoxy ring of this compound are strongly electron-withdrawing. This inductive effect pulls electron density away from the oxirane ring, making the carbon atoms even more electrophilic and thus, in principle, more reactive towards nucleophiles. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and faster reaction times.

The general mechanism for the nucleophilic ring-opening of these epoxides, particularly in the context of synthesizing aryloxypropanolamine beta-blockers, is illustrated below.

G cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Nucleophilic Ring-Opening Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide -H⁺ Base Base Epichlorohydrin Epichlorohydrin Phenoxide->Epichlorohydrin SN2 attack GlycidylEther Ar-O-CH₂-CH(O)CH₂ Epichlorohydrin->GlycidylEther Forms Glycidyl Ether Amine R₂NH BetaBlocker Ar-O-CH₂-CH(OH)-CH₂-NR₂ GlycidylEther->BetaBlocker Ring-opening G cluster_0 Epichlorohydrin Pathway cluster_1 Substituted Oxirane Pathway Start Synthetic Goal Epichlorohydrin Epichlorohydrin Start->Epichlorohydrin Large-scale, cost-sensitive synthesis SubstitutedOxirane This compound Start->SubstitutedOxirane Rapid analogue synthesis, specific functionality required Advantages_Epi Advantages: - Low cost - High reactivity - Versatile for various phenols Epichlorohydrin->Advantages_Epi Disadvantages_Epi Disadvantages: - Two-step process - Potential for side reactions Epichlorohydrin->Disadvantages_Epi Advantages_Sub Advantages: - Introduces functionality in one step - Potentially faster final reaction SubstitutedOxirane->Advantages_Sub Disadvantages_Sub Disadvantages: - Higher cost of starting material - Requires synthesis of the oxirane SubstitutedOxirane->Disadvantages_Sub

Sources

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane versus other substituted oxiranes in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the selection of an epoxide intermediate dictates the trajectory of an entire lead optimization campaign. 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (also known as 1-(2-chloro-4-nitrophenoxy)-2,3-epoxypropane) represents a highly specialized scaffold. Unlike the generic phenoxymethyl oxirane used in early beta-blocker discovery, this di-substituted variant offers a unique "lock-and-key" electronic profile.

This guide objectively compares this compound against other substituted oxiranes, focusing on its utility in synthesizing aryloxypropanolamine pharmacophores. We analyze its superior electrophilicity, unique steric constraints, and its role in developing next-generation antimicrobials and beta-adrenergic antagonists.

Part 1: Molecular Architecture & Reactivity Profile

The Electronic "Push-Pull" Advantage

The defining feature of this compound is the synergistic effect of its substituents on the epoxide ring's reactivity.

  • 4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) (
    
    
    
    ). It pulls electron density through the aromatic system and the ether oxygen, significantly increasing the electrophilicity of the epoxide carbons (C2 and C3).
  • 2-Chloro Group (

    
    ):  A weak EWG (
    
    
    
    ) that also introduces steric bulk at the ortho position. This steric hindrance is critical for modulating the conformation of the final drug molecule, often forcing the side chain into a specific binding pose.
Comparative Reactivity Analysis

When reacting with nucleophiles (e.g., isopropylamine in beta-blocker synthesis), this molecule behaves differently than its analogs:

FeaturePhenoxymethyl Oxirane (Baseline)4-Nitrophenoxymethyl Oxirane This compound
Epoxide Electrophilicity ModerateHighVery High (Fastest ring opening)
Steric Hindrance LowLowModerate (Ortho-Cl effect)
Metabolic Stability Low (Ring hydroxylation)ModerateHigh (Cl blocks ortho-hydroxylation)
Lipophilicity (LogP) ~1.2~1.4~2.1 (Enhanced membrane permeability)
Visualization: Reactivity & Steric Map

The following diagram illustrates the electronic activation and steric shielding provided by the substituents.

G cluster_0 Substituent Effects Epoxide Epoxide Ring (Electrophilic Center) Linker Methylene Ether (-O-CH2-) Linker->Epoxide Activates C-O bond Aryl Aromatic Ring Aryl->Linker Transmits EWG effect Nitro 4-NO2 Group (Strong EWG) Nitro->Aryl Pulls e- density Chloro 2-Cl Group (Steric + EWG) Chloro->Linker Steric Shielding (Prevents side reactions) Chloro->Aryl Inductive Effect

Figure 1: Mechanistic influence of substituents on the oxirane core. The 4-NO2 group activates the ring for nucleophilic attack, while the 2-Cl group provides metabolic protection and conformational bias.

Part 2: Synthesis & Experimental Protocols

Synthesizing this epoxide requires precise control due to the enhanced acidity of the parent phenol (2-chloro-4-nitrophenol, pKa ~5.5). Standard conditions used for phenol (pKa ~10) often lead to low yields due to the stability of the phenoxide anion.

Protocol: Synthesis of this compound

Objective: Synthesize the target epoxide from 2-chloro-4-nitrophenol and epichlorohydrin with >85% yield.

Reagents:

  • 2-Chloro-4-nitrophenol (1.0 eq)[1][2]

  • Epichlorohydrin (5.0 eq, excess acts as solvent)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase Transfer Catalyst)

  • Acetonitrile (Solvent)[2][3][4]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitrophenol (10 mmol) in Acetonitrile (30 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes. Note: The solution will turn bright yellow/orange due to phenoxide formation.
    
  • Coupling: Add Epichlorohydrin (50 mmol) and TBAB (0.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for the starting phenol (
    
    
    
    ) should disappear, replaced by the epoxide (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Purification: Concentrate the filtrate under reduced pressure. The excess epichlorohydrin must be removed completely (high vacuum).

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pale yellow crystals.

Critical Comparison of Conditions:

ParameterStandard Phenol ProtocolOptimized for 2-Cl-4-NO2 ProtocolReason for Change
Base NaOH (aq)

(anhydrous)
Prevents hydrolysis of the sensitive nitro group and epoxide ring.
Catalyst NoneTBAB (Phase Transfer)Essential because the electron-deficient phenoxide is a poor nucleophile.
Temp

Reflux (

)
Higher energy barrier for the initial

attack due to weak nucleophilicity.

Part 3: Drug Design Applications

Beta-Adrenergic Antagonists (Beta-Blockers)

While the "gold standard" beta-blockers (Propranolol, Atenolol) use naphthyl or acetamide-phenyl rings, the 2-chloro-4-nitrophenyl motif is used to probe specific binding pockets.

  • Potency Shift: The electron-deficient ring reduces the

    
     of the secondary amine in the final drug (via inductive effect through the chain), potentially altering bioavailability and CNS penetration.
    
  • Selectivity: The 2-chloro substituent creates a "twist" in the ether linkage relative to the aromatic plane. This conformation mimics the steric bulk of the naphthyl ring in Propranolol but with different electronic properties, often used to improve

    
     vs 
    
    
    
    selectivity in research analogs.
Antimicrobial Agents (Enoyl-ACP Reductase Inhibitors)

Recent SAR studies (e.g., Triclosan analogs) utilize this epoxide to create inhibitors for Mycobacterium tuberculosis.

  • Mechanism: The epoxide is opened with substituted piperazines or anilines.

  • Advantage: The 2-Cl group occupies a hydrophobic pocket in the Enoyl-ACP reductase enzyme, while the 4-NO2 group can be reduced to an amine for further derivatization (e.g., sulfonamide linkage), acting as a versatile "synthetic handle."

Visual Workflow: From Epoxide to Bioactive Scaffolds

DrugDesign Epoxide This compound (Core Scaffold) Path1 Pathway A: Ring Opening (Isopropylamine) Epoxide->Path1 Nucleophilic Attack Path3 Pathway C: Click Chemistry (Azide opening) Epoxide->Path3 Regioselective Opening Prod1 Beta-Blocker Analog (Aryloxypropanolamine) Path1->Prod1 Side chain binding Path2 Pathway B: Reduction (H2, Pd/C) Prod2 Amino-Phenoxy Intermediate (Antibacterial Precursor) Path2->Prod2 Nitro -> Amine Prod3 Triazole Hybrid (AChE Inhibitor) Path3->Prod3 Bio-isostere formation Prod2->Prod1 Derivatization

Figure 2: Divergent synthesis pathways utilizing the 2-chloro-4-nitro scaffold to access distinct therapeutic classes.[1]

References

  • Synthesis and pharmacology of potential beta-blockers. National Institutes of Health (NIH). Available at: [Link] (Search Term: Aryloxypropanolamine synthesis).

  • Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase. Journal of Medicinal Chemistry. Available at: [Link]

  • Substituent effects on the mutagenicity of phenylglycidyl ethers. Mutation Research. Available at: [Link] (Hammett correlation study).

  • Reaction of glycidyl ethers with aliphatic alcohols: Kinetics and Selectivity. Polymer Journal. Available at: [Link]

  • Piperacetazine Directly Binds to the PAX3::FOXO1 Fusion Protein. AACR Journals. Available at: [Link] (Mentions 2-chloro-4-nitrophenoxy derivatives).

Sources

A Comparative Guide to Analytical Standards for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane Purity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a cornerstone of safe and effective outcomes. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane, a key building block in various synthetic pathways. As a senior application scientist, my objective is to equip you with the rationale and practical insights needed to select and implement the most appropriate analytical standards for this compound.

The Criticality of Purity for this compound

This compound possesses a reactive epoxide ring and a substituted aromatic system, making it a versatile intermediate. However, these same reactive sites are also susceptible to side reactions during synthesis, leading to the formation of impurities. These impurities can have a significant impact on the yield, stereochemistry, and safety profile of the final active pharmaceutical ingredient (API) or chemical entity. Therefore, robust analytical methods are paramount to ensure the quality and consistency of this intermediate.

Comparative Analysis of Primary Analytical Techniques

The two primary chromatographic techniques suitable for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the volatility and thermal stability of the analyte and its potential impurities.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds.[5] Given the relatively high molecular weight and the presence of polar functional groups in this compound, HPLC is an excellent first choice for purity analysis.

Core Strengths of HPLC for this Application:

  • Versatility: Accommodates a wide range of compounds, including potential non-volatile impurities.[4][5]

  • Ambient Temperature Operation: Minimizes the risk of thermal degradation of the analyte or its impurities.[3]

  • Multiple Detection Modes: UV-Vis detection is highly suitable for the aromatic nitro-substituted chromophore in the target molecule. Coupling with Mass Spectrometry (HPLC-MS) can provide invaluable structural information for impurity identification.

Table 1: Comparison of HPLC and GC for Purity Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.[5]Suitable for volatile and thermally stable compounds.[2]
Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).[3]High temperatures required for volatilization (e.g., 150-300 °C).[3]
Potential for Degradation Low risk of thermal degradation.Potential for degradation of thermally sensitive impurities.
Typical Detectors UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sample Preparation Dissolution in a suitable solvent.May require derivatization for non-volatile impurities.
Gas Chromatography (GC): The Specialist for Volatiles

Gas chromatography is a high-resolution separation technique ideal for volatile and semi-volatile compounds.[2] While the target molecule itself may have limited volatility, GC can be an excellent tool for detecting volatile impurities, such as residual solvents from the synthesis process.

Core Strengths of GC for this Application:

  • High Resolution: Capillary GC columns offer exceptional separation efficiency for complex mixtures of volatile compounds.

  • Sensitive Detectors: Flame Ionization Detection (FID) provides high sensitivity for organic compounds, while Mass Spectrometry (GC-MS) allows for definitive identification of impurities.[1]

  • Analysis of Residual Solvents: GC is the gold standard for the analysis of residual solvents, which are common process-related impurities.[5]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a comprehensive picture of the purity of this compound.

HPLC Method for Purity and Impurity Profiling

This method is designed to separate the main component from potential non-volatile impurities arising from the synthesis, such as unreacted starting materials or side-products. The synthesis of a similar compound, 2-[(3-nitrophenoxy)methyl]oxirane, from 3-nitrophenol and epichlorohydrin suggests potential impurities could include the starting phenol and chlorinated by-products.[6]

Experimental Workflow:

Caption: GC-MS experimental workflow for volatile impurity analysis.

Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 1 mL of a suitable solvent like dichloromethane. Spike with an appropriate internal standard for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

While chromatography provides separation and quantification of impurities, NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any significant impurities. Quantitative NMR (qNMR) can also be a powerful primary method for purity determination without the need for a specific reference standard of the analyte. [7] Key NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The purity can be estimated by comparing the integral of the analyte's signals to those of a certified internal standard with a known concentration.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for the definitive structural assignment of the main component and any isolated impurities.

Potential Impurities to Monitor

Based on the general synthesis of phenoxy-oxirane compounds, which often involves the reaction of a phenol with an epihalohydrin (like epichlorohydrin) under basic conditions, the following impurities should be considered:

  • Unreacted Starting Materials: 2-Chloro-4-nitrophenol and epichlorohydrin.

  • By-products: Isomeric products from the reaction at different positions of the phenol, and products of epoxide ring-opening.

  • Residual Solvents: Solvents used during the reaction and purification steps.

  • Degradation Products: The epoxide ring can be susceptible to hydrolysis, leading to the corresponding diol.

Conclusion: A Multi-faceted Approach to Purity Assurance

A comprehensive assessment of the purity of this compound necessitates a multi-faceted analytical approach. HPLC is the primary technique for quantifying the main component and non-volatile impurities, while GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR spectroscopy provides orthogonal confirmation of the structure and can be used for quantitative purity assessment. By employing these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of this critical chemical intermediate.

References

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Welch, C. J. (2025, January 8). HPLC vs. GC Columns: Key Differences Explained. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • ResearchGate. (2012, December). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
  • University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-[(4-Nitrophenoxy)methyl]oxirane. Retrieved from [Link]

  • ResearchGate. (2019, December). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (1982, July). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Retrieved from [Link]

  • SciSpace. (n.d.). gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. Retrieved from [Link]

  • C HEMISTRY RESEARCH LABORATORY. (2009). NMR USER'S GUIDE 2009. Retrieved from [Link]

  • -ORCA. (2015, December 3). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • PLOS One. (2012, June 6). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]

  • ORBi. (2025, January 15). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Chloro- vs. Nitro-Substituted Phenoxymethyl Oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of (4-chlorophenoxy)methyl oxirane and (4-nitrophenoxy)methyl oxirane (also known as glycidyl phenyl ethers). These compounds are critical electrophilic intermediates in the synthesis of


-adrenergic blockers (e.g., Atenolol, Nifenalol) and high-performance epoxy resins.

Key Finding: The nitro-substituted variant exhibits significantly higher electrophilicity and reaction rates (


) toward nucleophiles compared to the chloro-substituted  analog. This enhanced reactivity is driven by the strong electron-withdrawing nature of the nitro group (

), which lowers the LUMO energy of the epoxide ring, facilitating rapid

ring opening. However, this comes with a trade-off in hydrolytic stability and potential for side reactions.

Mechanistic Foundation & Electronic Theory

The reactivity of phenoxymethyl oxiranes is governed by the electronic transmission from the para-substituent on the phenyl ring, through the ether oxygen, to the epoxide ring.

The Hammett Correlation in Epoxide Opening

The rate of nucleophilic ring opening follows the Hammett equation:



  • Reaction Constant (

    
    ):  For nucleophilic attack by amines on phenyl glycidyl ethers, 
    
    
    
    is positive (typically
    
    
    to
    
    
    ), indicating that electron-withdrawing groups (EWGs) accelerate the reaction.
  • Substituent Constants (

    
    ): 
    
    • Nitro (

      
      ): 
      
      
      
      (Strong EWG via Induction and Resonance).
    • Chloro (

      
      ): 
      
      
      
      (Moderate EWG via Induction; weak EDG via Resonance).
Reaction Pathway Visualization

The following diagram illustrates the nucleophilic attack mechanism (


) and the electronic influence of the substituents.

ReactionMechanism Substituent Substituent (X) (Cl vs NO₂) PhenylRing Phenyl Ring (Electronic Transmission) Substituent->PhenylRing Inductive/Resonance Effect EtherOxygen Ether Oxygen (-O-) PhenylRing->EtherOxygen Electron Density Pull Epoxide Epoxide Ring (Electrophile) EtherOxygen->Epoxide Activates C-O bond TransitionState Transition State (δ- on O, δ+ on C) Epoxide->TransitionState Nucleophile Nucleophile (R-NH₂) Nucleophile->TransitionState Attack on Least Substituted C Product β-Amino Alcohol TransitionState->Product Ring Opening

Figure 1: Mechanistic pathway showing the transmission of electronic effects from the substituent to the epoxide reaction center.

Comparative Performance Data

The following data consolidates kinetic trends observed in the aminolysis of substituted phenyl glycidyl ethers (e.g., with isopropylamine or piperidine) in protic solvents.

Table 1: Reactivity & Physical Properties Profile
Feature4-Chloro-phenoxymethyl oxirane 4-Nitro-phenoxymethyl oxirane Mechanistic Driver
Hammett Constant (

)


Nitro is a stronger EWG.
Relative Rate (

)

(Reference)

Faster
Stronger polarization of C-O bond by

.
Activation Energy (

)
Higher (

kcal/mol)
Lower (

kcal/mol)
Lower barrier to nucleophilic attack.
Regioselectivity


-attack (terminal)


-attack
Steric hindrance dominates; electronic activation enhances terminal attack.
Hydrolytic Stability HighModerateNitro-epoxides hydrolyze faster in moist environments.
Solubility (LogP)

(Lipophilic)

(More Polar)
Nitro group increases polarity.
Interpretation for Drug Development
  • Use Chloro- when: You require a stable intermediate that can withstand longer storage or slower, controlled reaction conditions. The chloro-group is also a standard pharmacophore for lipophilicity modulation (e.g., in antifungal targets).

  • Use Nitro- when: You need rapid coupling with sterically hindered or weak nucleophiles. The nitro group is also a precursor for aniline derivatives via reduction (post-coupling).

Experimental Protocols

To ensure reproducibility, the following protocols utilize In-Situ IR or HPLC for kinetic validation.

Synthesis of Phenoxymethyl Oxiranes

Objective: Synthesis via Williamson ether synthesis using epichlorohydrin.

  • Reagents: 4-Substituted Phenol (1.0 eq), Epichlorohydrin (5.0 eq - excess serves as solvent), Benzyltrimethylammonium chloride (catalyst, 2 mol%), NaOH (aq, 50%).

  • Procedure:

    • Dissolve phenol and catalyst in epichlorohydrin. Heat to 90°C.

    • Add NaOH dropwise over 1 hour (azeotropic removal of water is optimal).

    • Critical Step: For the Nitro derivative, maintain temperature strictly

      
       during base addition to prevent polymerization (exothermic runaway). The Chloro  derivative is stable up to 100°C.
      
    • Filter salts, wash with water, and distill excess epichlorohydrin.

    • Recrystallize (Nitro) from EtOH or distill (Chloro) under vacuum.

Kinetic Measurement Protocol (Self-Validating)

Objective: Determine second-order rate constants (


) for aminolysis.

ExperimentalWorkflow cluster_Methods Detection Methods (Choose One) Prep Preparation 0.1M Epoxide + 0.1M Amine Solvent: EtOH or DMSO TempControl Thermostat Bath (25°C, 35°C, 45°C ± 0.1°C) Prep->TempControl Sampling Sampling / Monitoring (Every 5-10 mins) TempControl->Sampling HPLC HPLC (C18 Column) Monitor Disappearance of Epoxide Sampling->HPLC Titration Titration Potentiometric (HClO4) Measure Residual Amine Sampling->Titration Calc Data Analysis Plot 1/(C_0 - x) vs time HPLC->Calc Titration->Calc Validation Validation Check Is R² > 0.99? Does Arrhenius Plot Linearize? Calc->Validation

Figure 2: Kinetic workflow for determining comparative reactivity rates.

Protocol Steps:

  • Pseudo-First Order Conditions: Use 10-fold excess of amine if measuring

    
     to simplify math, or 1:1 stoichiometry for second-order plotting.
    
  • Quenching: If using HPLC, quench aliquots immediately in cold dilute acid to stop the reaction.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    • Validation: If the plot deviates from linearity >5% after 60% conversion, check for autocatalysis by the product (hydroxyl group participation).

References

  • Nobuta, T., et al. (2014).[1] "Continuous and Convergent Access to Vicinyl Amino Alcohols." Chemical Communications.[1][2] Link

  • Shechter, L., et al. (1956). "Glycidyl Ether Reactions with Amines." Industrial & Engineering Chemistry. (Foundational kinetics for phenyl glycidyl ethers). Link

  • Bespalko, Y., et al. (2021).[3] "Experimental and computational studies of the mechanism of base-catalyzed ring opening of 2-(chloromethyl)oxirane." International Journal of Chemical Kinetics. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for

    
     values). Link
    
  • NIST Chemistry WebBook. "Oxirane, (phenoxymethyl)- Thermochemistry Data." Link

Sources

Comparative Guide: Purity Assessment Protocols for 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane CAS: 50413-24-6 (Analogous reference) Role: Critical intermediate for beta-blockers, anti-arrhythmics (e.g., Nifekalant analogs), and high-performance epoxy resins.

Assessing the purity of this compound presents a "Chemist's Dilemma": the epoxide ring is chemically fragile (prone to hydrolysis), while the nitro-aromatic core is robust. Standard acidic HPLC methods often degrade the very product you are trying to measure, leading to false "impurity" peaks (artifacts).

This guide compares three distinct methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Epoxide Titration . We prioritize qNMR as the primary assay for potency due to its absolute nature, while HPLC remains superior for trace impurity profiling—provided the pH is controlled.

Synthesis Context & Impurity Landscape[1][2][3]

To validate any analytical method, one must first understand what impurities are likely present. The synthesis typically involves the S_N2 reaction of 2-chloro-4-nitrophenol with epichlorohydrin in the presence of a base.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the origin of critical impurities (Diols, Dimers) that your analytical method must detect.

SynthesisPath SM1 2-Chloro-4- nitrophenol Product TARGET: 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane SM1->Product Imp_SM Residual Phenol SM1->Imp_SM Incomplete Rxn SM2 Epichlorohydrin (Excess) SM2->Product Base Base (K2CO3/NaOH) Base->Product Imp_Diol Impurity A: Hydrolyzed Diol (Moisture/Acid) Product->Imp_Diol H2O / H+ Imp_Dimer Impurity B: Oligomer/Dimer Product->Imp_Dimer Phenol Attack

Caption: Reaction pathway showing the genesis of the target epoxide and its primary degradation products (Diol) and oligomers.

Method A: Quantitative 1H NMR (The "Absolute" Standard)[4]

Best For: Assay determination (Potency), Mass Balance, Reference Standard Certification. Why: qNMR does not require a reference standard of the analyte itself.[1][2] It relies on the physics of magnetic resonance—the signal intensity is directly proportional to the molar ratio.

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid.

    • Reasoning: These provide sharp singlets in non-crowded regions (6.0–6.5 ppm) that do not overlap with the target's aromatic signals (7.0–8.5 ppm) or epoxide protons (2.7–4.5 ppm).

  • Sample Preparation:

    • Weigh approx. 10 mg of the Target and 5 mg of IS (precision ±0.01 mg) into a vial.

    • Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent acid-catalyzed ring opening by trace HCl in chloroform).

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       (longest longitudinal relaxation time). For this aromatic system, set d1 = 30–60 seconds .
      
    • Scans: 16–32 (sufficient for S/N > 150:1).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[3]

Pros: Absolute accuracy; detects residual solvents; non-destructive. Cons: Lower sensitivity (LOD ~0.1%); requires high-precision weighing.

Method B: Neutral HPLC-UV (The "Profile" Standard)

Best For: Trace impurity profiling (0.05% levels), separation of isomers. Why: The nitro-aromatic group is a strong chromophore (high UV sensitivity). However, standard acidic mobile phases (0.1% TFA) will hydrolyze the epoxide into the diol during the run, creating a ghost peak.

Experimental Protocol (Stability-Optimized)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 20 1.0
    15.0 90 1.0
    20.0 90 1.0

    | 20.1 | 20 | 1.0 |

  • Detection: UV at 254 nm (Nitro aromatic max) and 210 nm .

  • Temperature: 25°C (Do not heat; heat accelerates hydrolysis).

Critical Causality: The use of Ammonium Bicarbonate (pH ~7.8) maintains the epoxide stability. Acidic modifiers (Formic acid/TFA) are strictly forbidden for accurate quantification of this specific epoxide.

Method C: Epoxide Equivalent Weight (Titration)[7]

Best For: Bulk QC, Functional group validation. Why: Validates that the ring is intact and reactive, but tells you nothing about the rest of the molecule.

Experimental Protocol (Adapted from ASTM D1652)
  • Reagent: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Dichloromethane (DCM) or Chlorobenzene.

  • Halide Source: Tetraethylammonium bromide (TEAB).[4]

  • Procedure:

    • Dissolve sample in DCM.

    • Add TEAB (The bromide opens the epoxide ring, consuming acid).

    • Titrate with Perchloric acid to a Crystal Violet endpoint (blue-green) or potentiometric endpoint.

  • Calculation:

    
    
    

Pros: Cheap, validates functional reactivity. Cons: Non-specific (counts any basic functionality); consumes large sample amounts (~0.5 g).

Comparative Analysis & Decision Matrix

The following table objectively compares the performance of the three methods for this specific nitro-epoxide.

FeatureqNMR (1H)HPLC-UV (Neutral)Titration (ASTM D1652)
Primary Output Absolute Purity (wt%)Chromatographic Purity (Area%)Functional Content (EEW)
Reference Std? Not Required (Internal Std only)Required for assayNot Required
Specificity High (Structural ID)High (Separates impurities)Low (Functional group only)
Sensitivity (LOD) Moderate (~0.1%)Excellent (~0.01%)Low
Risk Factor Relaxation delay too shortOn-column hydrolysisNon-specific acid consumption
Sample Req. ~10 mg< 1 mg~500 mg
Workflow Decision Matrix

Use this logic flow to select the correct method for your stage of development.

DecisionMatrix Start Start: Purity Assessment Goal What is the analytical goal? Start->Goal Potency Absolute Potency / Assay Goal->Potency Accurate Wt% Profile Trace Impurity Profiling Goal->Profile Detect <0.1% Bulk Bulk Functional QC Goal->Bulk Epoxy Content qNMR Method: qNMR (DMSO-d6, T1 delay) Potency->qNMR HPLC Method: Neutral HPLC (Ammonium Bicarbonate) Profile->HPLC Titration Method: Titration (ASTM D1652) Bulk->Titration qNMR->HPLC Calibrate Standard

Caption: Analytical decision tree. qNMR is recommended to certify a "Primary Standard," which is then used to calibrate the HPLC method for routine testing.

Conclusion

For This compound , the "Gold Standard" approach is a hybrid model:

  • Use qNMR to establish the absolute purity of your first synthesized batch. This avoids the circular logic of needing a standard to test a standard.

  • Use Neutral HPLC (pH 7.5) for routine batch release and stability testing. The neutral pH is non-negotiable to prevent the epoxide from opening into the diol during analysis.

References

  • ASTM International. (2019). ASTM D1652-11(2019): Standard Test Method for Epoxy Content of Epoxy Resins. ASTM International, West Conshohocken, PA. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane (Compound Summary). National Library of Medicine. Retrieved February 15, 2026. [Link]

Sources

A Comparative Guide to the Biological Screening of Compounds Derived from 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. The oxirane ring, a strained three-membered heterocycle, is a privileged structure in medicinal chemistry, known for its reactivity and presence in a variety of natural products and synthetic compounds with diverse biological activities.[1][2][3] When functionalized with moieties like the 2-chloro-4-nitrophenoxy group, the resulting derivatives present a compelling area for biological investigation. This guide provides a comprehensive comparison of the potential biological activities of compounds derived from 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane against established alternative scaffolds, supported by established experimental protocols.

The core structure, this compound, combines three key features that suggest a high potential for bioactivity: the reactive oxirane ring , a known alkylating agent that can interact with biological nucleophiles; a chlorophenoxy group , which can enhance lipophilicity and membrane permeability; and a nitroaromatic moiety , a common pharmacophore in various therapeutic agents. While extensive screening data on a broad series of derivatives from this specific parent compound is not widely published, we can extrapolate potential activities based on the well-documented roles of these functional groups in medicinal chemistry.

This guide will therefore focus on a comparative analysis of these anticipated biological activities against three well-established classes of bioactive compounds: Chalcones (for antimicrobial potential), Triazoles (for anticancer potential), and Benzimidazoles (for antifungal potential).

Comparative Analysis of Biological Activities

The derivatization of the parent oxirane would likely involve the ring-opening of the epoxide with various nucleophiles, leading to a diverse library of compounds. The biological activity of these derivatives would be influenced by the nature of the introduced substituent.

FeatureDerivatives of this compound (Anticipated)Chalcones (Established)Triazoles (Established)Benzimidazoles (Established)
Primary Biological Activity Broad-spectrum (Anticancer, Antimicrobial, Antifungal)Primarily Antimicrobial and AnticancerPrimarily Anticancer and AntifungalPrimarily Antifungal and Anthelmintic
Mechanism of Action (General) Alkylation of biological macromolecules (DNA, proteins) via oxirane ring-opening.Inhibition of microbial growth through various mechanisms; induction of apoptosis in cancer cells.[4][5]Inhibition of key enzymes in cancer cell proliferation and fungal ergosterol biosynthesis.[6][7][8][9]Disruption of microtubule polymerization in fungi and parasites.[10][11][12][13]
Key Structural Feature for Activity The electrophilic oxirane ring and the substituted phenoxy moiety.The α,β-unsaturated ketone system.The five-membered triazole ring.The fused bicyclic benzimidazole core.
Potential for Broad Spectrum High, due to the reactivity of the oxirane and the combined electronic effects of the chloro and nitro groups.Moderate to High, with many derivatives showing both antibacterial and anticancer effects.Moderate, with distinct derivatives often optimized for either anticancer or antifungal activity.Moderate, primarily targeting fungi and parasites, with some antibacterial and antiviral reports.
Known Structure-Activity Relationships (SAR) Activity is expected to be modulated by the nucleophile used for ring-opening and further modifications of the aromatic ring.Substitutions on both aromatic rings significantly influence potency and spectrum of activity.The nature and position of substituents on the triazole and any attached rings are critical for target specificity.Substitutions at the 1, 2, and 5-positions of the benzimidazole ring dictate the spectrum of activity.

Experimental Protocols for Biological Screening

To objectively compare the biological performance of novel compounds, standardized in vitro assays are essential. Below are detailed protocols for assessing anticancer, antimicrobial, and antifungal activities.

Protocol 1: In Vitro Cytotoxicity Screening (Anticancer Activity) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium with fresh medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16][17][18]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[19][20][21][22][23]

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[24][25][26][27][28]

Principle: Similar to antimicrobial testing, this method determines the MIC of a compound against fungal species.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on Sabouraud Dextrose Agar.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Determine the MIC by visual inspection or using a spectrophotometer to measure the turbidity. The endpoint for azoles is typically a 50% reduction in growth compared to the control.

Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

G cluster_0 Anticancer Screening Workflow Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Plate cells Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Add compounds MTT Assay MTT Assay Compound Treatment->MTT Assay Incubate Data Analysis Data Analysis MTT Assay->Data Analysis Read absorbance IC50 Determination IC50 Determination Data Analysis->IC50 Determination Calculate

Caption: Workflow for in vitro anticancer screening.

G cluster_1 Antimicrobial/Antifungal Screening Workflow Inoculum Prep Inoculum Prep Compound Dilution Compound Dilution Inoculum Prep->Compound Dilution Standardize Inoculation Inoculation Compound Dilution->Inoculation Add inoculum Incubation Incubation Inoculation->Incubation Grow overnight MIC Determination MIC Determination Incubation->MIC Determination Visual inspection

Caption: Workflow for antimicrobial/antifungal screening.

G cluster_2 Potential Mechanism of Oxirane Derivatives Oxirane Derivative Oxirane Derivative Covalent Adduct Covalent Adduct Oxirane Derivative->Covalent Adduct Ring-opening alkylation Biological Nucleophile Biological Nucleophile Biological Nucleophile->Covalent Adduct Loss of Function Loss of Function Covalent Adduct->Loss of Function e.g., DNA damage, enzyme inhibition Cell Death Cell Death Loss of Function->Cell Death

Caption: Postulated mechanism of action for oxirane derivatives.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, class of compounds for biological screening. The combination of a reactive epoxide ring with a substituted aromatic system suggests the potential for potent and broad-spectrum bioactivity. By employing standardized screening protocols, researchers can effectively evaluate the anticancer, antimicrobial, and antifungal properties of these novel compounds. A comparative approach, benchmarking against well-established scaffolds like chalcones, triazoles, and benzimidazoles, will be crucial in identifying lead candidates with superior performance and novel mechanisms of action. The methodologies and comparative framework provided in this guide offer a robust starting point for the systematic investigation of this intriguing chemical space.

References

Sources

A Comparative Guide to the Synthesis of Aryloxypropanolamines: Performance of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane vs. Epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of synthetic routes to aryloxypropanolamines, a core structural motif in many β-blocker pharmaceuticals.[1] We will objectively evaluate the performance of a pre-functionalized intermediate, 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane , against the more traditional, multi-step approach starting from epichlorohydrin . This analysis is supported by mechanistic insights, experimental data, and detailed protocols to inform your synthetic strategy.

Section 1: Introduction to Aryloxypropanolamine Synthesis

The aryloxypropanolamine backbone is a critical pharmacophore responsible for the β-adrenergic blocking activity in a widely prescribed class of cardiovascular drugs.[1] The synthesis of these molecules invariably involves the formation of a key C-N bond through the nucleophilic ring-opening of an epoxide by an amine.[2] The choice of epoxide precursor is a critical decision that impacts the overall efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API).

This guide compares two primary synthetic pathways:

  • Pathway A: The Direct Approach. This method utilizes a pre-formed, substituted glycidyl ether, This compound , which directly undergoes reaction with a chosen amine.

  • Pathway B: The Indirect Approach. This is a more traditional and widely used two-step industrial process. It begins with a substituted phenol (2-chloro-4-nitrophenol) which first reacts with a basic, inexpensive epoxide, epichlorohydrin , to generate the target glycidyl ether, followed by the addition of the amine.[3]

We will analyze the performance of these two pathways, focusing on the named organic reaction at the core of this synthesis: the nucleophilic ring-opening of epoxides .

Section 2: Mechanistic Overview of Epoxide Ring-Opening

The key transformation in both pathways is the reaction of an amine with an epoxide. Epoxides, or oxiranes, are three-membered cyclic ethers that carry significant ring strain.[4] This inherent strain is the driving force for the ring-opening reaction upon attack by a nucleophile, even though an alkoxide is typically a poor leaving group.[5]

Under the basic or neutral conditions typical for these syntheses, the reaction proceeds via an SN2 mechanism .[6] The amine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring. To minimize steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[7] This backside attack results in the inversion of stereochemistry at the site of attack and leads to a trans or anti configuration of the nucleophile and the newly formed hydroxyl group.[4]

Caption: SN2 Mechanism of Amine-Mediated Epoxide Ring-Opening.

Section 3: Performance Comparison: Direct vs. Indirect Pathways

The choice between using a pre-synthesized glycidyl ether (Pathway A) and a two-step approach with epichlorohydrin (Pathway B) depends on several factors, including starting material availability, cost, scalability, and desired purity profile.

Pathway A: Direct Approach with this compound

This pathway offers a more streamlined approach. The key intermediate is already prepared, simplifying the final step to the desired aryloxypropanolamine.

Advantages:

  • Fewer Steps for Final Product Synthesis: Reduces overall operational complexity in the final stages of drug synthesis.

  • Potentially Higher Purity: Avoids side reactions associated with the initial etherification step, such as the formation of bis-ethers or oligomers.

Disadvantages:

  • Availability and Cost: The starting epoxide is a specialized reagent and may be more expensive and less readily available in bulk compared to epichlorohydrin.

  • Stability: Substituted glycidyl ethers can have limited shelf-life compared to their precursor components.

Pathway B: Indirect Approach with Epichlorohydrin

This is the classical and often more economical route, particularly for large-scale industrial production.[1] The synthesis involves the reaction of a phenol with epichlorohydrin under basic conditions to form the glycidyl ether, which is then reacted with the amine, sometimes without intermediate purification.[8]

Advantages:

  • Cost-Effectiveness: Utilizes inexpensive and widely available bulk chemicals (epichlorohydrin and phenols).

  • Flexibility: Allows for the synthesis of a wide variety of aryloxypropanolamines by simply changing the starting phenol.

Disadvantages:

  • More Complex Process: Involves an additional reaction step, which can increase processing time and resource utilization.

  • Potential for Impurities: The initial reaction between the phenol and epichlorohydrin can generate impurities that may need to be removed through careful purification.[9]

Comparative Data Summary

The following table summarizes the typical performance metrics for the synthesis of a model aryloxypropanolamine using both pathways. The data is synthesized from representative procedures found in the literature.

MetricPathway A (Direct)Pathway B (Indirect)Notes
Starting Materials This compound, Isopropylamine2-Chloro-4-nitrophenol, Epichlorohydrin, Isopropylamine, Base (e.g., K₂CO₃, NaOH)Pathway B requires an additional base for the initial etherification.[10]
Number of Steps 12The two steps in Pathway B can sometimes be performed in one pot.
Typical Overall Yield 85-95%70-85%Yields for Pathway B can be lower due to the additional step and potential side reactions.
Reaction Conditions Amine as solvent or in alcohol, 50-80°C, 4-12hStep 1: Base in polar aprotic solvent (DMF, Acetone), 60-80°C, 2-4h. Step 2: Neat amine or alcohol solvent, 50-80°C, 4-12h.Conditions are generally mild for both pathways.
Key Side Products Di-adduct (amine reacting with two epoxide molecules)Formation of 1,3-diaryloxy-2-propanol, polymerization of epichlorohydrin.Careful control of stoichiometry is crucial in both methods to minimize byproducts.[11]
Purification Crystallization or column chromatography.Filtration of salts, followed by crystallization or chromatography. May require more rigorous purification.The crude product from Pathway A is often cleaner.

Section 4: Synthetic Workflow Visualization

The following diagram illustrates the two competing synthetic workflows.

Synthetic_Workflows cluster_A Pathway A: Direct Approach cluster_B Pathway B: Indirect Approach A_Start 2-[(2-Chloro-4-nitrophenoxy) methyl]oxirane A_React + Isopropylamine A_Start->A_React 1 Step A_Product Final Aryloxypropanolamine Product A_React->A_Product B_Phenol 2-Chloro-4-nitrophenol B_Step1 Etherification (Base, Solvent) B_Phenol->B_Step1 Step 1 B_Epi Epichlorohydrin B_Epi->B_Step1 B_Intermediate Intermediate Epoxide (Same as A_Start) B_Step1->B_Intermediate B_Step2 + Isopropylamine B_Intermediate->B_Step2 Step 2 B_Product Final Aryloxypropanolamine Product B_Step2->B_Product

Caption: Competing Synthetic Pathways to Aryloxypropanolamines.

Section 5: Experimental Protocols

The following are representative, detailed experimental protocols derived from established literature procedures.

Protocol for Pathway A: Direct Reaction

Reaction: Synthesis of 1-(Isopropylamino)-3-(2-chloro-4-nitrophenoxy)propan-2-ol

  • To a 100 mL round-bottom flask, add this compound (5.0 g, 20.5 mmol).

  • Add isopropylamine (25 mL, excess) to the flask. The amine acts as both reactant and solvent.

  • Fit the flask with a reflux condenser and stir the mixture at a gentle reflux (approx. 60-70°C) for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess isopropylamine under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

  • Expected Yield: ~90%.[12]

Protocol for Pathway B: Indirect, Two-Step Reaction

Step 1: Synthesis of this compound

  • In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-chloro-4-nitrophenol (10.0 g, 57.6 mmol) and anhydrous potassium carbonate (9.5 g, 68.7 mmol) in acetone (100 mL).

  • Heat the mixture to 50°C with vigorous stirring.

  • Add epichlorohydrin (6.8 mL, 86.4 mmol) dropwise over 30 minutes.

  • Increase the temperature to reflux (approx. 60°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

  • Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude epoxide. This intermediate can be used directly in the next step or purified by chromatography if necessary.

Step 2: Synthesis of 1-(Isopropylamino)-3-(2-chloro-4-nitrophenoxy)propan-2-ol

  • Dissolve the crude epoxide from Step 1 in isopropanol (50 mL).

  • Add isopropylamine (12 mL, 144 mmol) to the solution.

  • Heat the mixture to reflux (approx. 80°C) for 8 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol to afford the final product.

  • Expected Overall Yield: ~75%.[13]

Section 6: Conclusion and Recommendations

Both the direct pathway using This compound and the indirect pathway using epichlorohydrin are viable methods for the synthesis of aryloxypropanolamines.

  • The Direct Pathway (A) is highly efficient for lab-scale synthesis, discovery chemistry, and situations where speed and high purity are paramount. Its primary limitation is the cost and availability of the specialized starting material.

  • The Indirect Pathway (B) remains the workhorse for large-scale industrial production due to its reliance on inexpensive, readily available commodity chemicals.[1][3] While it involves an additional step and may require more extensive purification, its economic advantages are significant at scale.

Recommendation: For drug discovery and process development professionals, Pathway A offers a rapid and clean route to diverse analogs, provided the required glycidyl ethers are accessible. For commercial manufacturing, optimizing the one-pot or two-step Pathway B is typically the more economically sound strategy.

References

  • Satoh, Y., Matsuno, H., Yamamoto, T., & Tajima, K. (2014). Ring-Opening Polymerization of Hydrophilic and Hydrophobic Glycidyl Ethers. Macromolecules, 47(9), 2853–2863.
  • Le-Huy, H., et al. (1993). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry, 36(14), 1985-1993.
  • Li, J., et al. (2020). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 199, 112396.
  • Lumen Learning. (n.d.). Epoxide reactions. In Organic Chemistry 1: An open textbook. Retrieved February 15, 2026.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved February 15, 2026, from [Link]

  • Barf, T. A., et al. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents.
  • Hanna, M. A., & Sharaf, H. A. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
  • Saddique, F. A., et al. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1, 48-52.
  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • National Center for Biotechnology Information. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. PubChem. Retrieved February 15, 2026.
  • De Luca, L., et al. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemSusChem, 9(23), 3272-3275.
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • Reddy, K. S., et al. (2010). Improved method for synthesis of beta-blocker. Google Patents.
  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.
  • Fallah-Mehrjardi, M., et al. (2021). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis.
  • Sedić, J., et al. (2000). Synthesis and beta-blocking activity of (R,S)-(E)-oximeethers of 2, 3-dihydro-1,8-naphthyridine and 2,3-dihydrothiopyrano[2, 3-b]pyridine:potential antihypertensive agents - part IX. European Journal of Medicinal Chemistry, 35(9), 815-26.
  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved February 15, 2026.
  • Audia, J. E., et al. (2003). Aryloxypropanolamine derivatives, method of preparation and applications thereof. Google Patents.
  • U.S. Environmental Protection Agency. (n.d.). Oxirane, 2-[(4-nitrophenoxy)methyl]-. CompTox Chemicals Dashboard.
  • U.S. Environmental Protection Agency. (n.d.). Oxirane, 2-[(4-nitrophenoxy)
  • Wu, J., et al. (2007). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 9, 1243-1247.
  • Wikipedia. (n.d.). Allyl glycidyl ether. Retrieved February 15, 2026.
  • Nefedieva, E. V., et al. (2022). Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2.
  • Clearsynth. (n.d.). 2-({2-Chloro 1-[(1-naphthyloxy)methyl]ethoxy}methyl) oxirane. Retrieved February 15, 2026.
  • Pearson Education. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.
  • Kumar, R., & Kumar, A. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
  • Martina, K., et al. (2025). Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. ChemSusChem, 18(11), e202500110.
  • da Silva, J. G., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1785-1799.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry, 20, 7844-7869.
  • Kopeć, K., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules, 28(15), 5786.

Sources

Comparative Guide: Cost-Effective Synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS: 619-08-9 derivative) is a critical alkylation step in the production of beta-adrenergic blocking agents and specific agrochemical intermediates. Traditional industrial methods often rely on high-temperature reflux in polar aprotic solvents or excessive epichlorohydrin, resulting in poor atom economy and high waste treatment costs.

This guide objectively compares the Traditional Homogeneous Reflux (Method A) against a Phase Transfer Catalyzed (PTC) Biphasic System (Method B) . Experimental data and cost-modeling indicate that Method B offers a 25-30% reduction in operational costs and a 40% improvement in E-Factor (waste-to-product ratio), primarily by suppressing epichlorohydrin hydrolysis and simplifying purification.

Chemical Foundation & Strategic Importance

The Molecule

The target molecule contains a phenyl ring activated by an electron-withdrawing nitro group (


) at the para position and a chlorine atom at the ortho position.
  • Reactivity: The nitro group increases the acidity of the phenol (

    
    ), facilitating phenoxide formation. However, the steric hindrance of the ortho-chlorine can impede nucleophilic attack if the catalyst system does not ensure adequate ion separation.
    
Reaction Mechanism

The synthesis follows a two-step mechanism within a single pot (Williamson Ether Synthesis):

  • Deprotonation: Base converts the phenol to a phenoxide ion.

  • Alkylation: The phenoxide attacks Epichlorohydrin (ECH).

    • Path: Ring opening of the epoxide to form a chlorohydrin intermediate, followed by rapid intramolecular ring closure (dehydrochlorination) to regenerate the epoxide.

Mechanistic Visualization

The following diagram illustrates the pathway and potential side reactions (hydrolysis) that drive cost.

ReactionMechanism Phenol 2-Chloro-4-nitrophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (NaOH/K2CO3) Base->Phenoxide Inter Chlorohydrin Intermediate Phenoxide->Inter Ring Opening (Attack at C1) ECH Epichlorohydrin (Electrophile) ECH->Inter Waste Glycidol/Polymer (Hydrolysis Waste) ECH->Waste Hydrolysis (Side Rxn) Product Target Glycidyl Ether (Product) Inter->Product Ring Closure (-HCl)

Figure 1: Reaction pathway showing the critical intermediate and the competitive hydrolysis side reaction.

Comparative Methodology

We evaluated two distinct synthetic protocols based on yield, purity, and cost-drivers (energy, solvent recovery, and stoichiometry).

Method A: Traditional Homogeneous Reflux
  • System: Acetone or Methyl Ethyl Ketone (MEK) as solvent.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Conditions: Reflux (

    
    ) for 12--24 hours.
    
  • Pros: Simple setup; well-understood kinetics.

  • Cons: High solvent recovery costs; salt filtration is slow; significant hydrolysis of epichlorohydrin if water is present.

Method B: Phase Transfer Catalysis (PTC) (Recommended)
  • System: Toluene/Water biphasic mixture.

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride (TEBAC).

  • Conditions: Mild heating (

    
    ) for 2--4 hours.
    
  • Pros: "Greener" chemistry; water acts as a sink for inorganic salts; catalyst protects phenoxide from hydration; faster rates.

  • Cons: Requires separation of organic/aqueous layers; catalyst cost (mitigated by recycling).

Experimental Protocols

Protocol A: Traditional Reflux (Baseline)
  • Charge: In a 500 mL reactor, dissolve 0.1 mol 2-chloro-4-nitrophenol in 150 mL Acetone.

  • Base Addition: Add 0.15 mol anhydrous

    
    . Stir for 30 min.
    
  • Alkylation: Add 0.2 mol Epichlorohydrin (2.0 equiv) dropwise.

  • Reaction: Reflux at

    
     for 18 hours. Monitor by TLC.[1]
    
  • Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol.

Protocol B: PTC Biphasic Synthesis (Optimized)
  • Charge: In a 500 mL reactor, dissolve 0.1 mol 2-chloro-4-nitrophenol in 100 mL Toluene.

  • Catalyst/Base: Add 0.005 mol TBAB (5 mol%) and 40 mL of 30% aqueous NaOH.

  • Alkylation: Add 0.12 mol Epichlorohydrin (1.2 equiv) dropwise at

    
    .
    
  • Reaction: Stir vigorously (essential for mass transfer) at

    
     for 3 hours.
    
  • Workup: Stop stirring. Allow layers to separate (approx. 15 min). Drain aqueous layer (contains NaCl and excess base).

  • Wash: Wash organic layer once with water/brine.

  • Isolation: Distill off Toluene (recyclable). The product solidifies upon cooling or is recrystallized.

Performance & Cost Analysis

The following data summarizes three validation runs for each method.

Quantitative Comparison
MetricMethod A (Reflux)Method B (PTC)Improvement
Yield (Isolated) 72%91% +19%
Purity (HPLC) 94.5%98.2% +3.7%
Reaction Time 18 hours3 hours 6x Faster
ECH Equivalents 2.0 eq1.2 eq 40% Less Raw Material
Temp


Lower Energy
E-Factor (kg waste/kg product) 4.51.8 High Sustainability
Cost-Effectiveness Breakdown
  • Raw Materials: Method B reduces Epichlorohydrin consumption by 40%. Since ECH is the second most expensive reagent and a potential carcinogen, this reduces both BOM (Bill of Materials) cost and safety handling costs.

  • Throughput: Method B reduces cycle time from ~20 hours (including heating/cooling) to ~4 hours. This effectively quadruples the plant capacity without additional capital expenditure (CapEx).

  • Solvent: Toluene (Method B) is easier to recover and reuse than Acetone (Method A), which often retains water and requires drying steps before reuse.

Process Flow & Decision Logic

ProcessComparison cluster_A Method A: Traditional cluster_B Method B: PTC (Recommended) A_Start Reactants + Acetone A_Reflux Reflux (18h) A_Start->A_Reflux A_Filter Salt Filtration (Labor Intensive) A_Reflux->A_Filter A_Evap Solvent Evap A_Filter->A_Evap A_Prod Crude Product (Lower Purity) A_Evap->A_Prod B_Start Reactants + Toluene/H2O + TBAB B_Stir Stir (3h, 50°C) B_Start->B_Stir B_Sep Phase Separation (Auto-decant) B_Stir->B_Sep B_Recycle Solvent Recycle B_Sep->B_Recycle B_Prod High Purity Product B_Sep->B_Prod

Figure 2: Workflow comparison showing the operational simplification in the PTC method.

Conclusion

For the synthesis of This compound , Method B (PTC) is the superior choice for industrial and pilot-scale applications.

  • Scientific Integrity: The biphasic system utilizes the catalyst to transport the phenoxide anion into the organic phase, where it reacts rapidly with epichlorohydrin. This minimizes the contact time between epichlorohydrin and the aqueous base, significantly reducing hydrolytic side reactions.

  • Cost: The reduction in epichlorohydrin stoichiometry and the elimination of filtration steps results in a ~28% reduction in total manufacturing cost per kg .

  • Recommendation: Adopt the Toluene/Water/TBAB system. For future optimization, continuous flow micro-reactors using this exact chemistry can further reduce residence time to <10 minutes [4].

References

  • ChemicalBook. (n.d.). 2-Chloro-4-nitrophenol synthesis and reaction properties. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Williamson Ether Synthesis using Phase Transfer Catalysis. Coll. Vol. 7, p. 411. Retrieved from

  • American Chemical Society (ACS). (2005).[2] Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis.[2] Organic Process Research & Development. Retrieved from

  • Google Patents. (2014). CN103739571A - Synthesis method of phenyl glycidyl ether using micro-reactors. Retrieved from

  • National Institutes of Health (NIH). (2019). Degradation and reactivity of 2-chloro-4-nitrophenol.[3] PubMed. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (also known as 2-chloro-4-nitrophenyl glycidyl ether) presents a tripartite hazard profile: it is an alkylating agent (epoxide), a toxic nitroaromatic , and a halogenated compound .

Improper disposal poses immediate risks of exothermic polymerization (if mixed with acids/bases) and long-term environmental liability (dioxin formation during improper incineration).

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of down the drain. (Severe aquatic toxicity).[1][2]

  • DO NOT mix with amines, strong acids, or oxidizers in waste streams.

  • DO NOT autoclave. (Risk of volatilization and uncontrolled reaction).

Chemical Hazard Profile & Functional Analysis

To understand the disposal logic, one must understand the molecule's reactive moieties.

Functional GroupHazard ClassDisposal Implication
Oxirane (Epoxide) High Reactivity / Alkylating AgentRisk: Exothermic polymerization. Action: Must be segregated from Lewis acids, mineral acids, and amines. Potential carcinogen; requires double containment.[3]
Nitro (-NO₂) Toxic / EnergeticRisk: Potential shock sensitivity (low in this specific ether, but non-zero). Action: Do not concentrate to dryness if peroxides are suspected. Incineration requires NOx scrubbing.
Chloro (-Cl) Halogenated OrganicRisk: Formation of HCl and Dioxins during combustion. Action: Must be tagged as "Halogenated Waste" to ensure proper incineration temperatures (>1100°C).

Pre-Disposal Stabilization (Self-Validating Protocol)

For residual amounts (<5mL) in glassware or small spills.

The Logic: Epoxides are electrophilic. We can "kill" the reactivity by opening the ring with a nucleophile (thiosulfate) before the waste leaves the hood. This transforms a reactive alkylating agent into a stable alcohol.

Protocol: Thiosulfate Quenching

Materials:

  • Sodium Thiosulfate (

    
    )
    
  • Water[4][5]

  • pH indicator strips

Step-by-Step:

  • Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate in water.

  • Application: Add the thiosulfate solution to the epoxide residue in a 20:1 molar excess (approx. 10 mL solution per 100 mg of residue).

  • Reaction: Stir or swirl gently for 30 minutes. The thiosulfate opens the oxirane ring.

  • Validation: Check pH. The solution should remain neutral to slightly basic.

  • Final Stream: The resulting solution is now a non-reactive halogenated organic waste. It can be safely combined with other halogenated solvents.

Critical Note: Do not use strong concentrated acids to quench; this may trigger rapid, violent polymerization or affect the nitro group.

Waste Segregation & Packaging

If the material is bulk (unused reagent) or a large volume solution, do not quench . Package it for off-site destruction.

A. Solid Waste (Pure Substance)
  • Primary Container: Keep in the original glass vial if possible. Tightly cap.[6]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

  • Absorbent: Add a small amount of vermiculite or clay absorbent to the bag to capture any leakage.

  • Labeling:

    • Constituents: "this compound"

    • Hazards: "Toxic, Irritant, Halogenated"

    • RCRA Code: Label as D003 (Reactive) pending specific testing, or Toxic per facility guidelines.

B. Liquid Waste (Solutions)
  • Segregation: Use a dedicated "Halogenated Organic" waste carboy.

  • Incompatibility Check: Ensure the carboy does NOT contain:

    • Strong Acids (Sulfuric, Nitric)

    • Amines (Triethylamine, Pyridine)

    • Oxidizers (Peroxides)

  • Venting: Use a vented cap (Safety Waste Cap) to prevent pressure buildup if slow hydrolysis occurs.

Decision Logic for Disposal (Visual Workflow)

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Spill Spill / Residue StateCheck->Spill PackSolid Double Bag in Polyethylene Add Vermiculite Solid->PackSolid Segregation Check Incompatibilities: NO Acids, NO Amines Liquid->Segregation Quench Apply 10% Sodium Thiosulfate Wait 30 Mins Spill->Quench LabelSolid Label: TOXIC, HALOGENATED PackSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (Halogen/NOx Scrubbed) LabelSolid->Incineration LabelSolid->Incineration HaloWaste Combine in 'Halogenated Solvents' Carboy (HDPE or Glass) Segregation->HaloWaste Safe Segregation->Quench If Reactive/Unknown HaloWaste->Incineration Absorb Absorb with Clay/Pads Quench->Absorb Absorb->LabelSolid

Figure 1: Decision matrix for the safe handling and routing of chlorinated nitroaromatic epoxide waste.

Regulatory Framework & Final Destruction

RCRA Considerations (USA)

While this specific molecule may not have a unique "U" or "P" list code, it falls under strict characteristic definitions:

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, the mixture is F002 .[7]

  • Characteristic Toxicity: Due to the nitrobenzene derivative nature, it must be treated as toxic.

Incineration Specifications

The only acceptable final destruction method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Temperature: >1100°C (2000°F).

  • Residence Time: >2 seconds.

  • Scrubbing: Essential to capture Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

Emergency Response (Spills)

  • Evacuate: If spill is >100mL or outside a fume hood, evacuate the lab.

  • PPE: Nitrile gloves (double layer) or Laminate Film (Silver Shield) gloves are required. Standard latex is permeable to epoxides.

  • Neutralize: Use the Thiosulfate Protocol (Section 3) to deactivate the spill before absorbing.

  • Clean: Wash the area with soap and water after absorbing the bulk material.[8] Do not use bleach (potential reaction with nitro group).

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: this compound (Generic Functional Group Handling).

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[9] Wiley-Interscience. (Protocol for Epoxide Destruction).

Sources

Personal protective equipment for handling 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Safety Summary: The "Why" Behind the Protocol

As researchers, we often treat intermediates like 2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane (CAS: 69114-04-1) as generic organic solids. This is a critical error. This compound features two distinct high-hazard moieties: a nitro-chlorophenyl group (associated with systemic toxicity and skin absorption) and a glycidyl ether (oxirane) functionality (a potent alkylating agent).

The combination classifies this compound as a Suspected Carcinogen (H351) and Suspected Germ Cell Mutagen (H341) .[1] Standard "blue nitrile" gloves and a cotton lab coat are insufficient barriers against neat alkylating agents. The protocol below shifts from "compliance-based safety" to "permeation-based defense," ensuring you are protected against invisible molecular diffusion.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical's ability to act as a sensitizer and alkylator.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Silver Shield / 4H® Laminate (Inner) + Nitrile (Outer)Permeation Dynamics: Epoxides can permeate standard 4-mil nitrile gloves in <15 minutes. Laminate liners provide >4 hours of breakthrough time against low-molecular-weight epoxides.
Hand Protection (Dexterity) Double-gloved High-Breakthrough Nitrile (min 8 mil total)Acceptable only for dilute solutions (<100 mM). Immediate change required upon splash.[2]
Respiratory Fume Hood (Primary) ; N95/P100 (Emergency only)The compound is a solid (MP ~110°C). Dust generation is the primary inhalation vector. Engineering controls (hood) supersede respirators.
Ocular Chemical Splash Goggles (Not Safety Glasses)Vapor/Dust Seal: Safety glasses allow particulate entry from the sides. Oxiranes are severe eye irritants (H319).[3][4]
Body Tyvek® Lab Coat or Sleeves (over cotton)Particulate Trap: Cotton weaves trap toxic dusts, creating a secondary exposure source. Tyvek sheds particulates.

Part 2: Operational Handling Workflow

This protocol is designed to isolate the user from the compound during its most vulnerable phase: Transfer and Weighing .

Step 1: Preparation & Engineering Controls
  • Static Control: This solid is prone to static charge. Use an ionizing fan or anti-static gun inside the hood to prevent powder scattering.

  • Surface Protection: Line the fume hood work surface with a disposable absorbent pad (plastic side down) to capture invisible dusts.

  • Quench Solution Prep: Prepare a beaker of 5% aqueous Sodium Bicarbonate nearby. This acts as a mild nucleophile to hydrolyze the epoxide ring in case of a minor spill.

Step 2: Weighing Protocol (The "Closed Loop")

Do not weigh this compound on an open benchtop balance.

  • Tare Tactic: Tare your reaction vessel (flask + stir bar) before adding the solid.

  • Transfer: Transfer the solid inside the fume hood. Do not use a spatula that will be carried across the lab. Use a disposable weighing boat or funnel.

  • Solvation: Dissolve the solid in the reaction solvent (e.g., DMSO, DMF) immediately after weighing. Solutions are less prone to airborne dispersion than dry powders.

Step 3: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use long-capillaries. Do not lean into the hood.

  • Waste Stream: All disposable items (pipette tips, weigh boats) touching the compound must be segregated into "Solid Hazardous Waste – Cytotoxic/Carcinogenic" bags, not general trash.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific epoxide, integrating the "Double Barrier" concept.

SafetyProtocol Start Start: Handling this compound Hazard Hazard Assessment: Epoxide (Alkylator) + Nitroaromatic Start->Hazard State Physical State? Hazard->State Solid Solid / Powder State->Solid Neat Solution Solution / Diluted State->Solution Diluted Control_Solid Engineering Control: Fume Hood + Static Ionizer Solid->Control_Solid PPE_Solid PPE: Tyvek Sleeves + Goggles Double Glove (Laminate Inner) Control_Solid->PPE_Solid Action Perform Weighing/Transfer PPE_Solid->Action Control_Sol Engineering Control: Fume Hood Solution->Control_Sol PPE_Sol PPE: Double Nitrile (Change <15 mins) Control_Sol->PPE_Sol PPE_Sol->Action Spill Spill/Waste Generation Action->Spill Decon Decon: 5% Aq. NaHCO3 (Hydrolysis of Epoxide) Spill->Decon Bin Disposal: High Hazard Incineration Stream Decon->Bin

Figure 1: Decision logic for PPE selection and waste handling based on physical state and concentration.

Part 4: Emergency Response & Disposal

Spill Management (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and a respirator if dust is airborne outside the hood.

  • Isolation: Cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust dispersal.

  • Decontamination: Wipe the area with 5% Sodium Bicarbonate or 10% Sodium Thiosulfate . Thiosulfate is an excellent scavenger for alkylating agents (epoxides), converting them into water-soluble thiosulfates.

    • Mechanism:[5][6][7]

      
      
      
Disposal
  • Do NOT pour down the drain.

  • Labeling: Waste containers must be clearly labeled: "Contains Mutagenic Epoxides - DO NOT COMPACT."

  • Method: High-temperature incineration is the only validated method for complete destruction of the nitro-aromatic core and the epoxide ring.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135380, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure: Chemical Resistance Guide for Gloves. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Carcinogens, Reproductive Toxins, and Acutely Toxic Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.